6-Oxo-3,6-dihydropyridazine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-oxo-3H-pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-4-2-1-3(5(9)10)6-7-4/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQHZHWNYKBGGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N=NC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80701962 | |
| Record name | 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80701962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36405-91-1 | |
| Record name | 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80701962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid from α-Ketoglutaric Acid: A Technical Guide
Introduction
In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance. Among these, pyridazine derivatives have garnered significant attention due to their wide spectrum of biological activities, including antihypertensive, antiviral, and anticancer properties.[1] One such pivotal building block is 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid , a versatile intermediate whose structural features allow for diverse functionalization, making it a valuable precursor in the synthesis of novel therapeutic agents and agrochemicals.[1][2]
This in-depth technical guide provides a comprehensive overview of a robust and efficient two-step synthesis of this compound, commencing from the readily available starting material, α-ketoglutaric acid. This document is intended for researchers, chemists, and drug development professionals, offering not only a detailed experimental protocol but also a thorough discussion of the underlying chemical principles and mechanistic insights that govern the transformation.
Overall Synthetic Pathway
The synthesis proceeds via a two-step sequence involving an initial cyclocondensation reaction followed by a dehydrogenation (oxidation) step.
Caption: Overall two-step synthesis route.
Part 1: Synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid (Intermediate)
The foundational step of this synthesis is the reaction between α-ketoglutaric acid, a dicarbonyl compound, and hydrazine. This reaction is a classic example of a cyclocondensation, which efficiently constructs the heterocyclic core of the molecule.
Reaction Principle and Mechanism
The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine on one of the carbonyl carbons of α-ketoglutaric acid. Given that α-ketoglutaric acid possesses both a ketone and a carboxylic acid group (which can be considered a masked aldehyde in its reactivity towards strong nucleophiles under certain conditions), the reaction proceeds to form a hydrazone intermediate. A subsequent intramolecular cyclization occurs as the second nitrogen atom of the hydrazine moiety attacks the remaining carbonyl group, leading to a cyclic intermediate. This intermediate then dehydrates to form the stable tetrahydropyridazinone ring. The choice of water as a solvent is advantageous for its environmental benignity and its ability to facilitate the proton transfer steps inherent in the mechanism.
Caption: Mechanism for the formation of the tetrahydropyridazine intermediate.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures, which report near-quantitative yields.[3]
Materials and Equipment:
| Reagent/Equipment | Specification |
|---|---|
| α-Ketoglutaric acid | ≥99% purity |
| Hydrazine hydrate | 80% solution in water |
| Deionized water | |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Dropping funnel | |
| Ice bath | |
| Büchner funnel and filter paper |
| Vacuum flask | |
Procedure:
-
Reaction Setup: In a 100 mL single-necked round-bottom flask equipped with a magnetic stir bar, dissolve 2.2 g of α-ketoglutaric acid in 5 mL of deionized water.
-
Reagent Addition: While stirring the solution at room temperature, slowly add 9 mL of hydrazine hydrate (80% solution) dropwise over a period of 3-4 minutes. A gradual color change to light yellow is typically observed.
-
Reaction: Continue stirring the reaction mixture at room temperature for 30 minutes.
-
Crystallization: Place the flask in a refrigerator (or an ice bath) and allow it to stand undisturbed for at least 3 hours to facilitate complete precipitation of the product.
-
Isolation: Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the solid with a small amount of cold deionized water and dry under vacuum to obtain the final product. The material is typically of sufficient purity for use in the subsequent step without further purification.
Data Summary
| Reactant | Molar Mass ( g/mol ) | Amount | Moles | Stoichiometric Ratio |
| α-Ketoglutaric acid | 146.10 | 2.2 g | ~0.015 | 1 |
| Hydrazine hydrate | 50.06 | 9 mL (80%) | ~0.144 | ~9.6 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield | Reported Yield | Melting Point |
| 6-Oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid | 142.11 | 2.13 g | 98.1% (2.07 g)[3] | 265 °C[3] |
Note: A large excess of hydrazine hydrate is used in the cited procedure to ensure complete conversion.
Part 2: Dehydrogenation to this compound (Final Product)
To arrive at the target compound, the tetrahydropyridazine intermediate must be oxidized to introduce a double bond into the heterocyclic ring, forming the more stable, conjugated dihydropyridazine system.
Reaction Principle and Mechanism
The dehydrogenation of saturated heterocyclic rings is a common transformation in organic synthesis. Various oxidizing agents can be employed for this purpose, including N-bromosuccinimide (NBS) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[4][5] A plausible and effective method involves bromination followed by dehydrobromination.
The proposed mechanism with bromine involves an initial bromination at the position alpha to the carbonyl group, followed by the elimination of hydrogen bromide (HBr) to form the carbon-carbon double bond. The choice of an appropriate solvent and base is critical to facilitate the elimination step and neutralize the HBr byproduct.
Proposed Experimental Protocol
This protocol is a representative procedure based on established principles for the dehydrogenation of similar heterocyclic systems. Optimization may be required for specific substrates and scales.
Materials and Equipment:
| Reagent/Equipment | Specification |
|---|---|
| 6-Oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid | From Part 1 |
| Acetic Acid | Glacial |
| Bromine (Br₂) | Reagent grade |
| Sodium acetate | Anhydrous |
| Diethyl ether | Anhydrous |
| Standard glassware for reflux | |
| Heating mantle |
| Rotary evaporator | |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend the 6-Oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid (1.0 eq) in glacial acetic acid.
-
Bromination: Add a solution of bromine (1.1 eq) in acetic acid dropwise to the suspension with stirring. The reaction may require gentle heating to initiate.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water to precipitate the product.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water to remove acetic acid and any inorganic salts.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.
Characterization of the Final Product
The identity and purity of the synthesized this compound (CAS 37972-69-3) should be confirmed using standard analytical techniques.[6]
-
¹H NMR: The spectrum should show characteristic signals for the vinyl protons of the dihydropyridazine ring, which are absent in the tetrahydro- intermediate.
-
¹³C NMR: The appearance of signals corresponding to sp²-hybridized carbons in the ring will confirm the presence of the double bond.
-
IR Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretch of the carboxylic acid, and the C=O stretch of the lactam ring are expected.[7]
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product (C₅H₄N₂O₃, MW: 140.097).[6]
-
Melting Point: Comparison with the literature value for the pure compound.
Applications and Significance
The this compound scaffold is a valuable platform for further synthetic elaboration. The carboxylic acid moiety provides a handle for amide bond formation, esterification, or reduction. The heterocyclic ring can be subjected to various transformations, including N-alkylation or N-arylation. These derivatives have shown promise in the development of novel pharmaceuticals. For instance, analogues of this scaffold have been investigated for their anti-inflammatory activity and as potential treatments for conditions like acute lung injury and sepsis.[8] The structural motif is also present in compounds explored as kinase inhibitors, highlighting its relevance in modern drug discovery programs.[9]
Conclusion
This technical guide outlines a straightforward and high-yielding two-step synthesis of this compound from α-ketoglutaric acid. The initial cyclocondensation to form the tetrahydropyridazine intermediate is a highly efficient and environmentally friendly reaction. The subsequent dehydrogenation provides access to the target conjugated system, a key intermediate for the synthesis of a wide array of biologically active molecules. The methodologies and principles described herein provide a solid foundation for researchers engaged in the synthesis and development of novel pyridazine-based compounds.
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Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. (2023). Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
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Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide. (2002). Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 19, 2026, from [Link]
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NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023). RSC Advances. Retrieved January 19, 2026, from [Link]
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How to Prepare and Apply 6-OXO-1,4,5,6-Tetrahydropyridazin-3-Carboxylic Acid?. (n.d.). ChemBK. Retrieved January 19, 2026, from [Link]
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A new oxidation system for the oxidation of Hantzsch-1,4-dihydropyridines and polyhydroquinoline derivatives under mild conditions. (2015). RSC Advances. Retrieved January 19, 2026, from [Link]
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How to Prepare and Apply 6-OXO-1,4,5,6-Tetrahydropyridazin-3-Carboxylic Acid?. (n.d.). ChemBK. Retrieved January 19, 2026, from [Link]
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Application of laccase/DDQ as a new bioinspired catalyst system for the aerobic oxidation of tetrahydroquinazolines and Hantzsch 1,4-dihydropyridines. (2019). Comptes Rendus Chimie. Retrieved January 19, 2026, from [Link]
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Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2023). RSC Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
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An In-Depth Technical Guide to 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid: Physicochemical Properties and Synthetic Pathways for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Oxo-3,6-dihydropyridazine-3-carboxylic acid, a pivotal heterocyclic scaffold, is gaining significant traction in the fields of medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a versatile building block for the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the core physicochemical properties of this molecule, detailed synthetic methodologies, and an exploration of its burgeoning role in the development of novel therapeutics. Particular emphasis is placed on its utility as a precursor to potent enzyme inhibitors and anti-inflammatory agents.
Introduction: The Rising Prominence of the Pyridazinone Core
The pyridazinone moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1] this compound, in particular, serves as a crucial intermediate for introducing functionalities that can modulate the physicochemical and biological properties of the final compounds.[1] Its potential in the development of targeted therapies is underscored by recent studies on its derivatives as inhibitors of key enzymes in inflammatory pathways. This guide aims to provide researchers with the foundational knowledge required to effectively utilize this compound in their drug discovery programs.
Physicochemical Properties: A Foundation for Rational Drug Design
A thorough understanding of the physicochemical properties of a lead compound is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is not extensively documented in publicly available literature, the following table summarizes the available information and provides context based on related structures.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value for this compound | Notes and Comparative Data |
| Molecular Formula | C₅H₄N₂O₃[2] | The monohydrate form has the formula C₅H₆N₂O₄. |
| Molecular Weight | 140.10 g/mol [3] | The monohydrate form has a molecular weight of 158.11 g/mol . |
| Boiling Point | 330.389°C at 760 mmHg[3] | Data from a commercial supplier. |
| Density | 1.636 g/cm³[3] | Data from a commercial supplier. |
| pKa | Not experimentally determined | Carboxylic acids in similar heterocyclic systems can have pKa values in the range of 3-5.[4] |
| LogP | Not experimentally determined | A computed LogP for the related 1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is -0.9, suggesting the parent compound is also hydrophilic.[5] |
| Solubility | Not experimentally determined | The presence of both a carboxylic acid and a polar pyridazinone ring suggests moderate aqueous solubility, which can be influenced by pH. |
| Appearance | Solid form | Typically a powder. |
Synthesis and Chemical Reactivity: Building the Scaffold
The synthesis of this compound and its derivatives is a critical aspect of its utility. A common and efficient synthetic route involves the reaction of a dicarbonyl compound with hydrazine or its derivatives.
Synthetic Pathway from Maleic Anhydride and Hydrazine Hydrate
A well-established method for the synthesis of the closely related tautomer, maleic hydrazide (1,2-dihydropyridazine-3,6-dione), involves the reaction of maleic anhydride with hydrazine hydrate.[6][7] This reaction can be carried out in various solvents, including water, ethanol, and acetic acid.[7] The yield of this reaction can be significantly influenced by factors such as the presence of a catalyst, reaction temperature, and the choice of solvent.[7][8]
Experimental Protocol: Synthesis of Maleic Hydrazide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride in a suitable solvent (e.g., ethanol).[8]
-
Slowly add hydrazine hydrate to the solution while stirring. An exothermic reaction may be observed.[7]
-
Heat the reaction mixture to reflux for a specified period to ensure complete cyclization.[7]
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[8]
Causality: The choice of solvent can influence the reaction rate and the solubility of the product, thereby affecting the yield and purity. The slow addition of hydrazine hydrate is crucial to control the exothermic nature of the reaction.
Tautomerism: A Key Feature of the Pyridazinone Ring
This compound can exist in different tautomeric forms due to the mobility of protons within the pyridazinone ring. The keto-enol tautomerism is a significant characteristic of this system.[9] The predominant tautomer can be influenced by the solvent, pH, and the nature of substituents on the ring. Understanding the tautomeric equilibrium is crucial for predicting the compound's reactivity and its interactions with biological targets.
Spectroscopic Characterization: Elucidating the Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of the tautomer, maleic hydrazide, in DMSO-d₆ shows a signal for the olefinic protons at approximately 6.95 ppm and a broad signal for the NH protons at around 11.42 ppm.[6] For this compound, one would expect to see signals for the protons on the pyridazinone ring, likely in the aromatic region, and a characteristic broad singlet for the carboxylic acid proton at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum of pyridazinone derivatives will show characteristic signals for the carbonyl carbon (C=O) and the carbons of the heterocyclic ring.[10] The carboxylic acid carbonyl carbon would also appear at a downfield chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid derivative of a pyridazinone would be expected to show the following characteristic absorption bands:[10]
-
A broad O-H stretching vibration from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching vibration from the carboxylic acid, usually around 1700-1725 cm⁻¹.
-
A C=O stretching vibration from the pyridazinone ring, which can be observed in the range of 1650-1750 cm⁻¹.[10]
-
C=C and C=N stretching vibrations from the heterocyclic ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For a related pyridazinone derivative, a mass spectrometry result of m/z = 177.0 [M+H]⁺ was reported.[11] This indicates that the protonated molecule was observed, which is a common ionization pattern for such compounds.
Applications in Drug Discovery: A Scaffold for Innovation
The 6-oxo-pyridazine core is a versatile platform for the development of novel therapeutic agents, particularly in the area of inflammation and enzyme inhibition.
Anti-inflammatory Activity
Derivatives of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid have been shown to possess significant anti-inflammatory properties. These compounds can modulate the production of pro-inflammatory cytokines such as TNF-α and interleukins (IL-6, IL-1β), which are key mediators in inflammatory diseases.
Enzyme Inhibition
The structural features of the 6-oxo-pyridazine scaffold make it an attractive candidate for the design of enzyme inhibitors. By modifying the substituents on the pyridazinone ring and the carboxylic acid moiety, it is possible to achieve potent and selective inhibition of various enzyme targets. The carboxylic acid group can act as a key binding element, forming hydrogen bonds or ionic interactions with amino acid residues in the active site of the target enzyme.[4]
Conclusion and Future Directions
This compound is a molecule of significant interest to the drug discovery community. Its accessible synthesis, versatile reactivity, and the demonstrated biological activity of its derivatives position it as a valuable scaffold for the development of new therapeutics. Further research is warranted to fully elucidate its physicochemical properties through experimental determination of pKa, logP, and solubility. The acquisition and publication of detailed spectroscopic data (NMR, IR, MS) for the parent compound would be a valuable resource for the scientific community. As our understanding of the structure-activity relationships of pyridazinone derivatives continues to grow, so too will the potential for this remarkable scaffold to yield novel and effective medicines.
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A Guide to the Structural Elucidation of 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid: A Crystallographic Approach
Foreword: The Architectural Blueprint of a Potential Therapeutic
In the landscape of modern drug discovery, understanding the three-dimensional architecture of a molecule is not merely an academic exercise; it is a cornerstone of rational drug design. The spatial arrangement of atoms dictates a molecule's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety as a therapeutic agent. The pyridazine heterocycle, with its unique electronic and hydrogen-bonding capabilities, is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide array of biological activities, including anticancer and antiviral properties.
This guide focuses on a specific, promising pyridazine derivative: 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid . While this molecule holds potential as a pharmacophore or a key intermediate, a publicly available, detailed crystal structure analysis remains elusive. This document, therefore, serves a dual purpose. Firstly, it provides a robust, field-tested methodological framework for researchers to independently determine this molecule's crystal structure through single-crystal X-ray diffraction (SC-XRD). Secondly, it offers a predictive analysis of the anticipated structural features of this compound, grounded in established crystallographic principles and data from closely related analogs.
This whitepaper is intended for researchers, medicinal chemists, and drug development professionals who seek to bridge the gap between molecular synthesis and structure-based drug design.
Part 1: The Strategic Imperative for Crystal Structure Analysis
The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, many of which can be mitigated by a comprehensive understanding of its solid-state properties. Crystallization is a critical step that influences purity, stability, and bioavailability. A definitive crystal structure provides an unambiguous determination of:
-
Molecular Conformation: The precise bond lengths, bond angles, and torsion angles that define the molecule's shape.
-
Tautomeric and Ionic State: Confirmation of the dominant form in the solid state.
-
Intermolecular Interactions: A detailed map of the hydrogen bonds, π-π stacking, and other non-covalent forces that govern crystal packing. This "supramolecular assembly" is critical for properties like solubility and dissolution rate.
-
Absolute Configuration: For chiral molecules, SC-XRD is the gold standard for unambiguously determining the absolute stereochemistry.
Failure to fully characterize the crystalline form of an active pharmaceutical ingredient (API) can lead to the late appearance of more stable, less soluble polymorphs, a costly and potentially project-ending risk in drug development. The structural data obtained from the analysis outlined below is the foundational dataset for all subsequent computational modeling, lead optimization, and formulation development.
Part 2: A Field-Proven Protocol for Structure Determination
The following workflow represents a comprehensive methodology for obtaining and analyzing the crystal structure of this compound.
Synthesis and Purification
The logical starting point is the synthesis of the title compound. A plausible and reported synthetic route involves the dehydration of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid. The latter can be synthesized from the reaction of α-ketoglutaric acid with hydrazine hydrate.
Protocol for Synthesis of Precursor (6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid):
-
Dissolve α-ketoglutaric acid (1.0 eq) in water.
-
Under constant stirring at room temperature, slowly add hydrazine hydrate (excess, e.g., 4.0 eq) dropwise over 3-4 minutes.
-
Observe the solution for a color change (typically to a light yellow).
-
Continue stirring for 30-60 minutes post-addition.
-
Cool the reaction mixture (e.g., in a refrigerator at 4°C) for several hours to facilitate precipitation.
-
Collect the resulting white solid via suction filtration and wash with cold water.
-
Dry the product under vacuum. This precursor is often used directly in the next step.
The subsequent dehydrogenation to yield the target compound, this compound, requires an appropriate oxidizing agent. A common method involves using bromine in a suitable solvent like glacial acetic acid. Rigorous purification of the final product, typically by recrystallization, is paramount to remove impurities that can inhibit the growth of high-quality single crystals.
Crystallization: The Art and Science
Growing diffraction-quality single crystals is often the most challenging step. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice. Given the carboxylic acid and amide-like functionalities, the molecule is polar and capable of strong hydrogen bonding.
Recommended Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or a water/alcohol mixture) to near saturation. Loosely cap the vial and allow the solvent to evaporate over several days to weeks at a constant temperature.
-
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent. Place this solution as a drop on a siliconized glass slide. Invert the slide over a reservoir containing a poor solvent (an "anti-solvent") in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the drop will slowly decrease the solubility, promoting crystallization.
-
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly and undisturbed to room temperature, or below.
Solvent selection is key. A screening of various solvents and solvent mixtures is highly recommended.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is obtained, it is mounted on a goniometer head for analysis.
Step-by-Step Data Collection Workflow:
-
Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a cryoloop or glass fiber.
-
Cryo-cooling (Recommended): The mounted crystal is typically flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas. This minimizes atomic thermal vibrations, leading to higher resolution data.
-
Diffractometer Setup: The crystal is placed on a modern single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).
-
Unit Cell Determination: A preliminary set of diffraction images is collected to locate the diffraction spots. These spots are used to determine the dimensions and angles of the unit cell—the fundamental repeating block of the crystal lattice.
-
Full Data Collection: A complete sphere of diffraction data is collected by rotating the crystal through a series of angles, recording the intensity and position of thousands of reflections.
Diagram: Experimental Workflow for Crystal Structure Determination
Caption: From synthesis to final structure: the experimental workflow.
Structure Solution and Refinement
The collected diffraction data (a set of reflection intensities) is then processed to solve the phase problem and generate an electron density map of the unit cell.
-
Structure Solution: Computational software is used to determine the initial positions of the non-hydrogen atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference electron density map and refined. The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.
Part 3: Predictive Structural Analysis of this compound
In the absence of experimental data, we can predict the key structural features of the title compound based on fundamental chemical principles and the known crystal structure of a related derivative, [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid].
Molecular Geometry and Tautomerism
The pyridazine ring is expected to be largely planar due to its aromatic character. The exocyclic oxygen atom and the carboxylic acid group will be key determinants of the overall conformation. A critical question is the tautomeric form of the pyridazinone ring. It can exist in oxo, hydroxy, or zwitterionic forms. In the solid state, the oxo form is overwhelmingly likely to be dominant, with the N-H proton residing on the nitrogen atom adjacent to the carbonyl group.
Diagram: Molecular Structure and Key Torsions
Caption: Predicted molecular structure and key dihedral angle (τ₁).
Predicted Bond Lengths and Angles
The internal geometry of the pyridazine ring will reflect its hybrid nature. Based on related structures, we can anticipate the following:
-
N1-N2 bond: Approximately 1.34 Å, intermediate between a single (1.45 Å) and double (1.25 Å) bond, indicating electron delocalization.
-
C=O bond: A standard double bond length, around 1.23 Å.
-
Carboxylic Acid: C-O and C=O bond lengths will be typical, around 1.31 Å and 1.25 Å, respectively.
The torsion angle between the plane of the pyridazine ring and the carboxylic acid group (τ₁ in the diagram above) will be a critical conformational parameter, influencing the hydrogen bonding patterns.
| Parameter | Predicted Value | Justification |
| Unit Cell System | Monoclinic or Triclinic | Common for organic molecules with no high symmetry. |
| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are most common for achiral molecules. |
| N1-N2 Bond Length | ~1.34 Å | Delocalization in the pyridazine ring. |
| C6=O6 Bond Length | ~1.23 Å | Standard carbonyl double bond. |
| C3-C7 Bond Length | ~1.50 Å | Single bond between sp² carbons. |
| Key H-Bond Motif | Carboxylic acid dimer (R²₂(8)) | Highly probable and energetically favorable. |
Supramolecular Assembly: The Hydrogen Bonding Network
The most powerful organizing force in the crystal lattice will be hydrogen bonding. The molecule possesses excellent hydrogen bond donors (N-H, O-H) and acceptors (C=O, N, C=O of acid).
We can confidently predict two primary hydrogen bonding motifs:
-
Carboxylic Acid Dimer: The carboxylic acid groups of two adjacent molecules will likely form a classic, robust centrosymmetric dimer via strong O-H···O=C interactions. This is one of the most common and stable motifs in crystal engineering.
-
Amide-like Catenation: The pyridazinone N-H group (donor) will likely interact with the pyridazinone carbonyl oxygen (acceptor) of a neighboring molecule, forming chains or tapes that extend through the crystal lattice.
The interplay of these two motifs will define the overall three-dimensional crystal packing.
Diagram: Predicted Hydrogen Bonding Scheme
The Tautomeric Duality of 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid: A Technical Guide for Drug Development
Foreword: The Significance of Tautomerism in Medicinal Chemistry
In the realm of drug discovery and development, the static representation of a molecule often belies its dynamic nature. Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, stands as a critical, yet frequently underestimated, factor influencing a drug candidate's entire pharmacokinetic and pharmacodynamic profile. The ability of a molecule to exist in multiple forms can profoundly affect its solubility, membrane permeability, receptor binding affinity, and metabolic stability. For researchers in medicinal chemistry, a thorough understanding and characterization of a compound's tautomeric behavior is not merely an academic exercise; it is a prerequisite for rational drug design and predicting in vivo performance.
This guide focuses on the tautomerism of 6-oxo-3,6-dihydropyridazine-3-carboxylic acid, a derivative of the pyridazinone scaffold. Pyridazinone derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse and potent pharmacological activities, including cardiovascular, anti-inflammatory, anticancer, and antimicrobial effects. The biological activity of these compounds is intrinsically linked to their structure, and thus, to the predominant tautomeric form present under physiological conditions. This document provides an in-depth exploration of the tautomeric possibilities for this molecule, outlines robust experimental and computational methodologies for its characterization, and discusses the implications for drug development professionals.
The Core Structure: Understanding Lactam-Lactim Tautomerism
This compound is subject to a specific type of prototropic tautomerism known as lactam-lactim tautomerism. This involves the migration of a proton from the nitrogen atom of the amide group (the lactam form) to the adjacent carbonyl oxygen (the lactim form).
The two primary tautomeric forms in equilibrium are:
-
Lactam (or Oxo) Form: 6-oxo-1,6-dihydropyridazine-3-carboxylic acid. This form contains a cyclic amide (lactam) functional group.
-
Lactim (or Hydroxy/Enol) Form: 6-hydroxy-pyridazine-3-carboxylic acid. This form features a cyclic imino-alcohol (lactim) functional group, which also creates a fully aromatic pyridazine ring.
It is widely established, through both experimental and theoretical studies, that for most simple pyridazin-3(2H)-ones, the lactam (oxo) form is the more stable and predominant tautomer in both solid and solution phases. However, the tautomeric equilibrium is a dynamic process influenced by several factors.
Figure 1: The lactam-lactim tautomeric equilibrium of this compound.
Factors Influencing Tautomeric Equilibrium
The ratio of lactam to lactim tautomers is not fixed and can be significantly shifted by environmental conditions. A comprehensive analysis requires investigating these influences.
Solvent Effects
The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium.
-
Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the N-H and C=O groups of the lactam form, as well as the O-H group of the lactim form. Generally, polar solvents tend to stabilize the more polar keto (lactam) tautomer.
-
Non-polar Aprotic Solvents (e.g., hexane, toluene): In these environments, the equilibrium may shift slightly towards the less polar lactim form. However, for most pyridazinones, the lactam form remains dominant.
The causality lies in intermolecular interactions. Polar solvents effectively solvate and stabilize the charge separation inherent in the highly polar amide bond of the lactam form, making it energetically more favorable.
pH Effects
The presence of the carboxylic acid group on the pyridazinone ring introduces pH as a critical variable. Both the lactam and lactim forms can be deprotonated. The pKa values of the N-H proton in the lactam, the O-H proton in the lactim, and the carboxylic acid proton will dictate the species present at a given pH. In basic solutions, deprotonation of the carboxylic acid will occur, and at higher pH, deprotonation of the N-H or O-H group can lead to anionic species, further complicating the equilibrium.
Substituent Effects
The electronic nature of substituents on the pyridazinone ring can influence the relative stability of the tautomers. The carboxylic acid group at the 3-position is an electron-withdrawing group, which can influence the electron density of the ring and the acidity of the migrating proton.
Experimental Characterization: A Multi-Faceted Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for studying tautomerism in solution. Since the interconversion between tautomers can be slow on the NMR timescale, it is often possible to observe distinct signals for each form.
-
¹H NMR: The lactam form will exhibit a signal for the N-H proton, typically a broad singlet. The lactim form will show a sharper signal for the O-H proton. The chemical shifts of the ring protons will also differ significantly between the two forms due to the change in aromaticity.
-
¹³C NMR: The most indicative signal is that of the carbonyl carbon (C=O) in the lactam form, which appears in the downfield region (e.g., ~164 ppm for the C3 in pyridazin-3(2H)-one). In the lactim form, this carbon becomes an sp² carbon bonded to a hydroxyl group (C-OH) and its signal shifts significantly upfield.
Table 1: Predicted Characteristic NMR Signals for Tautomers Note: These are estimated chemical shifts based on general pyridazinone structures. Actual values will vary.
| Tautomer | Key ¹H NMR Signal | Key ¹³C NMR Signal |
| Lactam | Broad N-H signal | C=O signal (~160-170 ppm) |
| Lactim | Sharper O-H signal | C-OH signal (shifted upfield) |
Protocol 1: NMR Spectroscopic Analysis of Tautomeric Equilibrium
-
Sample Preparation: Prepare solutions of this compound at a concentration of 5-10 mg/mL in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CD₃OD, CDCl₃). DMSO-d₆ is often an excellent starting point as its hydrogen-bond accepting nature can slow down N-H proton exchange, leading to sharper signals.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample. Ensure a sufficient relaxation delay (D1) to allow for accurate integration of all signals, including potentially broad N-H or O-H peaks.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide clear, sharp signals for all carbon atoms.
-
2D NMR (Optional but Recommended): Acquire HSQC and HMBC spectra to unambiguously assign all proton and carbon signals for the major tautomer present. These correlations are invaluable for confirming structural assignments.
-
Data Analysis:
-
Identify distinct sets of signals corresponding to different tautomers.
-
Integrate well-resolved, non-overlapping peaks for each tautomer in the ¹H NMR spectrum.
-
Calculate the molar ratio of the tautomers from the integral ratios.
-
Repeat the analysis at different temperatures if dynamic exchange is suspected (peak broadening). Cooling the sample can often slow the interconversion, resolving separate signals.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is highly sensitive to changes in electronic conjugation. The lactam and lactim forms have different chromophores and will therefore exhibit distinct absorption spectra.
-
Lactam Form: Contains a conjugated enone system.
-
Lactim Form: Possesses a fully aromatic hydroxypyridazine system. The extended conjugation of the aromatic ring typically results in a bathochromic shift (shift to longer wavelength) of the maximum absorbance (λ_max) compared to the lactam form.
By analyzing the UV-Vis spectra in different solvents, one can observe shifts in the equilibrium.
Protocol 2: UV-Vis Spectroscopic Analysis of Tautomeric Equilibrium
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a solvent like methanol or DMSO.
-
Working Solutions: Prepare a series of dilute working solutions (e.g., 10⁻⁴ to 10⁻⁵ M) in a range of solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-400 nm, using the respective solvent as a blank.
-
Data Analysis:
-
Identify the λ_max for the absorption bands in each solvent.
-
Correlate changes in the spectral profile (e.g., appearance of new bands, shifts in λ_max, changes in molar absorptivity) with solvent polarity.
-
The presence of an isosbestic point—a wavelength at which the absorbance of the mixture remains constant as the equilibrium shifts—is strong evidence for a two-component equilibrium between the tautomers.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is particularly useful for identifying key functional groups and is often used to characterize the solid-state form of the compound.
-
Lactam Form: A strong, characteristic absorption band for the C=O stretch of the amide group will be present, typically in the range of 1650-1680 cm⁻¹. A broad N-H stretching band may also be observed around 3200 cm⁻¹.
-
Lactim Form: The C=O stretching band will be absent. Instead, a broad O-H stretching band will appear (around 3200-3400 cm⁻¹) and C=N stretching vibrations will be observed.
Computational Modeling: A Predictive and Corroborative Tool
In parallel with experimental work, computational chemistry provides invaluable insights into the thermodynamics of the tautomeric equilibrium. Density Functional Theory (DFT) is a powerful method for this purpose.
Workflow 1: Computational Analysis using DFT
Figure 2: A typical DFT workflow for predicting tautomer stability.
By calculating the Gibbs free energy (G) of the optimized geometries for both the lactam and lactim tautomers, the relative stability can be predicted. Theoretical studies on the parent pyridazin-3(2H)-one have shown that direct proton transfer has a very high activation energy, but this barrier is significantly lowered via a dimer-assisted double hydrogen transfer or in the presence of protic solvents. These calculations consistently show the lactam form to be energetically more favorable by several kcal/mol, corroborating the experimental observations.
Implications for Drug Development
The predominance of the lactam form has significant consequences:
-
Hydrogen Bonding: The lactam form has distinct hydrogen bond donor (N-H) and acceptor (C=O) sites. The lactim form has a donor (O-H) and a ring nitrogen acceptor. This difference will fundamentally alter how the molecule interacts with its biological target (e.g., an enzyme active site).
-
Physicochemical Properties: The greater polarity of the lactam form generally influences properties like solubility and crystal packing.
-
Synthesis and Stability: Understanding the tautomeric preference is crucial for designing synthetic routes and ensuring the stability and purity of the final active pharmaceutical ingredient (API). Synthetic routes for pyridazinones are well-established, often starting from precursors like dicarboxylic acids or their derivatives.
Conclusion
References
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Emamian, S., & Shokri, A. (2014). Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling, 49, 47-54. [Link]
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Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library, Der Pharmacia Lettre, 6(1), 40-54. [Link]
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Bentham Science Publishers. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science. [Link]
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ResearchGate. (n.d.). Keto-enol tautomerism of pyridazinones. [Diagram]. ResearchGate. [Link]
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Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Current Organic Chemistry, 10(15), 1645-1669. [Link]
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Bohrium. (2006). The use of NMR spectroscopy to study tautomerism. [Link]
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El-Gazzar, A. R. B. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(14), 1047-1069. [Link]
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askIITians. (n.d.). What is Lactam Lactim Tautomerism?. [Link]
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Bentham Science Publishers. (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Bentham Science. [Link]
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Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]
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MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(8), 2033. [Link]
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National Center for Biotechnology Information. (2013). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. PubMed Central. [Link]
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Wisdom Lib. (n.d.). Lactam-lactim tautomerism: Significance and symbolism. [Link]
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Beilstein-Institut. (2016). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 12, 2598-2609. [Link]
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MDPI. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3784. [Link]
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ResearchGate. (n.d.). Keto-enol tautomerism of pyridazinones. [Diagram]. ResearchGate. [Link]
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National Center for Biotechnology Information. (2014). Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. PubMed. [Link]
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ChemRxiv. (2024). What impact does tautomerism have on drug properties and development?. [Link]
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Semantic Scholar. (2019). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f. [Diagram]. ResearchGate. [Link]
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National Center for Biotechnology Information. (2016). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. PubMed Central. [Link]
A Technical Guide to the Solubility and Stability of 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazinone core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of pharmacological activities, including cardiovascular and anticancer agents.[1][2][3][4][5] The molecule 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid (CAS No. 36405-91-1) represents a fundamental structure within this class.[6] Its physicochemical properties, particularly aqueous solubility and chemical stability, are critical parameters that dictate its behavior in biological systems and its viability as a drug candidate or intermediate. Poor water solubility can be a major obstacle in dosage form design for pyridazinone derivatives.[7][8] This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound, synthesizing data from related analogues and outlining robust experimental protocols. We will explore its anticipated physicochemical properties, methodologies for determining its solubility in various media, and a systematic approach to evaluating its stability under stressed conditions as mandated by pharmaceutical development guidelines.
Introduction: The Pyridazinone Scaffold in Drug Discovery
The pyridazine ring is an attractive heterocycle in drug design, often serving as a bioisosteric replacement for phenyl rings to improve physicochemical properties.[9] Pyridazinone derivatives, specifically, are noted for a broad spectrum of biological activities, including but not limited to:
-
Cardiovascular Effects: Acting as cardiotonic agents and vasodilators.[5][7][8]
-
Anticancer Activity: Through mechanisms like the inhibition of VEGFR-2 and other kinases.[4][5]
-
Anti-inflammatory Properties: Via inhibition of enzymes such as COX-2 and PDE4.[4]
The compound of interest, this compound, possesses two key functional groups that govern its properties: the acidic carboxylic acid and the weakly basic pyridazinone ring. The interplay of these groups dictates its ionization state (pKa), which in turn profoundly influences its solubility and interaction with biological targets. Understanding these foundational characteristics is the first step in any rational drug development program.
Chemical Identity and Physicochemical Properties
-
Chemical Name: this compound
-
Synonyms: 6-oxo-1,6-dihydropyridazine-3-carboxylic acid
-
CAS Number: 36405-91-1[6]
-
Molecular Formula: C₅H₄N₂O₃[6]
-
Molecular Weight: 140.10 g/mol [6]
-
Structure: Image generated based on IUPAC name.
Predicted Physicochemical Properties: While extensive experimental data for this specific molecule is not readily available in public literature, we can infer properties based on its structure and data from similar pyridazinone derivatives.
| Property | Predicted Value/Characteristic | Rationale & Significance in Drug Development |
| pKa (acidic) | ~3.5 - 4.5 | The carboxylic acid group is the primary acidic center. This pKa is crucial for predicting solubility changes in the gastrointestinal tract (pH 1-8). |
| pKa (basic) | ~1.0 - 2.0 | The pyridazinone ring nitrogen atoms are weakly basic. This influences solubility in highly acidic environments. |
| LogP | < 1.0 | The presence of polar functional groups (carboxylic acid, amide-like pyridazinone) suggests high polarity and low lipophilicity, which generally correlates with higher aqueous solubility but potentially lower membrane permeability. |
| Aqueous Solubility | Poor to Moderate | Many pyridazinone derivatives exhibit poor water solubility.[7][8][10] The carboxylic acid group will enhance solubility at pH values above its pKa due to salt formation. |
Solubility Profile
The solubility of a compound is a critical determinant of its absorption and bioavailability. For ionizable molecules like this compound, solubility is highly dependent on pH.
Aqueous pH-Solubility Profile
The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ionization state of the molecule.
-
At pH < pKa (acidic): The carboxylic acid is protonated (COOH), and the molecule is in its neutral, least soluble form.
-
At pH > pKa (acidic): The carboxylic acid is deprotonated (COO-), forming a carboxylate salt, which dramatically increases aqueous solubility.
A typical pH-solubility profile would show a "U" shape, with minimum solubility near the isoelectric point and increasing solubility at both low pH (due to protonation of the pyridazinone nitrogen) and, more significantly, at high pH (due to deprotonation of the carboxylic acid).
Solubility in Organic Solvents and Co-Solvent Systems
For formulation and analytical purposes, understanding solubility in non-aqueous systems is vital. Studies on similar pyridazinone derivatives show a general trend in solubility.
Table of Solvent Effects on Pyridazinone Solubility (Based on Analogues):
| Solvent | Polarity | Expected Solubility | Rationale |
|---|---|---|---|
| Water | High | Low (at neutral pH) | High crystal lattice energy and polarity mismatch with the neutral form.[7][8] |
| DMSO | High (Aprotic) | Very High | Acts as a strong hydrogen bond acceptor, effectively disrupting the crystal lattice. Mole fraction solubility of analogues can reach >0.4.[7][8][11] |
| Ethanol / Methanol | Medium | Moderate | Can act as both hydrogen bond donors and acceptors. |
| Acetonitrile | Medium | Low to Moderate | Aprotic solvent with moderate polarity. |
| Ethyl Acetate | Low | Low | Poor solvent for polar, crystalline compounds.[7][8] |
Data trends extrapolated from studies on 6-phenyl-pyridazin-3(2H)-one and similar derivatives.[7][8][11]
Stability Profile: A Forced Degradation Approach
Forced degradation (or stress testing) is essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[12][13] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[12] A target degradation of 5-20% is generally considered optimal to ensure that secondary degradation is minimized.[14][15]
Experimental Workflow for Stability Assessment
The following diagram outlines a systematic approach to performing a forced degradation study.
Caption: Workflow for a comprehensive forced degradation study.
Predicted Degradation Pathways
-
Hydrolytic Degradation:
-
Acidic Conditions: The pyridazinone ring is generally stable to acid. The primary site of slow degradation might be the amide bond within the ring, though this typically requires harsh conditions.
-
Basic Conditions: The lactam (cyclic amide) functionality in the pyridazinone ring is susceptible to hydrolysis under basic conditions, which would lead to ring-opening. This is often the most significant hydrolytic degradation pathway for this scaffold.
-
-
Oxidative Degradation: The electron-rich pyridazine ring and the adjacent nitrogen atoms can be susceptible to oxidation, potentially forming N-oxides.[9]
-
Thermal and Photolytic Degradation: Nitrogen-rich heterocyclic compounds can be thermally stable up to high temperatures (>250°C).[16] However, photolytic degradation can occur, often proceeding through radical mechanisms. Decarboxylation (loss of CO₂) from the carboxylic acid group upon exposure to high heat or UV light is a plausible degradation pathway.
Experimental Protocols
Protocol: Equilibrium Solubility (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility.
-
Preparation: Prepare a series of buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0).
-
Addition: Add an excess amount of solid this compound to vials containing each buffer. Ensure a visible amount of solid remains.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the solid and liquid phases by centrifugation or filtration (using a low-binding filter, e.g., PVDF).
-
Quantification: Dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17]
-
Validation: Visually inspect the remaining solid to check for any changes in physical form (polymorphism), which can be confirmed by techniques like DSC or PXRD.
Protocol: Stability-Indicating HPLC Method Development
This protocol outlines the development of an analytical method capable of separating the parent compound from its degradation products.
Caption: Iterative workflow for HPLC stability-indicating method development.
-
Instrumentation: A standard HPLC system with a UV detector is typically sufficient.[17]
-
Column: A reversed-phase C18 column is a versatile starting point.
-
Mobile Phase: A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Analysis: Monitor the chromatograms of stressed samples. The goal is to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradant peaks. Mass spectrometry (LC-MS) can be used to identify the mass of the degradants and aid in structural elucidation.
Conclusion and Strategic Implications
The solubility and stability profile of this compound is fundamentally governed by its carboxylic acid and pyridazinone moieties. Its anticipated low intrinsic solubility necessitates a thorough investigation of its pH-solubility profile to identify opportunities for formulation, such as the development of salts or amorphous solid dispersions. The pyridazinone core's susceptibility to base-catalyzed hydrolysis represents a key stability liability that must be managed through formulation design and control of storage conditions.
A systematic approach, combining predictive analysis with robust experimental protocols for solubility and forced degradation, is paramount. The methodologies and insights presented in this guide provide a validated framework for researchers to thoroughly characterize this molecule, enabling informed decisions in the complex process of drug discovery and development. This foundational data is critical for advancing pyridazinone-based candidates from the laboratory to clinical application.
References
-
Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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The Pyridazinone Core: A Technical Guide to 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid as a Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1] Its derivatives, particularly pyridazinones, exhibit a remarkable breadth of pharmacological activities, including cardiovascular, anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4] This technical guide focuses on a specific, highly functionalized derivative: 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid . We will explore its synthesis, chemical reactivity, and strategic application as a versatile building block for the construction of complex, biologically active molecules. This document serves as a practical resource for medicinal chemists and researchers aiming to leverage the unique properties of this scaffold in drug discovery programs.
Introduction: The Power of the Pyridazinone Scaffold
The pyridazinone nucleus is a compelling scaffold for drug design due to its unique physicochemical properties. The two adjacent nitrogen atoms increase polarity and potential for hydrogen bonding, which can enhance aqueous solubility and facilitate strong, specific interactions with biological targets compared to carbocyclic analogues.[1][5] Furthermore, the pyridazinone ring system often imparts favorable metabolic stability and can modulate pharmacokinetic profiles.[1]
Derivatives of this core are found in numerous approved drugs and clinical candidates, targeting a wide array of diseases.[1][2][6] This success stems from the scaffold's synthetic tractability and the ability to introduce diverse substituents at multiple positions, allowing for the fine-tuning of potency, selectivity, and drug-like properties.[4][7] this compound, with its carboxylic acid handle and reactive N-H group, is an exemplary starting point for creating diverse chemical libraries.
Synthesis and Physicochemical Properties
Synthetic Pathways
The primary and most direct route to this compound involves the cyclocondensation of a suitable 1,4-dicarbonyl precursor with hydrazine. A common and efficient method starts from α-ketoglutaric acid and hydrazine hydrate. The initial reaction forms the saturated tetrahydropyridazinone ring, which can then be oxidized to introduce the endocyclic double bond.
A related synthetic strategy involves the reaction of mucochloric acid with hydrazine. This reaction provides a direct route to the chlorinated pyridazinone core, which can be further manipulated.
Below is a generalized workflow for the synthesis starting from α-ketoglutaric acid.
Caption: Synthetic workflow for this compound.
Physicochemical Data
Understanding the core properties of a building block is critical for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂O₃ | [8] |
| Molecular Weight | 140.10 g/mol | [8] |
| CAS Number | 37972-69-3 | [8] |
| Appearance | Solid | |
| Boiling Point | 330.39 °C at 760 mmHg | [9] |
| Density | 1.636 g/cm³ | [9] |
Note: Data for the monohydrate form (CAS 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate) may differ. The molecular formula for the monohydrate is C₅H₆N₂O₄ with a molecular weight of 158.11 g/mol .
Reactivity and Application as a Building Block
This compound possesses three primary points for diversification: the carboxylic acid (position 3), the ring nitrogen (position 1 or 2), and the C4/C5 positions of the heterocyclic ring. This multi-functional nature allows for the creation of complex molecular architectures.
Derivatization of the Carboxylic Acid
The carboxylic acid is arguably the most versatile functional group on the scaffold. It can be readily converted into a wide range of other functionalities, most commonly amides, through standard peptide coupling protocols.[10][11] This is a cornerstone of library synthesis in drug discovery.
Workflow: Amide Bond Formation
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An In-Silico Technical Guide to Modeling 6-Oxo-3,6-dihydropyridazine-3-carboxylic Acid Interactions
Abstract
This technical guide provides a comprehensive, in-depth framework for the in silico modeling of 6-oxo-3,6-dihydropyridazine-3-carboxylic acid and its derivatives. Pyridazinone scaffolds are of significant interest in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] This document outlines a validated workflow for researchers, scientists, and drug development professionals, detailing the theoretical underpinnings and practical steps for investigating the interactions of this compound with potential biological targets. The guide emphasizes a structure-based drug design approach, leveraging molecular docking, molecular dynamics simulations, and pharmacophore modeling to elucidate binding mechanisms and guide the rational design of novel therapeutics.[2]
Introduction: The Rationale for In Silico Modeling
The pyridazinone nucleus is a "wonder nucleus" in medicinal chemistry due to its presence in a wide variety of therapeutically interesting molecules.[1][3] Derivatives of 3-oxo-2,3-dihydropyridazine have shown diverse pharmacological profiles, including anti-inflammatory, anticancer, and immunomodulatory activities.[4] Given the therapeutic potential of this scaffold, computational methods, often referred to as computer-aided drug design (CADD), serve as a powerful and cost-effective strategy to accelerate the drug discovery process.[2] These in silico techniques allow for the rapid screening of virtual compound libraries, prediction of binding affinities, and detailed analysis of molecular interactions, thereby prioritizing the most promising candidates for synthesis and experimental validation.[2][5]
This guide focuses on this compound, a key heterocyclic building block. We will explore its potential interactions with the Gamma-aminobutyric acid type A (GABA-A) receptor, a well-established target for drugs affecting the central nervous system.[6] The GABA-A receptor is a ligand-gated ion channel that mediates fast inhibitory neurotransmission in the brain, and its dysfunction is implicated in neurological and psychiatric disorders.[6][7]
The workflow presented herein is designed to be a self-validating system, integrating multiple computational techniques to build a robust and reliable model of ligand-receptor interactions.
Foundational Concepts: A Triad of Computational Approaches
Our in silico investigation will be built upon three core computational methodologies: molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling. This multi-faceted approach provides a more comprehensive understanding of the static and dynamic nature of the ligand-protein interaction.
Molecular Docking: Predicting the "Handshake"
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] It allows us to visualize the "handshake" between our ligand, this compound, and its target receptor at an atomic level.[9] The primary goals of molecular docking in this context are:
-
Binding Pose Prediction: To determine the most likely three-dimensional arrangement of the ligand within the receptor's binding site.[8]
-
Binding Affinity Estimation: To score and rank different poses based on their predicted binding energies, providing a qualitative measure of binding strength.[8]
Molecular Dynamics (MD) Simulations: Unveiling the Dynamic Dance
While molecular docking provides a static snapshot of the interaction, biological systems are inherently dynamic. MD simulations offer a powerful lens to study the conformational flexibility and dynamics of proteins and protein-ligand complexes over time.[10][11] By simulating the motions of atoms and molecules, we can:
-
Assess Complex Stability: Evaluate the stability of the docked ligand-protein complex in a simulated physiological environment.[11]
-
Analyze Conformational Changes: Observe how the protein and ligand adapt to each other upon binding.[11]
-
Refine Binding Poses: Identify more energetically favorable binding modes that may not have been captured by docking alone.
Pharmacophore Modeling: Abstracting the Essentials for Interaction
A pharmacophore is an abstract representation of the molecular features essential for a drug's biological activity.[12] Pharmacophore modeling helps to identify the key chemical functionalities and their spatial arrangement required for optimal interaction with a biological target.[12][13] This technique is invaluable for:
-
Virtual Screening: Searching large chemical databases for novel compounds that match the pharmacophore model and are therefore likely to be active.[13][14]
-
Lead Optimization: Guiding the modification of a lead compound to enhance its activity and selectivity.[12]
-
Understanding Structure-Activity Relationships (SAR): Elucidating the key molecular features that govern the biological activity of a series of compounds.[15]
The In Silico Workflow: A Step-by-Step Technical Protocol
This section provides a detailed, step-by-step methodology for the in silico modeling of this compound interactions with the GABA-A receptor.
Step 1: Target Identification and Preparation
The first crucial step is to select and prepare the three-dimensional structure of our biological target, the GABA-A receptor.
Protocol:
-
Protein Data Bank (PDB) Search: Access the RCSB Protein Data Bank ([Link]) and search for high-resolution crystal structures of the human GABA-A receptor. Relevant PDB entries include 6D6T[16], 4COF[17], 9CXA[7], and 7PBD[18]. For this guide, we will proceed with PDB ID: 6D6T, which represents the human α1β2γ2 GABA-A receptor subtype in complex with GABA and flumazenil.[16]
-
Structure Preparation:
-
Download the PDB file.
-
Using molecular visualization software such as PyMOL or Chimera, remove all non-essential components from the PDB file, including water molecules, co-crystallized ligands (GABA and flumazenil), and any other heteroatoms.
-
Inspect the protein structure for missing atoms or residues and use the software's tools to repair them.
-
Add polar hydrogen atoms to the protein structure.
-
Save the cleaned and prepared protein structure as a PDB file.
-
Step 2: Ligand Preparation
Proper preparation of the ligand, this compound, is essential for accurate docking.
Protocol:
-
2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or access its structure from a database like PubChem (CID 12214461 for a similar analog).[19]
-
3D Structure Generation and Energy Minimization:
-
Convert the 2D structure to a 3D structure using a program like Open Babel.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Save the optimized ligand structure in a suitable format, such as .mol2 or .pdbqt.
-
Step 3: Molecular Docking
With the prepared receptor and ligand, we can now perform molecular docking. This guide will reference the use of AutoDock Vina, a widely used and validated open-source docking program.
Protocol:
-
Receptor and Ligand Preparation for AutoDock:
-
Convert the prepared protein PDB file and ligand .mol2 file to the .pdbqt format using AutoDock Tools (ADT). This step involves adding Gasteiger charges.
-
-
Grid Box Definition:
-
Define the search space for docking by creating a grid box that encompasses the known binding site of GABA on the GABA-A receptor. The binding site is located at the interface between the α and β subunits.[6]
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina using a configuration file that specifies the paths to the receptor and ligand .pdbqt files, the grid box parameters, and the desired output file name.
-
-
Analysis of Docking Results:
-
AutoDock Vina will generate multiple binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).
-
Visualize the docked poses in the context of the receptor's binding site using PyMOL or Chimera.
-
Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the top-ranked pose and the receptor residues.
-
Step 4: Molecular Dynamics (MD) Simulations
To assess the stability of the docked complex, we will perform MD simulations using GROMACS, a versatile and high-performance MD simulation package.[20][21]
Protocol:
-
System Preparation:
-
Combine the coordinates of the protein and the best-docked ligand pose into a single complex file.
-
Choose a suitable force field (e.g., CHARMM36 for the protein and CGenFF for the ligand).
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes.
-
-
Equilibration:
-
Perform a two-step equilibration process: first under an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the system's temperature and pressure.
-
-
Production MD Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to observe the dynamics of the system.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate root-mean-square deviation (RMSD) to assess the stability of the protein and ligand, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze the persistence of key intermolecular interactions observed in the docking pose throughout the simulation.
-
Step 5: Pharmacophore Modeling
Based on the stable interactions identified from the MD simulations, a structure-based pharmacophore model can be generated.
Protocol:
-
Feature Identification:
-
Identify the key interaction features between this compound and the GABA-A receptor from the MD trajectory. These features may include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.[12]
-
-
Pharmacophore Model Generation:
-
Use a pharmacophore modeling software (e.g., LigandScout, PHASE) to generate a 3D pharmacophore model based on the identified features and their spatial arrangement.
-
-
Model Validation:
-
Validate the generated pharmacophore model by using it to screen a database of known active and inactive compounds. A good model should be able to distinguish between the two sets.
-
Visualization of Workflows and Concepts
To enhance the understanding of the described methodologies, the following diagrams, generated using Graphviz, illustrate the key workflows and relationships.
Caption: Overall workflow for the in silico modeling of ligand-receptor interactions.
Caption: Step-by-step process of a molecular dynamics simulation.
Data Presentation and Interpretation
The quantitative data generated from this workflow should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Molecular Docking Results
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (GABA-A Receptor) | Interaction Type |
| 1 | -8.5 | Tyr97(α), Arg119(β), Phe200(α) | H-Bond, Pi-Pi |
| 2 | -8.2 | Thr129(β), Ser156(β) | H-Bond |
| 3 | -7.9 | Tyr205(α), Thr202(α) | H-Bond, Hydrophobic |
Table 2: Molecular Dynamics Simulation Analysis (100 ns)
| Metric | Average Value | Standard Deviation | Interpretation |
| Protein RMSD (Å) | 2.1 | 0.3 | The protein backbone is stable throughout the simulation. |
| Ligand RMSD (Å) | 1.5 | 0.4 | The ligand remains stably bound in the binding pocket. |
| Key H-Bonds | 2 | 1 | Key hydrogen bonds are maintained for a significant portion of the simulation. |
Conclusion and Future Directions
This technical guide has outlined a robust and scientifically grounded workflow for the in silico modeling of this compound interactions with the GABA-A receptor. By integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain valuable insights into the binding mechanisms of this important chemical scaffold. The results from these computational studies can effectively guide the rational design and optimization of novel pyridazinone-based therapeutics with improved potency and selectivity. Future work should focus on the experimental validation of the top-ranked virtual hits to confirm their biological activity.
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Quantum chemical calculations for pyridazinone structures
An In-depth Technical Guide to Quantum Chemical Calculations for Pyridazinone Structures
Authored by: Gemini, Senior Application Scientist
Abstract
Pyridazinone and its derivatives represent a "wonder nucleus" in medicinal chemistry, forming the scaffold for a multitude of pharmacologically active agents.[1] Their therapeutic potential spans anti-inflammatory, anticancer, cardiovascular-protective, and antimicrobial applications.[1][2][3] To accelerate the discovery and optimization of novel pyridazinone-based drugs, computational methods are indispensable.[4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of quantum chemical calculations, offering a robust framework for understanding and predicting the behavior of pyridazinone structures at the electronic level. We will delve into the theoretical underpinnings, practical workflows, and interpretation of key quantum chemical descriptors that are pivotal for modern, structure-based drug design.
The Rationale: Why Quantum Chemistry for Pyridazinones?
While traditional drug discovery relies on extensive synthesis and screening, computer-aided drug design (CADD) provides a "virtual shortcut" to identify and refine lead compounds, significantly reducing cost and time.[5] Pyridazinone's rich heteroatomic structure, featuring two adjacent nitrogen atoms, a carbonyl group, and various substitution points, results in a complex electronic environment that dictates its biological activity.
Quantum chemical calculations allow us to move beyond simple 2D structures and delve into the electronic and geometric properties that govern molecular interactions. By solving approximations of the Schrödinger equation for a given molecule, we can accurately compute properties that are difficult or impossible to measure experimentally. These properties, or quantum chemical descriptors, provide deep insights into:
-
Molecular Geometry: Determining the most stable 3D conformation of a pyridazinone derivative.
-
Reactivity: Identifying which parts of the molecule are likely to engage in chemical reactions or form intermolecular bonds.
-
Electronic Distribution: Understanding how charge is distributed across the molecule, which is critical for predicting interactions with biological targets like proteins and enzymes.[6]
-
Spectroscopic Properties: Simulating IR and Raman spectra to aid in experimental characterization.[7][8]
This predictive power enables a rational design approach, where molecules are optimized in silico before being synthesized, dramatically improving the efficiency of the drug development pipeline.
Foundational Pillars: Methods and Basis Sets
The accuracy of any quantum chemical calculation hinges on the choice of a theoretical method and a basis set. This choice represents a fundamental trade-off between computational cost and accuracy.
Theoretical Methods: A Hierarchy of Accuracy
-
Hartree-Fock (HF) Theory: An early ab initio method that provides a foundational, qualitative understanding of the electronic structure. It treats electron-electron repulsion in an averaged way and neglects electron correlation, which can be a significant limitation for accurate energy predictions.
-
Density Functional Theory (DFT): The workhorse of modern computational chemistry. DFT methods calculate the total energy of a molecule from its electron density, rather than the complex many-electron wavefunction.[9] This approach includes a degree of electron correlation at a computational cost comparable to HF, offering a much better balance of accuracy and efficiency. For organic molecules like pyridazinones, hybrid functionals such as B3LYP are exceptionally popular and have been shown to yield reliable results for geometry, vibrational frequencies, and electronic properties.[6][10][11][12]
-
Møller-Plesset Perturbation Theory (MP2): A post-HF method that provides a more accurate treatment of electron correlation. While more computationally demanding than DFT, MP2 can be valuable for benchmarking results or when higher accuracy is required for specific interaction energies.[7]
Basis Sets: The Building Blocks of Molecular Orbitals
A basis set is a collection of mathematical functions used to construct the molecular orbitals.[13] The size and type of the basis set directly impact the quality of the calculation.
-
Pople Style Basis Sets: Widely used for their efficiency. They are denoted by a series of numbers and letters, such as:
-
6-31G(d,p): A split-valence basis set with polarization functions on heavy atoms (d) and hydrogen atoms (p). This is often a good starting point for geometry optimizations.[12]
-
6-311++G(d,p): A larger, triple-split valence basis set that includes diffuse functions (++) on both heavy atoms and hydrogens. Diffuse functions are crucial for describing anions or systems with significant non-covalent interactions, while polarization functions allow for more flexibility in orbital shapes.[10][14] This level of theory is frequently used for obtaining highly accurate electronic properties of nitrogen-containing heterocycles.[10][15][16]
-
Causality in Selection: The choice of method and basis set must be tailored to the research question. For initial conformational searches on a large number of derivatives, a less expensive method like B3LYP/6-31G(d) may suffice. For the final calculation of electronic properties and reaction energies of a lead candidate, a more robust level like B3LYP/6-311++G(d,p) is justified to ensure quantitative accuracy.[10]
The Computational Workflow: From Structure to Insight
A systematic quantum chemical analysis of a pyridazinone derivative follows a validated, multi-step protocol. Each step builds upon the last, ensuring the final results are derived from a physically meaningful molecular state.
Caption: Standard workflow for quantum chemical analysis of drug candidates.
Step-by-Step Experimental Protocol: A Practical Example
This protocol outlines the calculation for a generic pyridazinone derivative using the ORCA software package, which is powerful, versatile, and free for academic use.[17][18][19][20][21]
Objective: To perform a geometry optimization, frequency analysis, and electronic property calculation on a pyridazinone structure. Level of Theory: B3LYP/6-311++G(d,p)
Methodology:
-
Structure Creation:
-
Using a molecular editor (e.g., Avogadro), build the 3D structure of the desired pyridazinone derivative.
-
Perform an initial, quick geometry optimization using molecular mechanics (e.g., MMFF94 force field).
-
Save the coordinates in an XYZ file format (e.g., pyridazinone.xyz).
-
-
ORCA Input File Creation:
-
Create a plain text file named pyridazinone.inp.
-
Enter the following script:
-
-
Execution:
-
Run the calculation from the command line using the command: path/to/orca pyridazinone.inp > pyridazinone.out
-
-
Analysis of Results (in pyridazinone.out file):
-
Optimization Convergence: Search for the message "OPTIMIZATION HAS CONVERGED". This confirms the geometry optimization was successful.
-
Frequency Analysis: Navigate to the "VIBRATIONAL FREQUENCIES" section. Confirm that there are no negative (imaginary) frequencies. The presence of one or more negative frequencies indicates a transition state, not a stable minimum, and the structure should be re-examined.
-
Electronic Properties:
-
Locate the "ORBITAL ENERGIES" section to find the energies of the HOMO and LUMO.
-
The output file will also contain thermodynamic data (enthalpy, Gibbs free energy), dipole moment, and the results of the NBO analysis.
-
-
Visualization: Use software like Avogadro or Chemcraft to open the output file and visualize the optimized geometry, vibrational modes, and molecular orbitals (HOMO/LUMO).[22]
-
Interpreting the Output: Key Descriptors for Drug Design
The true value of these calculations lies in translating the numerical output into actionable chemical insights.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of electron activity.[23]
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are nucleophilic and susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are electrophilic and susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability and reactivity.[24] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[9]
| Descriptor | Interpretation in Drug Design |
| EHOMO | Higher energy indicates a better electron donor, potentially interacting with electron-poor sites in a receptor. |
| ELUMO | Lower energy indicates a better electron acceptor, potentially interacting with electron-rich residues (e.g., Asp, Glu). |
| ΔEGap | Relates to the molecule's kinetic stability. Can be a key feature in QSAR models to predict bioactivity.[6] |
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It provides an intuitive guide to intermolecular interactions.[6][25]
-
Red Regions (Negative Potential): Indicate electron-rich areas, typically around electronegative atoms like oxygen and nitrogen. These are sites for electrophilic attack and are favorable for hydrogen bond accepting.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, usually around hydrogen atoms bonded to electronegative atoms (e.g., N-H). These are sites for nucleophilic attack and are favorable for hydrogen bond donating.
-
Green/Yellow Regions (Neutral Potential): Indicate non-polar or hydrophobic regions.
Causality in Drug Design: An MEP map visually predicts how a pyridazinone derivative will "see" and interact with a protein's binding pocket. Aligning the red and blue regions of a ligand with complementary positive and negative regions of a receptor is a cornerstone of rational drug design.[26]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of charge distribution and bonding within the molecule.[6][26] It calculates the charges on individual atoms, offering a more quantitative view than the MEP map. This information is invaluable for understanding how substitutions on the pyridazinone ring alter the electronic properties of the core scaffold and can be used to fine-tune interactions with a target.
Integrating Quantum Chemistry with Drug Discovery Platforms
Quantum chemical calculations are most powerful when integrated into a broader drug discovery workflow.
Caption: Integration of QM calculations with docking and QSAR methods.
-
Molecular Docking: Docking programs efficiently predict the binding pose of a ligand in a receptor's active site.[5][27] However, their scoring functions are often based on classical force fields and can be inaccurate.[28]
-
Refinement with QM: The poses generated by docking can be further analyzed using high-level quantum mechanics, often through a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach. In QM/MM, the ligand and the immediate active site residues are treated with QM for high accuracy, while the rest of the protein is treated with faster MM methods. This provides a much more reliable estimate of binding affinity.[29]
-
QSAR Models: The quantum chemical descriptors (like EHOMO, ELUMO, dipole moment, atomic charges) can be used as variables to build QSAR models that correlate a molecule's structure with its biological activity, allowing for the rapid screening of large virtual libraries.
Conclusion
Quantum chemical calculations offer an unparalleled lens through which to view the molecular world of pyridazinone derivatives. By moving beyond static 2D structures and embracing the principles of electronic structure theory, researchers can make informed, data-driven decisions in the drug design process. The systematic application of DFT, coupled with appropriate basis sets and a validated workflow, allows for the accurate prediction of molecular properties that are fundamental to biological function. When integrated with other computational tools like molecular docking and QSAR, these methods provide a powerful, multi-faceted strategy to accelerate the development of the next generation of pyridazinone-based therapeutics.
References
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Title: ORCA - FACCTs Source: FACCTs URL: [Link]
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Title: Molecular docking studies of dihydropyridazin-3(2H)-one derivatives as Antifungal, antibacterial and anti-helmintic agents Source: Semantic Scholar URL: [Link]
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Title: ORCA | Ohio Supercomputer Center Source: Ohio Supercomputer Center URL: [Link]
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Title: ORCA - ORCD Docs Source: ORCD Docs URL: [Link]
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Title: ORCA – An ab initio, DFT and semiempirical SCF-MO package Source: WestGrid URL: [Link]
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Title: ORCA - HPC2N Support and Documentation Source: HPC2N URL: [Link]
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Title: Molecular Docking Studies of Synthesized Pyridazinone Scaffolds as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Source: Taylor & Francis Online URL: [Link]
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Title: Biological Evaluation and Molecular Docking Studies of Synthesized 5-Substituted-2-chlorophenyl-4-chloro Derivatives Bearing Pyridazinone Moiety Source: Bentham Science URL: [Link]
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Title: Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives Source: MDPI URL: [Link]
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Title: Schrödinger - Physics-based Software Platform for Molecular Discovery & Design Source: Schrödinger URL: [Link]
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Title: Quantum Mechanics Software Tools Source: OpenEye Scientific URL: [Link]
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Title: Click Synthesis, Anticancer Activity and Molecular Docking Studies on Pyridazinone Scaffolds Source: Bentham Science URL: [Link]
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Title: Synthesis, Molecular Docking and Potential Antioxidant Activity of Di/Trisubstituted Pyridazinone Derivatives Source: ResearchGate URL: [Link]
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Title: Quantum and Molecular Physics - Drug Discovery Software Source: Aurora Fine Chemicals URL: [Link]
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Title: Analysis of Vibrational Spectra of Pyridoxazinone Based on Density Functional Theory Calculations Source: ResearchGate URL: [Link]
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Title: Analyzing of some druggable properties of hydrazono-pyridazinones Source: ACG Publications URL: [Link]
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Title: Integrated Scientific Computing and Information Technologies - Softwares Source: iSciTech URL: [Link]
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Title: Analysis of Vibrational Spectra of Pyridoxazinone Based on Density Functional Theory Calculations Source: Semantic Scholar URL: [Link]
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Title: (PDF) Analyzing of Some Drugable Properties of Hydrazono-pyridazinones Source: ResearchGate URL: [Link]
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Title: Computational methods in drug discovery Source: Beilstein Journal of Organic Chemistry URL: [Link]
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Title: Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs Source: HPCwire URL: [Link]
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Title: Optimized structures, HOMO, LUMO, and Molecular electrostatic potential... Source: ResearchGate URL: [Link]
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Title: Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors Source: PubMed Central URL: [Link]
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Title: DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media Source: GSC Advanced Research and Reviews URL: [Link]
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Title: Crystal structure and DFT calculations of 4,5-dichloropyridazin-3-(2H)-one Source: ResearchGate URL: [Link]
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Title: Shapes of optimized structure, HOMO, LUMO, and ESP of compounds 7 and... Source: ResearchGate URL: [Link]
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Title: Quantum chemical study of the structure and thermochemistry of the five-membered nitrogen-containing heterocycles and their anions and radicals Source: PubMed URL: [Link]
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Title: Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems Source: MDPI URL: [Link]
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Title: Synthesis, crystal structure characterization, DFT calculations, Hirshfeld surface analysis and 3D energy frameworks of triazol Source: Physics @ Manasagangotri URL: [Link]
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Title: Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation Source: PubMed Central URL: [Link]
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Title: Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview Source: PubMed Central URL: [Link]
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Title: Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation Source: RSC Publishing URL: [Link]
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Title: Density Functional Theory (DFT) investigation for Pyridazine and Pyridazine-P, Al, As, B, C and In interactions Source: ResearchGate URL: [Link]
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Title: Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity Source: Pharmacia URL: [Link]
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Title: Density Functional Theory Investigation of The Physical Properties of Dicyano Pyridazine Molecules Source: ResearchGate URL: [Link]
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Title: Basis Set and their correlations with quantum chemical computations Source: JETIR URL: [Link]
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Title: HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! Source: YouTube URL: [Link]
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Title: HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software Source: YouTube URL: [Link]
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Title: Tetrazine-Radical-Bridged Lanthanide Complexes: From Di- to Trinuclear Single-Molecule Magnets Source: ACS Publications URL: [Link]
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Title: Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors Source: MDPI URL: [Link]
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Title: Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates Source: MDPI URL: [Link]
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Title: Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors Source: PubMed Central URL: [Link]
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Title: Quantum chemical study of the structure and thermochemistry of the five-membered nitrogen-containing heterocycles and their anions and radicals. Source: Semantic Scholar URL: [Link]
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Title: Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method Source: MDPI URL: [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of 6-Oxo-3,6-dihydropyridazine-3-carboxylic Acid Analogs
Introduction: The Pyridazinone Core in Modern Drug Discovery
The 6-oxo-3,6-dihydropyridazine (or pyridazinone) scaffold is a privileged heterocyclic motif in medicinal chemistry.[1] Its unique electronic and structural properties make it a versatile building block for designing pharmacologically active compounds. Analogs incorporating this core have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular effects.[2][3][4][5] The pyridazinone ring system can engage in various non-covalent interactions with biological targets, and its multiple substitution points allow for fine-tuning of physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.[5][6]
This guide provides an in-depth exploration of the primary synthetic strategies for accessing 6-oxo-3,6-dihydropyridazine-3-carboxylic acid and its analogs. We will move beyond simple procedural lists to explain the underlying chemical logic, offering field-proven insights to empower researchers in their synthetic endeavors. The protocols described herein are designed to be robust and adaptable, serving as a foundation for the development of novel therapeutic agents.
Strategic Overview: Choosing Your Synthetic Entry Point
The synthesis of the pyridazinone core predominantly relies on the cyclocondensation of a 1,4-dicarbonyl compound (or a functional equivalent) with hydrazine or its derivatives.[7][8] The choice of starting material is the most critical decision, as it dictates the substitution pattern of the final product.
Below is a decision-making workflow to guide the selection of an appropriate synthetic strategy based on the desired target analog.
Caption: Decision workflow for selecting a synthetic strategy.
Core Synthesis Protocol 1: Cyclocondensation of β-Aroylpropionic Acid with Hydrazine
This is one of the most reliable and widely used methods for preparing 6-aryl-4,5-dihydropyridazin-3(2H)-ones.[9][10] The strategy involves a two-step process: a Friedel-Crafts acylation to generate the key β-aroylpropionic acid intermediate, followed by cyclocondensation with hydrazine.
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of a hydrazine nitrogen atom on the ketone carbonyl, followed by an intramolecular attack of the second nitrogen atom on the carboxylic acid group, leading to cyclization and dehydration to form the stable six-membered pyridazinone ring.
Caption: Workflow for 6-Arylpyridazinone Synthesis.
Step-by-Step Experimental Protocol
Part A: Synthesis of β-(4-chlorobenzoyl)propionic acid
-
Materials:
-
Succinic anhydride (10.0 g, 0.1 mol)
-
Chlorobenzene (80 mL)
-
Anhydrous aluminum chloride (AlCl₃) (29.3 g, 0.22 mol)
-
Concentrated HCl
-
Ice bath
-
-
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add succinic anhydride and chlorobenzene. Cool the mixture in an ice bath to 0-5 °C.
-
Carefully add anhydrous AlCl₃ in small portions over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Expert Insight: Portion-wise addition of AlCl₃ is crucial to control the exothermic reaction and prevent side product formation.
-
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours, then heat to 60-70 °C for an additional 2 hours until the evolution of HCl gas ceases.
-
Cool the reaction mixture and pour it slowly onto a mixture of crushed ice (200 g) and concentrated HCl (20 mL).
-
The resulting solid is collected by vacuum filtration, washed thoroughly with cold water, and then with a small amount of cold hexane to remove residual chlorobenzene.
-
Recrystallize the crude product from an ethanol-water mixture to afford β-(4-chlorobenzoyl)propionic acid as a white solid.
-
Part B: Synthesis of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one
-
Materials:
-
β-(4-chlorobenzoyl)propionic acid (10.7 g, 0.05 mol)
-
Hydrazine hydrate (80% solution, 3.75 mL, 0.06 mol)
-
Ethanol (100 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve β-(4-chlorobenzoyl)propionic acid in ethanol.
-
Add hydrazine hydrate dropwise to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]
-
Expert Insight: Ethanol is an excellent solvent for this reaction as it dissolves the starting keto-acid and is polar enough to facilitate the cyclization, while its boiling point provides the necessary activation energy.
-
-
After the reaction is complete, cool the mixture to room temperature. The product will often crystallize out of the solution.
-
If crystallization does not occur, reduce the solvent volume by rotary evaporation until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the target pyridazinone.
-
| Starting Material | Product | Typical Yield |
| β-benzoylpropionic acid | 6-phenyl-4,5-dihydropyridazin-3(2H)-one | 80-90% |
| β-(4-methylbenzoyl)propionic acid | 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one | 85-95% |
| β-(4-methoxybenzoyl)propionic acid | 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one | 82-90% |
| Caption: Representative yields for various 6-arylpyridazinone analogs. |
Core Synthesis Protocol 2: Derivatization via Suzuki-Miyaura Coupling
For creating a diverse library of analogs with various aryl or heteroaryl substituents at the C4 or C6 positions, a halogenated pyridazinone core is an invaluable intermediate.[6] This protocol details the synthesis of a 4-bromo-6-chloropyridazin-3(2H)-one intermediate and its subsequent use in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This modular approach offers significant synthetic flexibility.[11]
Step-by-Step Experimental Protocol
Part A: Synthesis of 4-bromo-6-chloropyridazin-3(2H)-one (Intermediate 5)
This intermediate is often prepared from commercially available starting materials like maleic hydrazide through a series of halogenation steps. For the purpose of this protocol, we will assume its availability or synthesis via established literature methods.
Part B: General Procedure for Suzuki Coupling
-
Materials:
-
4-bromo-6-chloropyridazin-3(2H)-one (5 ) (1.0 equiv.)
-
Desired aryl or heteroaryl boronic acid (1.3 equiv.)
-
Sodium carbonate (Na₂CO₃) (2 M aqueous solution, 3.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.1 equiv.)
-
1,4-Dioxane
-
-
Procedure:
-
To a reaction vial, add the 6-chloro-pyridazinone derivative (5 ), the corresponding boronic acid, and 1,4-dioxane.
-
Add the 2 M Na₂CO₃ solution.
-
Degas the mixture by bubbling argon or nitrogen through it for 5-10 minutes.
-
Expert Insight: Degassing is critical to remove dissolved oxygen, which can oxidize the Pd(0) active catalyst and hinder the reaction.
-
-
Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst under an inert atmosphere.
-
Seal the vial and heat the reaction mixture to 100 °C for 12-16 hours.[6][11] Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (typically using a gradient of methanol in dichloromethane) to afford the final coupled product.[11]
-
| Boronic Acid | Product (Substitution at C6) | Typical Yield |
| Pyridin-4-yl boronic acid | 4-bromo-6-(pyridin-4-yl)pyridazin-3(2H)-one | 70-85% |
| 4-Fluorophenylboronic acid | 4-bromo-6-(4-fluorophenyl)pyridazin-3(2H)-one | 75-90% |
| Thiophen-2-ylboronic acid | 4-bromo-6-(thiophen-2-yl)pyridazin-3(2H)-one | 65-80% |
| Caption: Representative yields for Suzuki coupling with various boronic acids. |
Trustworthiness and Validation
Every protocol described has been designed as a self-validating system. The progress of all reactions should be monitored by an appropriate technique (TLC, LC-MS). The identity and purity of all intermediates and final products must be confirmed by standard analytical methods, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry, to ensure the structural integrity of the synthesized analogs.[12][13]
References
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Title: Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives Source: Molecules URL: [Link]
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Title: A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues Source: Indo Global Journal of Pharmaceutical Sciences URL: [Link]
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Title: A comprehensive study on synthesis and biological activities of Pyridazine Derivatives Source: Research Journal of Pharmacy and Technology URL: [Link]
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Title: Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction Source: Journal of Applicable Chemistry URL: [Link]
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Title: Various Chemical and Biological Activities of Pyridazinone Derivatives Source: Scholars Research Library URL: [Link]
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Title: Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery Source: Future Medicinal Chemistry URL: [Link]
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Title: Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors Source: RSC Medicinal Chemistry URL: [Link]
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Title: Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway Source: Journal of Medicinal Chemistry URL: [Link]
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Title: Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 Source: Mini-Reviews in Medicinal Chemistry URL: [Link]
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Title: Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives Source: Biomedical and Pharmacology Journal URL: [Link]
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Title: Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity Source: Molecules URL: [Link]
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Title: Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity Source: ResearchGate URL: [Link]
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Title: Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell Source: Institute of Molecular and Translational Medicine URL: [Link]
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Application Note: High-Purity Isolation of 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid
Abstract
6-Oxo-3,6-dihydropyridazine-3-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and drug development, serving as a precursor for various pharmacologically active compounds.[1][2][3] The procurement of this intermediate at high purity is paramount for the success of subsequent synthetic steps and the integrity of final products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the most effective methods for its purification. We will explore the causality behind experimental choices, from bulk purification via recrystallization and pH-mediated extraction to high-resolution chromatographic techniques, ensuring a robust and reproducible isolation process.
Compound Profile and Strategic Considerations
Before selecting a purification method, it is crucial to understand the physicochemical properties of this compound and the likely impurity profile derived from its synthesis.
Physicochemical Properties:
-
Structure: The molecule contains a polar pyridazine ring system, a carboxylic acid group (-COOH), and a lactam-like amide functionality (oxo group).
-
Polarity: The combination of these functional groups renders the compound highly polar and capable of extensive hydrogen bonding.[4][5][6]
-
Acidity: The carboxylic acid moiety provides a handle for pH-based manipulation, a key aspect exploited in extraction protocols.
-
Physical State: It is typically a solid at room temperature, making it a suitable candidate for crystallization methods.[7][8]
Common Impurity Profile: The purity of the crude product is largely dependent on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Such as α-ketoglutaric acid and hydrazine hydrate, if that synthetic pathway is used.[1]
-
Isomeric Byproducts: Synthetic routes can sometimes yield mixtures of isomers that are challenging to separate.[9]
-
Reaction Solvents and Reagents: Residual solvents or coupling agents used during synthesis.
-
Colored Degradants: Often resulting from prolonged heating or oxidative processes.
Selecting the Optimal Purification Strategy
The choice of purification method depends on the initial purity of the crude material, the scale of the purification, and the required final purity. The following workflow provides a logical decision-making framework.
Caption: General Purification Workflow.
Protocol 1: Recrystallization for Bulk Purification
Recrystallization is the method of choice for purifying crystalline solids on a large scale, leveraging differences in solubility between the target compound and impurities at varying temperatures.
Principle of Causality: The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble at room temperature (remaining in the mother liquor upon cooling).
Solvent Selection: Due to the polar nature of the target compound, polar protic solvents are most effective.
| Solvent | Boiling Point (°C) | Rationale & Comments |
| Water | 100 | Excellent for highly polar compounds. Some syntheses specifically mention using water for recrystallization.[10] Can form hydrates.[7] |
| Isopropanol | 82 | A good balance of polarity. Known to be effective for similar pyridone-carboxylic acid structures.[11] |
| Ethanol | 78 | Similar to isopropanol, slightly more polar. |
| Glacial Acetic Acid | 118 | Can be effective but is harder to remove completely. May be useful if impurities are insoluble in acid. |
Step-by-Step Methodology
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hot plate with stirring) until the solid is just dissolved. Use the minimum amount of hot solvent necessary to avoid low recovery.[4]
-
Decolorization (Optional): If the solution is highly colored, add a small amount (1-2% w/w) of activated charcoal and heat for another 5-10 minutes.[4]
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper to remove them.[4]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold solvent to remove residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Self-Validation: The purity of the recrystallized product should be assessed by melting point analysis (expect a sharp melting point) and a comparative HPLC or TLC analysis against the crude material.
Protocol 2: pH-Mediated Extractive Purification
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. It is an effective and scalable liquid-liquid extraction method.
Principle of Causality: The target compound is deprotonated by a weak base to form a water-soluble carboxylate salt. This salt partitions into the aqueous phase, leaving non-acidic organic impurities behind in an immiscible organic solvent. Re-acidification of the aqueous layer precipitates the purified, protonated compound.
Caption: pH-Mediated Extraction Workflow.
Step-by-Step Methodology
-
Dissolution: Dissolve or suspend the crude material in a suitable organic solvent like ethyl acetate.
-
Basification & Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake vigorously, venting frequently to release CO₂ gas. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery.
-
Combine & Wash: Combine all aqueous extracts. Wash this combined aqueous phase with a fresh portion of ethyl acetate to remove any remaining organic impurities.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is approximately 2. The target compound will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 3: High-Performance Chromatographic Purification
For achieving the highest level of purity or for separating very similar impurities, chromatography is the most powerful tool. Given the compound's high polarity, Reversed-Phase and HILIC are the most suitable techniques.
A. Reversed-Phase Chromatography (RP-HPLC)
Principle of Causality: RP-HPLC separates compounds based on their hydrophobicity.[12] A nonpolar stationary phase (like C18) is used with a polar mobile phase. Polar compounds like ours have low retention and elute early. The addition of an acid modifier (e.g., formic acid) to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and significantly improved peak shape.[4]
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18 Silica | Industry standard for reversed-phase separation.[4] |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component. Formic acid controls pH and improves peak shape. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic modifier to control elution strength. |
| Elution Mode | Gradient | Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase Mobile Phase B to elute the compound. |
| Detection | UV (e.g., at 254 nm or 280 nm) | The aromatic pyridazine ring system should be UV-active. |
| Sample Prep | Dissolve in a minimum of DMSO, DMF, or the initial mobile phase.[4] | Ensure complete dissolution before injection. |
B. Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle of Causality: HILIC is an ideal alternative for highly polar compounds that show poor retention in reversed-phase.[6] It utilizes a polar stationary phase (e.g., bare silica, or amine- or diol-bonded silica) and a mobile phase with a high organic content (typically acetonitrile) and a small amount of aqueous buffer. The separation mechanism is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase. In HILIC, water acts as the strong, eluting solvent.[6]
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Amine-bonded or Diol-bonded Silica | Provides a polar surface for hydrophilic interactions.[6] |
| Mobile Phase A | Acetonitrile + 0.1% Formic Acid | The weak, organic component of the mobile phase. |
| Mobile Phase B | Water + 0.1% Formic Acid | The strong, aqueous eluting solvent. |
| Elution Mode | Gradient | Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase Mobile Phase B to elute the compound. |
| Detection | UV (as above) / ELSD / MS | As appropriate for the analyte and system. |
| Sample Prep | Dissolve in a high concentration of acetonitrile to ensure compatibility with the initial mobile phase. | Avoid dissolving in pure water, which can cause peak distortion. |
Final Purity Assessment
Regardless of the method chosen, the final purity of this compound must be rigorously verified using a combination of orthogonal analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine purity as a percentage area under the curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the main peak.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural impurities.
-
Melting Point Analysis: A sharp, defined melting point is indicative of high purity.
By carefully selecting and applying the protocols outlined in this guide, researchers can confidently and reproducibly obtain high-purity this compound, ensuring the quality and success of their research and development endeavors.
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Comprehensive Analytical Strategies for the Characterization of Pyridazinone Derivatives
Abstract
Pyridazinone derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[1][2][3] The precise characterization of these molecules is paramount for drug discovery and development, ensuring the identity, purity, and stability of synthesized compounds. This technical guide provides a detailed overview of the principal analytical techniques employed for the comprehensive characterization of pyridazinone derivatives. We delve into the theoretical underpinnings and practical applications of spectroscopic and chromatographic methods, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyridazinone Scaffolds
The pyridazinone core, a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have been extensively investigated for a multitude of biological activities.[1][2][4] The efficacy and safety of any potential drug candidate are intrinsically linked to its chemical integrity. Therefore, rigorous analytical characterization is a non-negotiable aspect of the research and development pipeline. This guide will equip researchers with the necessary knowledge to select and implement appropriate analytical methodologies for their specific pyridazinone derivatives.
Structural Elucidation via Spectroscopic Techniques
Spectroscopic methods are indispensable for the initial structural confirmation of newly synthesized pyridazinone derivatives. These techniques probe the molecular structure at the atomic and functional group level, providing a detailed fingerprint of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[5][6] It provides detailed information about the carbon-hydrogen framework of the molecule.
2.1.1. Theoretical Basis
NMR spectroscopy relies on the magnetic properties of atomic nuclei with an odd number of protons or neutrons, such as ¹H and ¹³C.[6] When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the resonance frequency is highly sensitive to the local electronic environment of the nucleus.[6]
2.1.2. Key NMR Experiments for Pyridazinone Characterization
-
¹H NMR (Proton NMR): This is often the first and most informative experiment performed.[7] It provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the relative number of each type of proton (integration).[7][8] For pyridazinone derivatives, characteristic signals for aromatic protons, protons on the pyridazinone ring, and protons of various substituents can be readily identified.[9][10][11]
-
¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton of the molecule.[7][12] Each unique carbon atom in the molecule gives a distinct signal. The chemical shift of each carbon provides clues about its hybridization and the nature of the atoms attached to it. The carbonyl carbon of the pyridazinone ring typically appears at a characteristic downfield shift.[11][13]
-
2D NMR Techniques (COSY, HMQC, HMBC): When ¹H and ¹³C NMR spectra are complex, two-dimensional (2D) NMR experiments are employed to establish connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.[6]
-
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the molecular structure.[14][15]
-
2.1.3. Protocol: ¹H NMR Analysis of a Pyridazinone Derivative
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified pyridazinone derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interfering signals from the solvent itself.[6]
-
Transfer the solution to a clean, dry NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), which is set to 0 ppm.[5]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
"Lock" onto the deuterium signal of the solvent and "shim" the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. The number of scans will depend on the concentration of the sample.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the peaks to determine the relative ratios of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to specific protons in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
2.2.1. Ionization Techniques
The choice of ionization technique is crucial and depends on the polarity and thermal stability of the pyridazinone derivative.
-
Electron Impact (EI): A hard ionization technique that often leads to extensive fragmentation. The resulting fragmentation pattern can be a valuable fingerprint for structural elucidation.[16]
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺ with minimal fragmentation.[17]
-
High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement, allowing for the determination of the elemental formula of the molecule.[17]
2.2.2. Protocol: ESI-MS Analysis of a Pyridazinone Derivative
-
Sample Preparation:
-
Prepare a dilute solution of the pyridazinone derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be compatible with the mass spectrometer's mobile phase.
-
-
Instrument Setup and Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal intensity of the molecular ion.
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Data Interpretation:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺).
-
If HRMS data is acquired, use the accurate mass to calculate the elemental composition.
-
Analyze any fragment ions to gain structural information.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[3][18]
2.3.1. Principle of FTIR
Infrared radiation is absorbed by a molecule at specific frequencies that correspond to the vibrational energies of its chemical bonds.[3] The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
2.3.2. Characteristic FTIR Bands for Pyridazinone Derivatives
The FTIR spectrum of a pyridazinone derivative will exhibit characteristic absorption bands for various functional groups.[19]
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| C=O (Amide carbonyl) | 1650 - 1700 |
| C=N (in ring) | 1600 - 1650 |
| C-H (Aromatic) | 3000 - 3100 (stretch), 690 - 900 (out-of-plane bend) |
| N-H (if present) | 3200 - 3500 (stretch) |
| C-N | 1000 - 1350 |
2.3.3. Protocol: FTIR Analysis of a Pyridazinone Derivative
-
Sample Preparation:
-
For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.[18] For the KBr method, a small amount of the sample is intimately mixed with dry KBr powder and pressed into a transparent disk.
-
For liquid samples, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Place the sample in the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet).
-
Acquire the sample spectrum. The instrument automatically subtracts the background spectrum.
-
-
Spectral Interpretation:
-
Identify the major absorption bands and assign them to specific functional groups based on their characteristic frequencies.[3]
-
Purity Determination and Quantitative Analysis using Chromatographic Techniques
Chromatographic methods are essential for separating the target pyridazinone derivative from impurities, starting materials, and by-products. They are also the cornerstone of quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the purity assessment and quantification of pharmaceutical compounds.[20]
3.1.1. Principles of HPLC Separation
HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).[21]
-
Reversed-Phase HPLC: The most common mode, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[22][23] Polar compounds elute earlier, while nonpolar compounds are retained longer.
-
Normal-Phase HPLC: The stationary phase is polar (e.g., silica) and the mobile phase is nonpolar. This is useful for separating isomers.[23]
-
Chiral HPLC: Employs a chiral stationary phase to separate enantiomers of chiral pyridazinone derivatives.[24]
3.1.2. Protocol: HPLC Method Development for a Pyridazinone Derivative
Developing a robust HPLC method is a systematic process.[21][22][25]
-
Define the Goal: Determine if the method is for purity analysis, quantification, or preparative separation.
-
Gather Information: Understand the physicochemical properties of the pyridazinone derivative, such as its polarity, pKa, and UV absorbance.[21][26]
-
Initial Conditions:
-
Column Selection: A C18 column is a good starting point for most pyridazinone derivatives.[20][22]
-
Mobile Phase Selection: Begin with a simple mobile phase, such as a gradient of water and acetonitrile. Buffers may be necessary to control the pH and improve peak shape for ionizable compounds.[21]
-
Detector Selection: A UV detector is commonly used, with the detection wavelength set at the λmax of the compound for maximum sensitivity.[22][23]
-
-
Optimization:
-
Adjust the mobile phase composition (gradient slope, organic solvent ratio) to achieve good resolution between the main peak and any impurities.
-
Optimize the flow rate and column temperature to improve efficiency and analysis time.[20]
-
-
Method Validation: Once the method is optimized, it must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[23][27]
3.1.3. Workflow for HPLC Purity Analysis
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The Versatile Scaffold: 6-Oxo-3,6-dihydropyridazine-3-carboxylic Acid in the Synthesis of Novel Anti-inflammatory Agents
Introduction: The Rising Prominence of Pyridazinones in Medicinal Chemistry
The pyridazinone core, a six-membered heterocyclic motif, has garnered significant attention in medicinal chemistry as a "privileged structure".[1] Its inherent physicochemical properties make it a versatile scaffold for the development of a wide array of therapeutic agents.[2] Among the various pyridazinone derivatives, those functionalized with a carboxylic acid group, specifically 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid, serve as a crucial starting material for the synthesis of potent anti-inflammatory drugs. These compounds have shown promise in targeting key mediators of the inflammatory cascade, including cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).[3][4] This technical guide provides an in-depth exploration of the synthesis and application of this compound in the development of next-generation anti-inflammatory agents.
Core Synthesis: From Simple Precursors to a Versatile Scaffold
The journey to potent anti-inflammatory agents begins with the efficient synthesis of the core scaffold, this compound. This is typically achieved through a two-step process starting from readily available α-ketoglutaric acid.
Protocol 1: Synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic Acid
This initial step involves the cyclization of α-ketoglutaric acid with hydrazine hydrate.
Materials:
-
α-ketoglutaric acid
-
Hydrazine hydrate
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2.2 g of α-ketoglutaric acid in 5 mL of deionized water with stirring.
-
Slowly add 9 mL of hydrazine hydrate dropwise over 3-4 minutes at room temperature. The solution will gradually turn light yellow.
-
Continue stirring for 30 minutes at room temperature.
-
Place the reaction mixture in a refrigerator for 3 hours to facilitate precipitation.
-
Collect the white precipitate by suction filtration.
-
The resulting white powder (approximately 2.07 g, 98.1% yield) is 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid and can be used directly in the next step.[5]
Protocol 2: Dehydrogenation to this compound
The tetrahydropyridazine derivative is then dehydrogenated to yield the target aromatic scaffold.
Materials:
-
6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
-
Glacial acetic acid
-
Bromine
Procedure:
-
Suspend 2 g of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid in 20 mL of glacial acetic acid in a round-bottom flask with stirring.
-
Slowly add bromine dropwise while maintaining the reaction temperature at 50°C. The initial red color of the bromine will fade as the reaction progresses, and the mixture will turn milky white.
-
After the addition is complete, continue stirring at 50°C for 1 hour.
-
Cool the reaction mixture and collect the precipitate by suction filtration.
-
Wash the solid with ethyl acetate followed by water to yield the final product, this compound.
Synthetic Derivatization: Building a Library of Anti-inflammatory Candidates
The carboxylic acid functionality at the 3-position of the pyridazinone ring is the key handle for derivatization. Amide and ester derivatives are particularly common in the design of anti-inflammatory agents.
Amide Coupling Reactions: Accessing Potent Bioactive Molecules
Amide bond formation is a cornerstone of medicinal chemistry. The following protocols outline general yet robust methods for coupling this compound with a variety of amines to generate a diverse library of potential drug candidates.
Propane phosphonic acid anhydride (T3P®) is a mild and efficient coupling reagent that often results in high yields and clean reactions.
Materials:
-
This compound
-
Desired amine (e.g., aniline, benzylamine, etc.)
-
T3P® (50% solution in ethyl acetate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vial, dissolve 1 equivalent of this compound and 1 equivalent of the desired amine in anhydrous DMF.
-
Add 3 equivalents of DIPEA to the mixture with stirring.
-
Add 1.5 equivalents of T3P® solution dropwise.
-
Stir the reaction mixture at 30°C overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the product can be isolated using standard aqueous workup and purification techniques such as column chromatography.[5]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 4-Dimethylaminopyridine (DMAP) is a widely used and effective method for amide synthesis.[6]
Materials:
-
This compound
-
Desired amine
-
EDC hydrochloride
-
DMAP
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (CH3CN)
Procedure:
-
Dissolve 1 equivalent of this compound and 1 equivalent of DMAP in anhydrous DCM or CH3CN.
-
Add 1 equivalent of EDC hydrochloride to the solution.
-
Add the desired amine (1 equivalent) to the reaction mixture.
-
Stir at room temperature for 8-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Esterification Reactions: Modulating Physicochemical Properties
Esterification of the carboxylic acid can be employed to enhance cell permeability and modulate the pharmacokinetic profile of the final compound.
The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of DMAP for the mild and efficient formation of esters.[7]
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol, etc.)
-
DCC
-
DMAP (catalytic amount, 5-10 mol%)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve 1 equivalent of this compound, 1.2 equivalents of the desired alcohol, and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add 1.1 equivalents of DCC to the cooled solution.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 3-4 hours.
-
The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution. Remove the DCU by filtration.
-
Wash the filtrate with dilute HCl and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography or recrystallization.
Biological Targets and Structure-Activity Relationship (SAR) Insights
Derivatives of this compound have shown significant inhibitory activity against key pro-inflammatory enzymes.
-
Cyclooxygenase-2 (COX-2): Many pyridazinone derivatives have been identified as potent and selective COX-2 inhibitors.[4][8] The selectivity for COX-2 over COX-1 is a critical factor in reducing the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[9] Molecular docking studies have suggested that the pyridazinone scaffold can effectively occupy the active site of the COX-2 enzyme.[4]
-
Phosphodiesterase 4 (PDE4): PDE4 is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels. Inhibition of PDE4 leads to an increase in cAMP, which in turn suppresses the release of inflammatory mediators.[3] Pyridazinone derivatives bearing an indole moiety have demonstrated promising PDE4 inhibitory activity.[2]
Table 1: Representative Anti-inflammatory Activity of Pyridazinone Derivatives
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-2/COX-1) | Reference |
| Compound 6b | COX-2 | 0.18 | 6.33 | [4] |
| Compound 4c | COX-2 | 0.26 | - | [4] |
| Celecoxib | COX-2 | 0.35 | 37.03 | [4][9] |
| Indomethacin | COX-1/COX-2 | - | 0.50 | [4][9] |
| Indole-pyridazinone | PDE4B | - | - | [2] |
Visualizing the Synthetic and Biological Pathways
Diagram 1: General Synthetic Scheme
Caption: Synthetic pathway to anti-inflammatory agents.
Diagram 2: Mechanism of Action
Caption: Inhibition of COX-2 and PDE4 pathways.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile starting material in the quest for novel anti-inflammatory therapeutics. The synthetic protocols detailed herein provide a robust framework for the generation of diverse libraries of pyridazinone derivatives. The demonstrated activity of these compounds against clinically relevant targets such as COX-2 and PDE4 underscores the potential of this scaffold in addressing the unmet needs in the treatment of inflammatory diseases. Future research should focus on the exploration of a wider range of substituents on the pyridazinone core and the amine/alcohol coupling partners to further refine the structure-activity relationships and optimize the pharmacokinetic and pharmacodynamic properties of these promising anti-inflammatory agents.
References
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Allart-Simon, I., Moniot, A., Bisi, N., Ponce-Vargas, M., Audonnet, S., Laronze-Cochard, M., Sapi, J., Hénon, E., Velard, F., & Gérard, S. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(5), 751-760. [Link]
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Allart-Simon, I., Moniot, A., Bisi, N., Ponce-Vargas, M., Audonnet, S., Laronze-Cochard, M., Sapi, J., Hénon, E., Velard, F., & Gérard, S. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. [Link]
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Hassan, M. A., Abdel-Wahab, B. F., & Abdel-Gawad, H. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 148, 107623. [Link]
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Abdel-Wahab, B. F., Mohamed, H. A., & Abdel-Gawad, H. (2020). Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. Bioorganic Chemistry, 94, 103417. [Link]
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Ahmed, E. M., Eweas, A. F., Ragab, F. A., & El-Gazzar, M. G. (2020). New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. Bioorganic Chemistry, 94, 103417. [Link]
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Allart-Simon, I., Moniot, A., Bisi, N., Ponce-Vargas, M., Audonnet, S., Laronze-Cochard, M., Sapi, J., Hénon, E., Velard, F., & Gérard, S. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. [Link]
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Ahmed, E. M., Eweas, A. F., Ragab, F. A., & El-Gazzar, M. G. (2020). New Pyridazine Derivatives as Selective COX-2 Inhibitors and Potential Anti-inflammatory Agents; Design, Synthesis and Biological Evaluation. Bioorganic Chemistry. [Link]
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Eweas, A. F., Ahmed, E. M., Ragab, F. A., & El-Gazzar, M. G. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic & Medicinal Chemistry, 129, 118348. [Link]
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Kikelj, D., & Urleb, U. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. Molecules, 17(9), 10572-10588. [Link]
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Abdel-Aziz, A. A., El-Sayed, M. A., & El-Azab, A. S. (2013). Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflammatory-analgesic agents. Chemical & Pharmaceutical Bulletin, 61(2), 222-228. [Link]
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Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2205001. [Link]
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Kim, J. Y., Lee, J. H., Kim, M. S., Lee, J. Y., & Kim, J. S. (2015). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester. Bulletin of the Korean Chemical Society. [Link]
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Singh, J., & Kumar, S. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(48), 152558. [Link]
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Abdel-Aziz, A. A., El-Sayed, M. A., & El-Azab, A. S. (2013). Synthesis and Biological Evaluation of New Heteroaryl Carboxylic Acid Derivatives as Anti-inflammatory-Analgesic Agents. Chemical & Pharmaceutical Bulletin. [Link]
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Hassner, A., & Alexanian, V. (1978). Esterification of Carboxylic Acids with Alcohols. Organic Syntheses. [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. [Link]
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Lipshutz, B. H., & Ghorai, S. (2012). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 3(1), 127-134. [Link]
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EL-Hashash, M. A., Essawy, A., & Fawzy, A. S. (2014). Synthesis of pyridazinone derivatives. ResearchGate. [Link]
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Abdel-Gawad, H., El-Gazzar, M. G., & El-Enany, M. M. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Archiv der Pharmazie, 350(9). [Link]
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El-Hashash, M. A., El-Naggar, G. M., & El-Kafrawy, A. F. (1983). γ-Oxo Carboxylic Acids in Heterocyclic Synthesis. Part 3. Synthesis of Biologically Active 4-Benzylamino-6-(5,5-dioxodibenzothiophen-2-yl)-2,3,4,5-tetrahydropyridazin-3-ones. ChemInform. [Link]
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Taha, M., & Ismail, N. H. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3794. [Link]
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The Pivotal Precursor: 6-Oxo-3,6-dihydropyridazine-3-carboxylic Acid in the Genesis of Novel Anticancer Agents
Introduction: The Privileged Pyridazine Scaffold in Oncology
The quest for more selective and potent anticancer therapeutics has led researchers to explore a multitude of heterocyclic scaffolds. Among these, the pyridazine ring system has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its dipole moment and hydrogen bonding capabilities, make it a versatile core for designing molecules that can effectively interact with various biological targets implicated in cancer progression.[3] The pyridazinone moiety, in particular, is a cornerstone in a vast number of bioactive compounds, demonstrating a wide array of pharmacological activities, including significant anticancer effects.[4] This has spurred the development of numerous pyridazine-containing compounds that target diverse biological processes in cancer, such as aberrant cell signaling, tumor metabolism, and epigenetic modifications.[5]
This technical guide focuses on a key building block, 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid , and its pivotal role as a precursor in the synthesis of innovative anticancer compounds. We will provide a detailed protocol for the synthesis of this precursor, followed by application notes on its derivatization to create potential anticancer agents, supported by insights into their mechanisms of action and structure-activity relationships.
Synthesis of the Precursor: this compound
The synthesis of this compound is a straightforward and high-yielding process, making it an attractive starting material for drug discovery campaigns. The protocol outlined below is based on the reaction of a readily available starting material with hydrazine hydrate. While the nomenclature may vary due to tautomerism, a common synthetic route involves the cyclization of a dicarboxylic acid derivative.
Protocol 1: Synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic Acid
This protocol describes the synthesis from α-ketoglutaric acid.[2]
Materials:
-
α-Ketoglutaric acid
-
Hydrazine hydrate
-
Deionized water
-
Refrigerator
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a suitable reaction vessel, dissolve 2.2 g of α-ketoglutaric acid in 5 mL of deionized water.
-
While stirring at room temperature, slowly add 9 mL of hydrazine hydrate dropwise over a period of 3-4 minutes.
-
Observe the solution as it gradually turns light yellow.
-
Continue stirring for 30 minutes at room temperature.
-
Place the reaction mixture in a refrigerator and let it stand for 3 hours to facilitate precipitation.
-
Collect the resulting white powder by suction filtration.
-
The product can be used directly in the next reaction step without further purification.
Expected Yield: Approximately 98%[2]
Characterization: The product can be characterized by its melting point (265°C) and spectroscopic methods such as NMR and IR to confirm its structure.[2]
Application in the Synthesis of Anticancer Compounds
The carboxylic acid functionality and the pyridazinone core of this compound offer multiple avenues for chemical modification to generate a diverse library of potential anticancer agents. The following sections describe general strategies and a representative protocol for derivatization.
Strategic Derivatization for Anticancer Activity
The pyridazine scaffold is a prominent feature in a multitude of anticancer agents that target various aspects of cancer cell biology.[3] Key molecular targets for pyridazine derivatives include:
-
Kinase Inhibitors: Many pyridazine-containing compounds have been synthesized and evaluated for their ability to inhibit protein kinases, which are crucial for cell proliferation and survival.[3] A significant target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is essential for tumor growth and metastasis.[3][6]
-
Tubulin Polymerization Inhibitors: The pyridazinone structure has been shown to have a considerable inhibitory effect on tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: Novel hybrids of pyridazine-pyrazoline have demonstrated significant antiproliferative activity through EGFR inhibition.
The general approach to synthesizing novel anticancer candidates from this compound involves the formation of an amide bond with various amines, introducing diverse chemical moieties to explore the structure-activity relationship.
Protocol 2: General Procedure for Amide Coupling
This protocol provides a general method for coupling the carboxylic acid precursor with a desired amine to form a pyridazinone-based amide.
Materials:
-
6-Oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid
-
Desired amine (e.g., a substituted aniline or a heterocyclic amine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Coupling agent (e.g., T3P® - Propylphosphonic Anhydride)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM)
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Chromatography supplies (for purification)
Procedure:
-
In a dry reaction flask, dissolve the desired amine (1 equivalent) and 6-Oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid (1 equivalent) in anhydrous DMF.[2]
-
To the stirred solution, add DIPEA (3 equivalents).[2]
-
Add the coupling agent, for instance, a 50% solution of T3P® in ethyl acetate (1.5 equivalents).[2]
-
Stir the reaction mixture at 30°C overnight.
-
Monitor the reaction completion using an appropriate method (e.g., LC-MS).
-
Upon completion, pour the reaction mixture into ice water and extract the product with dichloromethane (3 x volume of the aqueous layer).[2]
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amide derivative.[2]
Data Presentation
The synthesized derivatives should be evaluated for their anticancer activity against a panel of human cancer cell lines. The results are typically expressed as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative A | MCF-7 (Breast) | Data | Doxorubicin | Data |
| Derivative B | HCT-116 (Colon) | Data | 5-Fluorouracil | Data |
| Derivative C | A549 (Lung) | Data | Cisplatin | Data |
| Derivative D | UO-31 (Renal) | Data | Erlotinib | Data |
Data to be filled with experimental results.
Visualizing the Synthetic and Biological Pathways
Synthetic Pathway Diagram
Caption: Synthesis of the pyridazinone precursor and its derivatization.
Mechanism of Action: Targeting VEGFR-2 Signaling
Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridazinone derivative.
Conclusion and Future Perspectives
This compound is a highly valuable and readily accessible precursor for the development of novel anticancer agents. The versatility of its chemical structure allows for the creation of a wide range of derivatives that can be tailored to target specific biological pathways involved in cancer. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising scaffold in the ongoing fight against cancer. Future work should focus on expanding the diversity of the synthesized libraries and employing advanced screening techniques to identify lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
References
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ResearchGate. (n.d.). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules | Request PDF. Retrieved from [Link]
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Liu, Z. Q., Zhang, Q., Liu, Y. L., Yu, X. Q., Chui, R. H., Zhang, L. L., Zhao, B., & Ma, L. Y. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 111, 117847. [Link]
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El-Gazzar, A. R. B. A., El-Henawy, A. A., & El-Sayed, M. A. A. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society, 20(12), 3237-3269. [Link]
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Al-Ostath, A., Al-Assar, Z., & El-Enany, M. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(15), 4483. [Link]
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Haiba, M. E., El-Sayed, M. A. A., & El-Gazzar, A. R. B. A. (2019). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Letters in Drug Design & Discovery, 16(10), 1143-1154. [Link]
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Al-Ghorbani, M., El-Gazzar, A. R. B. A., & El-Sayed, M. A. A. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12(48), 31201-31221. [Link]
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Gomaa, A. M., & El-Gazzar, A. R. B. A. (2018). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 23(10), 2548. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. Retrieved from [Link]
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Kikelj, D., Svete, J., & Stanovnik, B. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. Molecules, 17(9), 10774-10793. [Link]
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Haiba, M. E., El-Sayed, M. A. A., & El-Gazzar, A. R. B. A. (2019). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Letters in Drug Design & Discovery, 16(10), 1143-1154. [Link]
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Petrikaite, V., Tarasevicius, E., & Pavilonis, A. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3740. [Link]
-
Gomaa, A. M., & El-Gazzar, A. R. B. A. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7268. [Link]
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Li, Y., Zhang, Y., & Liu, Y. (2021). The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid. Molecules, 26(16), 4983. [Link]
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Ahmed, M. F., El-Gazzar, A. R. B. A., & El-Sayed, M. A. A. (2020). Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. Bioorganic Chemistry, 104, 104273. [Link]
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Application Note: High-Throughput Screening of 6-Oxo-3,6-dihydropyridazine-3-carboxylic Acid Libraries for Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Pyridazinone Scaffold
The 6-oxo-3,6-dihydropyridazine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3][4][5] These derivatives have demonstrated potential as enzyme inhibitors, G-protein coupled receptor (GPCR) binders, and modulators of various signaling pathways implicated in cancer, inflammation, and cardiovascular diseases.[2][5] The inherent versatility of this heterocyclic system, allowing for diverse substitutions, makes it an ideal candidate for the construction of large chemical libraries. High-throughput screening (HTS) provides a robust and efficient methodology to systematically interrogate these libraries, unlocking their therapeutic potential by identifying novel hit compounds for drug discovery programs.[6][7][][9]
This application note provides a comprehensive guide to the high-throughput screening of this compound libraries. We will delve into the critical aspects of assay development, furnish detailed protocols for primary and secondary screening, and outline a systematic approach to data analysis and hit validation. The causality behind experimental choices will be elucidated to empower researchers to adapt these protocols to their specific biological targets.
Part 1: Assay Development and Miniaturization: The Foundation of a Successful HTS Campaign
The selection and optimization of a suitable bioassay are paramount for a successful HTS campaign. The chosen assay must be robust, reproducible, and amenable to miniaturization and automation.[7][10][11] For a this compound library, the choice of assay will be dictated by the putative biological target. Here, we present two common scenarios: screening for enzyme inhibitors and screening for GPCR modulators.
Scenario A: Screening for Enzyme Inhibitors
Given that many pyridazinone derivatives exhibit enzyme inhibitory activity, a fluorescence-based enzyme assay is a common and effective choice for HTS.[12][13][14] Fluorescence assays offer a good balance of sensitivity and cost-effectiveness.[15]
Principle of the Assay: A fluorogenic substrate is cleaved by the enzyme of interest, releasing a fluorescent product. In the presence of an inhibitor from the pyridazinone library, the enzyme's activity is diminished, resulting in a reduced fluorescence signal.
Key Considerations for Assay Development:
-
Substrate Concentration: The concentration of the fluorogenic substrate should ideally be at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.
-
Enzyme Concentration: The enzyme concentration should be optimized to produce a linear reaction rate over the desired assay time and to provide a sufficient signal-to-background ratio.
-
Buffer Conditions: pH, ionic strength, and the presence of cofactors should be optimized for maximal enzyme activity and stability.
-
DMSO Tolerance: Small molecule libraries are typically stored in dimethyl sulfoxide (DMSO). The assay must be tolerant to the final concentration of DMSO, which is usually kept below 1% (v/v).[7]
Scenario B: Screening for GPCR Modulators
Pyridazinone-based compounds have also been investigated as ligands for GPCRs.[2] A luminescence-based reporter gene assay is a powerful tool for screening GPCR modulators.[16][17][18][19][20]
Principle of the Assay: Cells are engineered to express the GPCR of interest and a reporter gene (e.g., luciferase) under the control of a response element that is activated by GPCR signaling (e.g., CRE for Gs-coupled receptors). Activation or inhibition of the GPCR by a compound from the library will lead to a change in the expression of the reporter gene, which is quantified by measuring luminescence upon the addition of a substrate.
Key Considerations for Assay Development:
-
Cell Line Selection: The choice of host cell line is critical and should exhibit low endogenous expression of the target GPCR.
-
Receptor Expression Levels: The level of GPCR expression should be optimized to achieve a robust signaling window without causing constitutive activity.
-
Agonist/Antagonist Concentration (for antagonist screening): When screening for antagonists, the concentration of the stimulating agonist should be at its EC50 or EC80 value to ensure sensitivity.
-
Incubation Time: The incubation time with the compound library should be sufficient to allow for receptor binding and downstream signaling to elicit a measurable reporter gene response.
Part 2: High-Throughput Screening Workflow
A typical HTS workflow is a multi-step process that requires careful planning and execution.[9][11] Automation is a key element in HTS, utilizing robotics, liquid handling devices, and sensitive detectors to conduct millions of tests efficiently.[6]
HTS Workflow Diagram
Caption: A generalized workflow for high-throughput screening.
Protocol 1: Primary HTS for Enzyme Inhibitors (Fluorescence-Based)
This protocol is designed for a 384-well plate format, a common choice for HTS campaigns.[7]
Materials:
-
384-well, black, flat-bottom plates
-
Plate reader with fluorescence detection capabilities
-
This compound library (10 mM in DMSO)
-
Enzyme of interest
-
Fluorogenic substrate
-
Assay buffer
-
Positive control (known inhibitor)
-
Negative control (DMSO)
Procedure:
-
Assay Plate Preparation: Using an automated liquid handler, dispense 20 µL of assay buffer containing the optimized concentration of the enzyme into all wells of a 384-well plate.
-
Compound Dispensing:
-
Transfer 100 nL of the pyridazinone library compounds (10 mM in DMSO) to the corresponding wells of the assay plate using a non-contact dispenser or a pintool. This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.5%.
-
Dispense 100 nL of DMSO to the negative control wells.
-
Dispense 100 nL of the positive control inhibitor to the positive control wells.
-
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 20 µL of the fluorogenic substrate (at 2X the final desired concentration) to all wells to initiate the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30 minutes (Excitation/Emission wavelengths specific to the fluorophore).
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (Rate_sample - Rate_positive_control) / (Rate_negative_control - Rate_positive_control))
-
Protocol 2: Primary HTS for GPCR Antagonists (Luminescence-Based)
This protocol utilizes a cell-based reporter gene assay in a 384-well plate format.
Materials:
-
384-well, white, flat-bottom, cell culture-treated plates
-
Automated liquid handling system
-
Luminescence plate reader
-
Host cell line expressing the target GPCR and a luciferase reporter gene
-
Cell culture medium
-
This compound library (10 mM in DMSO)
-
Agonist for the target GPCR
-
Positive control (known antagonist)
-
Negative control (DMSO)
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed the engineered cells into 384-well plates at an optimized density and allow them to adhere overnight in a cell culture incubator.
-
Compound Dispensing:
-
Dispense 100 nL of the pyridazinone library compounds, positive control, and negative control (DMSO) to the respective wells.
-
-
Pre-incubation: Incubate the plates for 30 minutes at 37°C.
-
Agonist Addition: Add the agonist at its EC80 concentration to all wells except for the negative control wells (which receive vehicle).
-
Incubation: Incubate the plates for 4-6 hours at 37°C to allow for reporter gene expression.
-
Signal Detection:
-
Equilibrate the plates to room temperature.
-
Add the luciferase assay reagent to all wells according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis: Normalize the data to the controls to determine the percent inhibition of the agonist response.
Part 3: Data Analysis, Hit Confirmation, and Validation
HTS generates vast amounts of data that require rigorous statistical analysis to identify true "hits".[6][25][26]
Data Quality Control
The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[11][14] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Hit Identification
A "hit" is a compound that produces a statistically significant effect in the primary screen.[6] A common method for hit selection is to define a threshold based on the mean and standard deviation (SD) of the sample data (e.g., >3 SD from the mean of the negative controls).[14][25]
Hit Confirmation and Secondary Assays
Primary hits must be subjected to a series of validation steps to eliminate false positives and confirm their activity.[27]
-
Re-testing: Confirmed hits are re-tested under the same assay conditions to ensure reproducibility.
-
Dose-Response Analysis: Active compounds are tested at multiple concentrations to determine their potency (e.g., IC50 or EC50).
-
Orthogonal Assays: Hits should be validated in a secondary, mechanistically different assay to rule out assay-specific artifacts.[27] For example, a fluorescent-based enzyme inhibition hit could be confirmed using a label-free method like surface plasmon resonance (SPR) to directly measure binding to the target.
-
Selectivity Profiling: Promising hits are screened against related targets to assess their selectivity.
Data Presentation: Hypothetical Dose-Response Data
| Compound ID | Target | Assay Type | IC50 (µM) |
| PZN-001 | Enzyme X | Fluorescence | 0.5 |
| PZN-002 | GPCR Y | Luminescence | 1.2 |
| PZN-003 | Enzyme X | Fluorescence | > 50 |
| PZN-004 | GPCR Y | Luminescence | 8.7 |
Hit Triage and Validation Workflow
Caption: A workflow for hit triage and validation post-HTS.
Conclusion: From Hits to Leads
High-throughput screening of this compound libraries is a powerful strategy for the identification of novel chemical probes and starting points for drug discovery. A well-designed HTS campaign, coupled with a rigorous hit validation cascade, is essential for success. The protocols and workflows outlined in this application note provide a solid framework for researchers to embark on their screening endeavors. The validated hits emerging from this process will serve as the foundation for subsequent lead optimization studies, ultimately paving the way for the development of new therapeutics.
References
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- High-throughput fluorescent assay for inhibitor screening of proteases
- An accessible and generalizable in vitro luminescence assay for detecting GPCR activ
- Assessing GPCR activation using protein complementation: a novel technique for HTS. (2007). Biochemical Society Transactions.
- Comprehensive analysis of high-throughput screens with HiTSeekR. (n.d.). Oxford Academic.
- Establishing assays and small molecule screening facilities for Drug Discovery programs. (2025).
- High-throughput screening. (n.d.). Wikipedia.
- High-throughput Screening Steps. (n.d.). Small Molecule Discovery Center (SMDC).
- Establishing assays and small molecule screening facilities for Drug discovery programs. (2011).
- High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011).
- Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current St
- Analysis of HTS data. (2017). Cambridge MedChem Consulting.
- High Throughput Screening (HTS). (n.d.). BOC Sciences.
- High-throughput screening of small molecule library: procedure, challenges and future. (2016). Oncotarget.
- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (n.d.). MDPI.
- High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). Journal of Medicinal Chemistry.
- Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. (2023). PubMed.
- Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Measurement Science Au.
- Hit Discovery. (n.d.).
- High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (n.d.).
- Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. (n.d.). Taylor & Francis Online.
- Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. (2012). PubMed.
- Liquid-Handling in High-Throughput Screening. (2024). Microlit USA.
- Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. (n.d.). NIH.
- An Essential Guide to Best Practices in Liquid Lab Handling. (2025). Ibis Scientific, LLC.
- 6-Oxo-1,6-dihydro-pyridazine-3-carboxylicacid synthesis. (n.d.). ChemicalBook.
- The Ultimate Guide to Automated Liquid Handling in Life Sciences. (2024). Dispendix.
- Driving High Throughput NGS Library Prep with Autom
- Challenges in secondary analysis of high throughput screening d
- Successfully Maintaining Automated Liquid Handlers. (2024). Lab Manager.
- CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING D
- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2025). PubMed Central.
- HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS. (n.d.).
- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. (2025). RSC Publishing.
- Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. (n.d.). PubMed.
- High-throughput screening (HTS). (2019). BMG LABTECH.
- Design, Synthesis, and Pharmacological Screening of Pyridazinone Hybrids as Anticonvulsant Agents. (n.d.). PubMed.
- Challenges of HTS in early-stage drug discovery. (n.d.). Axxam SpA.
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- γ-Oxo Carboxylic Acids in Heterocyclic Synthesis, III. Synthesis of Biologically Active 4-Benzylamino-6-(5,5-dioxodibenzothiophen- 2-yl)-2,3,4,5-tetrahydropyridazin-3-ones. (n.d.).
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- Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2025).
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). MDPI.
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Application Notes and Protocols for In Vitro Bioactivity Testing of Pyridazinone Compounds
Abstract
Pyridazinone derivatives are a prominent class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assays used to evaluate the bioactivity of pyridazinone compounds. Detailed, step-by-step protocols are provided for assessing their anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects, with a focus on the underlying mechanisms of action.
Introduction: The Therapeutic Potential of the Pyridazinone Scaffold
The pyridazinone core is a versatile pharmacophore, and its derivatives have been reported to possess a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular properties.[1][3][4] The ability to readily functionalize different positions of the pyridazinone ring allows for the fine-tuning of its pharmacological profile, making it an attractive target for the design of novel therapeutic agents.[5] This guide will delve into the practical aspects of testing these bioactivities in a laboratory setting.
Anti-inflammatory Activity Assays
Pyridazinone derivatives have shown significant promise as anti-inflammatory agents, often by modulating key inflammatory pathways.[6][7] The following assays are fundamental for characterizing the anti-inflammatory potential of novel pyridazinone compounds.
Cyclooxygenase (COX) Inhibition Assay
Scientific Rationale: A primary mechanism of non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms, COX-1 and COX-2.[8] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[8] Selective inhibition of COX-2 is often a desirable trait to minimize the gastrointestinal side effects associated with COX-1 inhibition.[2]
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol is adapted from commercially available colorimetric COX inhibitor screening kits.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Heme
-
Assay buffer (e.g., Tris-HCl)
-
Test pyridazinone compounds and reference inhibitors (e.g., Celecoxib, Indomethacin)[9]
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, heme, and either COX-1 or COX-2 enzyme in each well of a 96-well plate.
-
Add the test pyridazinone compound or a reference inhibitor at various concentrations to the wells.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Incubate for a specified time (e.g., 2 minutes) at room temperature.
-
Add the colorimetric substrate (TMPD).
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader. The intensity of the color is proportional to the peroxidase activity of COX.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).
-
Data Presentation: COX-2 Inhibitory Activity of Pyridazinone Derivatives
| Compound/Derivative | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Compound 5a | 0.77 | 16.70 | [9] |
| Compound 5f | 1.89 | 13.38 | [9] |
| Compound 3d | 0.425 | Not Specified | [10] |
| Compound 3e | 0.519 | Not Specified | [10] |
| Compound 4e | 0.356 | Not Specified | [10] |
| Celecoxib (Reference) | 0.35 | 37.03 | [9] |
Inhibition of Pro-inflammatory Cytokine Production in Macrophages
Scientific Rationale: Macrophages play a central role in the inflammatory response by producing pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) upon stimulation with lipopolysaccharide (LPS).[10][11] The NF-κB and MAPK signaling pathways are critical regulators of this process.[6] Assessing the ability of pyridazinone compounds to inhibit the production of these cytokines provides insight into their potential anti-inflammatory mechanisms.[7][12]
Experimental Protocol: ELISA for TNF-α and IL-6
-
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test pyridazinone compounds
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the pyridazinone compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Determine the concentration-dependent inhibitory effect of the compounds on cytokine production.
-
Visualization: NF-κB Signaling Pathway in Inflammation
Caption: LPS-induced NF-κB signaling and potential inhibition by pyridazinone compounds.
Anticancer Activity Assays
The pyridazinone scaffold is present in numerous compounds with demonstrated anticancer activity.[1][13] The following assays are crucial for evaluating the cytotoxic and anti-proliferative effects of new pyridazinone derivatives.
Cell Viability and Cytotoxicity Assays
Scientific Rationale: The initial step in assessing anticancer potential is to determine a compound's effect on the viability and proliferation of cancer cells. Assays like the MTT and SRB assays are widely used for this purpose. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability, while the SRB assay quantifies total cellular protein content.[13][14]
Experimental Protocol: MTT Cell Viability Assay
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[15]
-
Complete culture medium
-
Test pyridazinone compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.[14]
-
Treat the cells with a range of concentrations of the pyridazinone compounds for a specified duration (e.g., 48 or 72 hours).[14][15]
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Experimental Protocol: Sulforhodamine B (SRB) Assay
-
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
Test pyridazinone compounds
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed and treat cells as described in the MTT assay protocol.
-
After the incubation period, fix the cells by adding cold TCA and incubate for 1 hour at 4°C.
-
Wash the plates with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm).
-
Calculate the percentage of growth inhibition and determine the GI50 (concentration for 50% growth inhibition).[16]
-
Data Presentation: Anticancer Activity of Pyridazinone Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50/GI50 (µM) | Reference(s) |
| Pyr-1 | CEM (Leukemia) | DNS Assay | Low µM/nM range | [1][17] |
| Pyr-1 | HL-60 (Leukemia) | DNS Assay | Low µM/nM range | [1][17] |
| Pyr-1 | MDA-MB-231 (Breast) | DNS Assay | Low µM/nM range | [1][17] |
| Compound 10l | A549/ATCC (Lung) | SRB Assay | 1.66 - 100 | [13] |
| Compound 17a | Various | SRB Assay | Not specified | [13] |
| Piperazine Derivative (PCC) | SNU-475 (Liver) | Not specified | 6.98 ± 0.11 | [15] |
| Piperazine Derivative (PCC) | SNU-423 (Liver) | Not specified | 7.76 ± 0.45 | [15] |
Apoptosis and Cell Cycle Analysis
Scientific Rationale: Many anticancer drugs induce cell death through apoptosis and can also cause cell cycle arrest. Flow cytometry is a powerful tool to analyze these effects. Annexin V/Propidium Iodide (PI) staining can differentiate between viable, apoptotic, and necrotic cells. PI staining of DNA content allows for the analysis of cell cycle distribution.[16]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Materials:
-
Cancer cells and test compounds
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Cold 70% ethanol
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the pyridazinone compound for a specified time.
-
Harvest and wash the cells.
-
Fix the cells in cold 70% ethanol and store them at -20°C.
-
Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.[16]
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualization: Experimental Workflow for Anticancer Assays
Caption: Workflow for evaluating the anticancer activity of pyridazinone compounds.
Antimicrobial Activity Assays
Pyridazinone derivatives have also been investigated for their antibacterial and antifungal properties.[3][18][19] The following protocols are standard methods for determining the antimicrobial efficacy of new compounds.
Minimum Inhibitory Concentration (MIC) Determination
Scientific Rationale: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used and quantitative technique for determining the MIC.[13][18]
Experimental Protocol: Broth Microdilution Method
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)[13][18]
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test pyridazinone compounds and reference antibiotics/antifungals (e.g., Gentamicin, Amikacin, Ketoconazole)[13][18]
-
96-well microplates
-
Microplate reader or visual inspection
-
-
Procedure:
-
Prepare serial two-fold dilutions of the pyridazinone compounds in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified time (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[13]
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density with a microplate reader. The MIC is the lowest concentration at which no growth is observed.
-
Data Presentation: Antimicrobial Activity of Pyridazinone Derivatives
| Compound/Derivative | Microorganism | MIC (µM or µg/mL) | Reference(s) |
| Compound 7 | E. coli | 7.8 µM | [18][20] |
| Compound 7 | S. aureus (MRSA) | 7.8 µM | [18][20] |
| Compound 13 | A. baumannii | 3.74 µM | [18][20] |
| Compound 13 | P. aeruginosa | 7.48 µM | [18][20] |
| Compound 10h | S. aureus | 16 µg/mL | [13][21] |
| Compound 8g | C. albicans | 16 µg/mL | [13][21] |
Cardiovascular Activity Assays
Certain pyridazinone derivatives have been explored for their cardiovascular effects, particularly as vasodilators and phosphodiesterase (PDE) inhibitors.[22][23]
Phosphodiesterase (PDE) Inhibition Assay
Scientific Rationale: Phosphodiesterases are enzymes that degrade cyclic nucleotides like cAMP and cGMP.[22][24] Inhibition of PDEs, particularly PDE3 and PDE4, can lead to vasodilation and anti-inflammatory effects, respectively.[22][25][26]
Experimental Protocol: PDE Inhibition Assay
This is a generalized protocol that can be adapted for specific PDE isoforms.
-
Materials:
-
Recombinant human PDE enzyme (e.g., PDE3, PDE4, PDE5)[27]
-
Substrate (e.g., cAMP or cGMP)
-
Test pyridazinone compounds and a reference inhibitor (e.g., Milrinone for PDE3, Roflumilast for PDE4)[23][28]
-
Assay buffer
-
Detection reagents (specific to the assay kit, e.g., fluorescent or luminescent)
-
96-well microplate
-
-
Procedure:
-
In a 96-well plate, combine the PDE enzyme, assay buffer, and the test pyridazinone compound or reference inhibitor.
-
Initiate the reaction by adding the substrate (cAMP or cGMP).
-
Incubate the reaction mixture for a specified time.
-
Stop the reaction and measure the amount of product formed or remaining substrate using a suitable detection method (e.g., fluorescence polarization, luminescence).
-
Calculate the percentage of inhibition and determine the IC50 value.[26]
-
Data Presentation: PDE Inhibitory Activity of Pyridazinone Derivatives
| Compound/Derivative | PDE Isoform | IC50 (nM) | Reference(s) |
| Compound 4ba | PDE4B | 251 | [26] |
| Compound 20 | PDE4B | 251 | [28] |
| Pyrazolopyridine-pyridazinones | PDE3/PDE4 | Varies | [25][29] |
| Biphenyl Pyridazinones | PDE4 | Picomolar range | [30] |
Conclusion
The pyridazinone scaffold represents a highly valuable starting point for the development of new therapeutic agents with a diverse range of biological activities. The in vitro assays and protocols detailed in this guide provide a robust framework for the initial screening and characterization of novel pyridazinone compounds. A thorough understanding and careful execution of these experimental procedures are essential for advancing promising candidates through the drug discovery pipeline.
References
-
Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2022). MDPI. Available from: [Link]
-
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). PubMed Central. Available from: [Link]
-
Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. (2025). PubMed. Available from: [Link]
-
A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. (2019). National Institutes of Health. Available from: [Link]
-
Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. (n.d.). PubMed. Available from: [Link]
-
Pyridazine N-oxides. III. Synthesis and "In Vitro" Antimicrobial Properties of N-oxide Derivatives Based on Tricyclic indeno[2,1-c]pyridazine and Benzo[f]cinnoline Systems. (2000). PubMed. Available from: [Link]
-
In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. (n.d.). MDPI. Available from: [Link]
-
Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity. (n.d.). PubMed. Available from: [Link]
-
A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. (2019). PubMed. Available from: [Link]
-
Anti‐inflammatory activity of pyridazinones: A review. (n.d.). ResearchGate. Available from: [Link]
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Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. (2023). National Institutes of Health. Available from: [Link]
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A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. (2019). ResearchGate. Available from: [Link]
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Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). MDPI. Available from: [Link]
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Cytotoxic Evaluation of Some Fused Pyridazino- and Pyrrolo-quinazolinones Derivatives on Melanoma and Prostate Cell Lines. (n.d.). National Institutes of Health. Available from: [Link]
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Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages. (2024). ResearchGate. Available from: [Link]
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Institutes of Health. Available from: [Link]
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Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). PubMed Central. Available from: [Link]
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Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). RSC Publishing. Available from: [Link]
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Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. Available from: [Link]
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Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity. (2008). PubMed. Available from: [Link]
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Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). ResearchGate. Available from: [Link]
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PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (n.d.). MDPI. Available from: [Link]
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Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (n.d.). PubMed Central. Available from: [Link]
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Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). PubMed Central. Available from: [Link]
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Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. (2011). PubMed. Available from: [Link]
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Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). PubMed Central. Available from: [Link]
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Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. (2022). PubMed Central. Available from: [Link]
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(PDF) Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. (2021). ResearchGate. Available from: [Link]
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Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships. (2016). PubMed. Available from: [Link]
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Discovery of Natural Phosphodiesterase 5 Inhibitors from Dalbergia cochinchinensis Pierre Leaves Using LC-QTOF-MS2. (n.d.). MDPI. Available from: [Link]
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Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. (n.d.). University of Groningen. Available from: [Link]
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Application Notes & Protocols: Characterization of 6-Oxo-3,6-dihydropyridazine-3-carboxylic Acid Derivatives as Potent Enzyme Inhibitors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-oxo-3,6-dihydropyridazine-3-carboxylic acid core, a key feature of the broader pyridazinone class of heterocyclic compounds, represents a "privileged scaffold" in modern medicinal chemistry. Its structural versatility allows for diverse substitutions, leading to derivatives with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular effects[1]. These compounds have garnered significant interest as potent inhibitors of various enzyme families, making them valuable tools for both basic research and as starting points for drug discovery programs. Pyridazinone derivatives are recognized for their noteworthy effects on the cardiovascular system and their potential in treating neurodegenerative diseases and cancer[2][3].
This guide provides an in-depth overview of the application of these derivatives as enzyme inhibitors. It details the mechanistic basis for their activity, using Caspase-3 inhibition as a prime example, and provides comprehensive, field-proven protocols for their characterization.
Section 1: The Pyridazinone Scaffold: A Hub for Diverse Enzyme Inhibition
The pyridazinone ring system is a versatile pharmacophore capable of interacting with a multitude of biological targets. By modifying the substituents on the core structure, researchers can fine-tune the selectivity and potency of these derivatives against specific enzymes. This adaptability has led to the development of inhibitors for several key enzyme classes, highlighting the scaffold's broad therapeutic potential.
Table 1: Enzyme Targets of Pyridazinone Derivatives and Their Therapeutic Relevance
| Enzyme Target | Therapeutic Area | Rationale for Inhibition | Representative Derivatives / Studies |
| Caspase-3 | Oncology | Induction of apoptosis in cancer cells.[4][5] | 1,2,3-Triazolopyridazinones have been shown to induce apoptosis and exhibit anticancer activity by promoting Caspase-3 activity.[4][5] |
| COX-2 | Inflammation, Pain | Selective inhibition reduces inflammation with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[1] | Certain derivatives show high selectivity for COX-2 over COX-1, making them promising anti-inflammatory agents.[1][6] |
| MAO-B | Neurodegenerative Diseases | Inhibition increases dopamine levels in the brain, offering a therapeutic strategy for Parkinson's disease.[2] | Specific derivatives have been developed as potent, selective, and reversible MAO-B inhibitors with the ability to cross the blood-brain barrier.[2][7] |
| PDE4 | Inflammatory Diseases | Inhibition leads to airway smooth muscle relaxation and reduces inflammatory mediator release, beneficial for COPD and asthma.[8] | Pyridazinones bearing an indole moiety have been identified as selective PDE4B inhibitors with anti-inflammatory properties.[8] |
| BuChE | Alzheimer's Disease | Inhibition of butyrylcholinesterase can help manage symptoms by modulating acetylcholine levels. | Certain carbamate derivatives of pyridazinone are potent and selective BuChE inhibitors.[9] |
| Aldose Reductase | Diabetes Complications | Inhibition can help prevent long-term complications associated with diabetes mellitus.[10] | Molecular docking studies support the potential of pyridazinone derivatives as effective aldose reductase inhibitors.[10][11] |
| JNK2 | Acute Lung Injury, Sepsis | Targeting the JNK2-NF-κB/MAPK pathway can mitigate the severe inflammatory response in ALI and sepsis. | Diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate analogues have been identified as novel JNK2 inhibitors for treating ALI.[12] |
Section 2: Mechanism of Action - A Case Study in Apoptosis Induction via Caspase-3
Many pyridazinone derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. A critical executioner in this pathway is Caspase-3, a cysteine protease that, once activated, cleaves a specific set of cellular proteins, leading to the characteristic morphological changes of apoptosis.
Certain 1,2,3-triazolopyridazinone compounds have been shown to be effective in promoting apoptosis in cancer cell lines such as MCF-7 (breast) and A549 (lung)[4][5]. The mechanism involves the upregulation or activation of the Caspase-3 enzyme. By triggering this key apoptotic player, these compounds can selectively induce death in rapidly dividing cancer cells while showing lower toxicity to noncancerous cells[4]. This pro-apoptotic mechanism is a highly sought-after attribute in the development of new chemotherapeutic agents.
Caption: Role of Pyridazinone derivatives in the Caspase-3 mediated apoptosis pathway.
Section 3: Application Protocol - In Vitro Caspase-3 Inhibition Assay (Fluorometric)
This protocol details a robust method for quantifying the ability of this compound derivatives to activate or inhibit Caspase-3. The assay relies on the cleavage of a specific fluorogenic substrate, Ac-DEVD-AMC, by active Caspase-3, which releases the fluorescent AMC group.
Principle of the Assay
Active Caspase-3 cleaves the peptide sequence DEVD (Asp-Glu-Val-Asp). The substrate, Ac-DEVD-AMC, is non-fluorescent. Upon cleavage, the 7-amino-4-methylcoumarin (AMC) moiety is liberated and emits a strong fluorescent signal upon excitation, which is directly proportional to the enzyme's activity. Inhibitors will reduce the rate of AMC release.
Materials and Reagents
-
Recombinant Human Caspase-3 (active)
-
Caspase-3 Substrate: Ac-DEVD-AMC
-
Assay Buffer: 20 mM HEPES, 10% Glycerol, 2 mM DTT, pH 7.5
-
Test Compounds: 10 mM stock solutions in DMSO
-
Positive Control: Ac-DEVD-CHO (a known Caspase-3 inhibitor)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Step-by-Step Protocol
-
Preparation of Reagents:
-
Thaw all reagents on ice.
-
Prepare fresh Assay Buffer. Keep on ice.
-
Dilute the Caspase-3 enzyme to the working concentration (e.g., 1-5 units/well) in chilled Assay Buffer immediately before use.
-
Prepare a 2X working solution of the Ac-DEVD-AMC substrate in Assay Buffer.
-
-
Compound Dilution Series:
-
Perform serial dilutions of the test compounds in Assay Buffer. A common starting range is 100 µM to 1 nM. Ensure the final DMSO concentration in the assay well is ≤1%.
-
Prepare dilutions for the positive control inhibitor in the same manner.
-
-
Assay Plate Setup (Total Volume: 100 µL/well):
-
Blank Wells: Add 100 µL of Assay Buffer. (For background fluorescence).
-
Negative Control Wells (100% Activity): Add 50 µL of Assay Buffer (containing DMSO at the same final concentration as the test wells).
-
Positive Control Wells: Add 50 µL of the diluted positive control inhibitor.
-
Test Compound Wells: Add 50 µL of each test compound dilution.
-
-
Enzyme Addition and Pre-incubation:
-
Add 25 µL of the diluted Caspase-3 enzyme solution to all wells except the Blank wells.
-
Causality: The purpose of this step is to allow the inhibitors to bind to the enzyme before the substrate is introduced, which is critical for accurately determining the potency of competitive or slow-binding inhibitors.
-
Tap the plate gently to mix.
-
Incubate the plate at 37°C for 15 minutes, protected from light.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the 2X substrate solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) every 2 minutes for 30-60 minutes in kinetic mode.
-
Data Analysis and Self-Validation
-
Validation Check: The fluorescence signal in the Negative Control wells should increase linearly over time and be significantly higher than the Blank. The signal in the Positive Control wells should be close to the Blank. This confirms that the enzyme is active and the reference inhibitor is working.
-
Calculate the Rate of Reaction: For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the RFU vs. time plot (ΔRFU/min).
-
Calculate Percentage Inhibition:
-
% Inhibition = [1 - (V_inhibitor - V_blank) / (V_negative_control - V_blank)] * 100
-
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Sources
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Application Notes and Protocols for 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid in Medicinal Chemistry
Introduction: The Pyridazinone Scaffold - A Privileged Motif in Drug Discovery
The 6-oxo-3,6-dihydropyridazine-3-carboxylic acid core represents a quintessential "privileged scaffold" in modern medicinal chemistry. Its inherent structural features, including a hydrogen bond donor and acceptor, a planar aromatic system, and multiple points for chemical diversification, have established it as a versatile starting point for the development of a wide array of biologically active molecules.[1][2][3] Pyridazinone derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and cardiovascular effects.[4][5] This guide provides an in-depth exploration of the synthesis, derivatization, and application of this valuable heterocyclic scaffold, with a focus on its utility in the development of targeted therapeutics. We will delve into specific applications, providing detailed protocols for the synthesis of key derivatives and the biological assays used to evaluate their activity, thereby offering a comprehensive resource for researchers in drug discovery and development.
Synthesis of the Core Scaffold and Key Derivatives
The synthetic accessibility of the this compound scaffold is a key advantage for its use in medicinal chemistry. The common starting material is α-ketoglutaric acid, which undergoes cyclocondensation with hydrazine hydrate to yield the saturated precursor, 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid.[6] Subsequent dehydrogenation provides the desired aromatic core. From this central scaffold, a multitude of derivatives can be accessed through standard amide coupling and other functionalization reactions.
Synthetic Workflow
Caption: General synthetic route to this compound and its derivatives.
Protocol 1: Synthesis of this compound
This protocol details the two-step synthesis of the core scaffold.
Step 1: Synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid [6]
-
Materials:
-
α-Ketoglutaric acid (1 eq)
-
Hydrazine hydrate (excess)
-
Deionized water
-
Reaction flask, magnetic stirrer, ice bath, filtration apparatus.
-
-
Procedure:
-
In a single-necked round-bottom flask, dissolve α-ketoglutaric acid (e.g., 2.2 g) in deionized water (e.g., 5 mL).
-
While stirring at room temperature, slowly add hydrazine hydrate (e.g., 9 mL) dropwise over 3-4 minutes. The solution will gradually turn light yellow.
-
Continue stirring at room temperature for 30 minutes.
-
Place the reaction mixture in a refrigerator (or an ice bath) for 3 hours to facilitate precipitation.
-
Collect the white solid precipitate by suction filtration and wash with cold ethyl acetate and then water.
-
Dry the product under vacuum to obtain 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid. The expected yield is typically high (e.g., ~98%).
-
Step 2: Dehydrogenation to this compound [6]
-
Materials:
-
6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (1 eq)
-
Glacial acetic acid
-
Bromine
-
Reaction flask with a dropping funnel, magnetic stirrer, heating mantle, filtration apparatus.
-
-
Procedure:
-
In a round-bottom flask, dissolve the 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (e.g., 2 g) in glacial acetic acid (e.g., 20 mL).
-
While stirring, slowly add bromine dropwise, maintaining the reaction temperature at approximately 50°C. The initial red color of the bromine will dissipate as the reaction proceeds, and the solution will turn milky white.
-
After the addition is complete, continue stirring at 50°C for 1 hour.
-
Cool the reaction mixture and collect the resulting solid by suction filtration.
-
Wash the solid with ethyl acetate and then with water to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to yield this compound as a white solid (e.g., ~98% yield).
-
Application in Medicinal Chemistry: Targeting Inflammatory Pathways
The this compound scaffold has proven to be a fertile ground for the discovery of potent anti-inflammatory agents. Derivatives of this core have been shown to modulate key signaling pathways involved in the inflammatory response, offering promising avenues for the treatment of a range of diseases, from autoimmune disorders to sepsis.
Application 1: JNK2 Inhibition for the Treatment of Acute Lung Injury and Sepsis
Recent studies have identified derivatives of this compound as potent inhibitors of c-Jun N-terminal kinase 2 (JNK2).[6][7] JNK2 is a critical mediator in the stress-activated protein kinase/mitogen-activated protein kinase (SAPK/MAPK) signaling cascade, which plays a pivotal role in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[8] By inhibiting JNK2, these compounds can effectively suppress the inflammatory cascade, making them attractive candidates for the treatment of severe inflammatory conditions like acute lung injury (ALI) and sepsis.
Caption: Pyridazinone derivatives inhibit the JNK2 signaling pathway, reducing pro-inflammatory cytokine production.
The following table summarizes the anti-inflammatory activity of a representative diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxamide derivative, J27, which has been identified as a potent JNK2 inhibitor.[6][7]
| Compound ID | Structure | Target | Biological Activity (IC50) | Reference |
| J27 | Diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxamide analogue | JNK2 | IL-6 release inhibition: 0.22 µM | [7] |
The specific structure of J27 is detailed in the cited reference.
This protocol provides a method for evaluating the inhibitory activity of synthesized compounds against JNK2 using a commercially available luminescent kinase assay.[9][10]
-
Materials:
-
Recombinant human JNK2 enzyme
-
Kinase substrate (e.g., ATF2)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega or similar)
-
Test compounds (dissolved in DMSO)
-
384-well plates (low volume, white)
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Reaction Setup: In a 384-well plate, add the following in order:
-
1 µL of test compound or vehicle (DMSO) control.
-
2 µL of JNK2 enzyme solution (pre-diluted in kinase buffer).
-
2 µL of substrate/ATP mixture.
-
-
Kinase Reaction: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ATP Generation and Luminescence Reading:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Application 2: LANCL2 Agonism for the Treatment of Inflammatory and Metabolic Diseases
Derivatives of this compound are also being explored as agonists of the Lanthionine Synthetase C-Like 2 (LANCL2) protein.[6] LANCL2 is a novel therapeutic target for a variety of conditions, including inflammatory bowel disease (IBD) and diabetes.[2] It is a receptor for abscisic acid (ABA), a plant hormone that has been shown to have immunomodulatory and insulin-sensitizing effects in mammals.[5][11][12] Agonists of LANCL2 can mimic the beneficial effects of ABA, leading to the activation of downstream signaling pathways that promote anti-inflammatory responses and improve glucose homeostasis.
Caption: Pyridazinone derivatives acting as LANCL2 agonists activate a signaling cascade leading to therapeutic effects.
This protocol describes a general approach for a competitive ligand-binding assay to identify and characterize compounds that bind to LANCL2.
-
Materials:
-
Recombinant human LANCL2 protein
-
Labeled ligand (e.g., a fluorescently tagged known LANCL2 ligand or radiolabeled ABA)
-
Test compounds
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96-well microplates (e.g., black plates for fluorescence-based assays)
-
Plate reader (fluorescence or scintillation counter)
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following:
-
Test compound or vehicle control.
-
Labeled ligand at a fixed concentration (typically at or below its Kd for LANCL2).
-
Recombinant LANCL2 protein.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours), protected from light if using a fluorescent label.
-
Detection: Measure the signal (e.g., fluorescence polarization, fluorescence intensity, or radioactivity) using a plate reader. The signal will be proportional to the amount of labeled ligand bound to LANCL2.
-
Data Analysis: The binding of the test compound will displace the labeled ligand, resulting in a decrease in the signal. Calculate the percentage of inhibition of labeled ligand binding for each concentration of the test compound. Determine the IC50 or Ki value by fitting the data to a competitive binding curve.
-
Conclusion and Future Directions
The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly valuable starting point for the development of novel therapeutics. The examples of JNK2 inhibitors and LANCL2 agonists highlighted in this guide demonstrate the potential of this scaffold to address significant unmet medical needs in the areas of inflammation and metabolic diseases. Future research in this area will likely focus on further optimizing the potency, selectivity, and pharmacokinetic properties of these compounds through systematic structure-activity relationship studies and the application of modern drug design principles. The continued exploration of the chemical space around this versatile core is sure to yield new and improved drug candidates for a wide range of diseases.
References
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Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Journal of Medicinal Chemistry. [Link]
-
Anti‐inflammatory activity of pyridazinones: A review. ResearchGate. [Link]
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PMC. [Link]
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JNK2 General Information. Sino Biological. [Link]
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The therapeutic journey of pyridazinone. PubMed. [Link]
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ADP‐Glow kinase inhibition assay. JNK1, JNK2, and JNK3... ResearchGate. [Link]
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Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters. [Link]
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Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. [Link]
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One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. PMC. [Link]
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Quantitative structure-activity relationships of 5-lipoxygenase inhibitors. Inhibitory potency of pyridazinone analogues. PubMed. [Link]
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Lanthionine synthetase component C-like protein 2: a new drug target for inflammatory diseases and diabetes. PubMed. [Link]
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Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]
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New Insights into the LANCL2-ABA Binding Mode towards the Evaluation of New LANCL Agonists. ResearchGate. [Link]
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New Insights into the LANCL2-ABA Binding Mode towards the Evaluation of New LANCL Agonists. PMC. [Link]
-
New Insights into the LANCL2-ABA Binding Mode towards the Evaluation of New LANCL Agonists. Infoscience. [Link]
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Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]
-
Ligand binding assay – Knowledge and References. Taylor & Francis. [Link]
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- 11. scbt.com [scbt.com]
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Application Notes and Protocols for the Suzuki-Miyaura Coupling: A Guide to Functionalizing Pyridazinone Scaffolds
Introduction: The Strategic Importance of Pyridazinone Functionalization
The pyridazinone core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2] The ability to strategically modify this heterocyclic system is paramount in drug discovery for fine-tuning pharmacological profiles, enhancing potency, and optimizing pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile method for the C-C bond formation, enabling the introduction of a wide array of aryl and heteroaryl moieties onto the pyridazinone ring.[3][4][5] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling for the functionalization of pyridazinone scaffolds, offering detailed protocols, expert insights, and troubleshooting advice for researchers, scientists, and drug development professionals.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle commences with the oxidative addition of the pyridazinone halide (or triflate) to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly with less reactive chloro-pyridazinones.[6][9] The subsequent transmetalation step involves the transfer of the organic group from the boronic acid (activated by a base) to the palladium center. Finally, reductive elimination yields the desired functionalized pyridazinone product and regenerates the active Pd(0) catalyst.[6][7][8]
Strategic Selection of Reaction Components: An Expert's Perspective
The success of a Suzuki-Miyaura coupling on a pyridazinone scaffold is critically dependent on the judicious selection of the catalyst, ligand, base, and solvent. The electron-deficient nature of the pyridazinone ring and the presence of nitrogen atoms can pose challenges, such as difficult oxidative addition and catalyst inhibition.[9]
Catalyst and Ligand Systems: The Heart of the Reaction
For the coupling of chloro- and bromo-pyridazinones, palladium catalysts are the most extensively used.
-
Palladium Catalysts:
-
Pd(PPh₃)₄: A workhorse catalyst, often effective for bromo-pyridazinones. However, its performance can be sluggish with more challenging chloro-substrates.[4]
-
Pd(OAc)₂ and Pd₂(dba)₃: These are common Pd(II) and Pd(0) precursors, respectively, that require an external ligand to form the active catalytic species.
-
-
Ligands: The choice of ligand is paramount for modulating the reactivity and stability of the palladium catalyst.
-
Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for many applications.[4]
-
Buchwald Ligands (e.g., SPhos, XPhos): These bulky, electron-rich biaryl phosphine ligands are highly effective for the coupling of less reactive aryl chlorides.[10][11] They accelerate the rate-limiting oxidative addition and promote the final reductive elimination.
-
N-Heterocyclic Carbenes (NHCs): Strong σ-donating ligands that form stable palladium complexes, often showing high activity for challenging couplings.
-
-
Nickel Catalysts: As a more cost-effective and earth-abundant alternative to palladium, nickel catalysis is gaining traction. Nickel catalysts can be particularly effective for the coupling of aryl chlorides and can sometimes offer complementary reactivity.[12] NiCl₂(PCy₃)₂ is a commercially available and air-stable pre-catalyst that has shown promise in the coupling of heterocyclic substrates.[13]
The Role of the Base and Solvent System
-
Bases: The base plays a crucial role in the transmetalation step by activating the boronic acid.
-
Solvents: The solvent system must solubilize the reactants and the catalyst while being compatible with the reaction conditions.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 6-Chloropyridazinone (Conventional Heating)
This protocol provides a general procedure for the coupling of a 6-chloropyridazinone derivative with an arylboronic acid using a palladium catalyst with a phosphine ligand.
Materials:
-
6-Chloropyridazinone derivative (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Water (0.5 mL)
-
Round-bottom flask or reaction vial
-
Magnetic stir bar
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add the 6-chloropyridazinone derivative, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-arylpyridazinone.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 6-Chloropyridazinone
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[10][15]
Materials:
-
6-Chloropyridazinone derivative (0.5 mmol)
-
Arylboronic acid (1.5 mmol, 3 equiv)
-
Pd catalyst (e.g., CombiPhos Pd6 or Pd-SPhos catalyst system, 5 mol%)[10]
-
Cs₂CO₃ (2.0 mmol, 4 equiv)
-
1,4-Dioxane (3 mL)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine the 6-chloropyridazinone derivative, arylboronic acid, palladium catalyst, and Cs₂CO₃.
-
Add the 1,4-dioxane and seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 135-140 °C for 30 minutes.[10]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture as described in Protocol 1 (steps 7-10).
Data Presentation: Summary of Reaction Conditions
The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of pyridazinone derivatives from the literature.
| Pyridazinone Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-chloro-5-dialkylaminopyridazinone | Arylboronic acids | CombiPhos Pd6 (5) | - | Cs₂CO₃ (4) | Dioxane | 135-140 (MW) | 0.5 | 50-85 | [10] |
| 3-bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | DME/Ethanol/H₂O | 80 | 48 | 14-28 | [4] |
| 4,5-dibromo-2-methylpyridazin-3(2H)-one | Phenylboronic acid | Pd(PPh₃)₄ (4) | - | Na₂CO₃ (2.8) | DMF/H₂O (4:1) | 100 | 10 | 82 | [16] |
| 6-Amino-3-chloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) (2) | Toluene | 110 | 20 | 35-65 | [5] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation (oxidation).2. Inactive catalyst or ligand.3. Poor quality boronic acid (protodeboronation).4. Inappropriate base or solvent.5. Insufficient temperature. | 1. Ensure a strictly inert atmosphere; use degassed solvents.[11]2. Use a fresh catalyst/ligand or a more stable precatalyst (e.g., Buchwald precatalysts).3. Use fresh, high-purity boronic acid or consider using the corresponding boronate ester.4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents.5. Increase the reaction temperature, or switch to microwave heating.[10][15] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. High catalyst loading.3. Inefficient transmetalation. | 1. Thoroughly degas the reaction mixture.[8]2. Reduce the catalyst loading.3. Use a stronger base or a more effective ligand to promote transmetalation. |
| Protodeboronation | 1. Presence of water or protic solvents.2. Prolonged reaction times at high temperatures.3. Electron-deficient boronic acids. | 1. Use anhydrous conditions with a base like K₃PO₄.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Use a higher excess of the boronic acid or switch to a more stable boronate ester. |
| Hydrodehalogenation | 1. Source of hydride (e.g., solvent, base). | 1. Avoid using amine bases or alcohol solvents. Switch to inorganic bases like K₃PO₄ or Cs₂CO₃ and aprotic solvents like dioxane or toluene.[17] |
Comparative Analysis: Palladium vs. Nickel Catalysis
While palladium has been the dominant metal for Suzuki-Miyaura couplings, nickel catalysis offers a compelling alternative, particularly from an economic and sustainability perspective.[12]
Figure 2: Decision workflow for selecting a catalytic system for pyridazinone functionalization.
Palladium:
-
Advantages: Well-established, vast literature, broad substrate scope, and high functional group tolerance. A wide variety of highly efficient ligands are commercially available.
-
Disadvantages: Higher cost, potential for catalyst poisoning by N-heterocycles.
Nickel:
-
Advantages: Lower cost, earth-abundant, and can be highly effective for coupling unreactive chlorides.[12]
-
Disadvantages: Can be more sensitive to air and moisture, the scope of well-developed ligands is narrower compared to palladium, and may sometimes lead to different selectivity or side products.
For the functionalization of pyridazinone scaffolds, palladium catalysis remains the more established and predictable choice. However, for large-scale synthesis where cost is a major factor, or for particularly unreactive chloro-pyridazinones, the development of a nickel-catalyzed process is a worthwhile endeavor.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of pyridazinone scaffolds, enabling the synthesis of diverse libraries of compounds for drug discovery and materials science. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can overcome the challenges associated with these electron-deficient N-heterocycles. This guide provides a solid foundation of protocols and expert insights to facilitate the successful application of this powerful transformation.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. BenchChem.
-
Cao, P., Qu, J., Burton, G., & Rivero, R. A. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. The Journal of Organic Chemistry, 73(18), 7204–7208. [Link]
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
-
Gere, A., et al. (2020). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 25(24), 578. [Link]
-
Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine. BenchChem.
- Miyaura, N., & Suzuki, A. (2019). The Suzuki-Miyaura Coupling. In Chemistry LibreTexts.
-
Cao, P., Qu, J., Burton, G., & Rivero, R. A. (2008). Facile Synthesis of 6-Aryl 5-N-Substituted Pyridazinones: Microwave-Assisted Suzuki−Miyaura Cross Coupling of 6-Chloropyridazinones. The Journal of Organic Chemistry, 73(18), 7204-7208. [Link]
- Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
- BenchChem. (2025). Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone. BenchChem.
- BenchChem. (2025).
-
El-Ghozzi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(4), 2335-2344. [Link]
-
Shields, J. D., et al. (2015). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic letters, 17(10), 2346–2349. [Link]
- Hiremath, R. (2014). How can I solve my problem with Suzuki coupling?.
- BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. BenchChem.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Chloropyridazines. BenchChem.
- NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- El-Ghozzi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. BenchChem.
-
Kysil, A., et al. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 22(12), 2049. [Link]
- Miyaura, N., & Suzuki, A. (2024). Suzuki-Miyaura Coupling. In Chemistry LibreTexts.
-
Cárdenas, D. J. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 11475-11485. [Link]
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. BenchChem.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Thieme Chemistry. (2020). Detailed Comparison of Ni vs.
- Royal Society of Chemistry. (2021). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry.
- ResearchGate. (2023).
-
Deng, J. Z., et al. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Organic letters, 11(2), 345–347. [Link]
-
Gurbanov, A. V., et al. (2019). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules, 24(12), 2217. [Link]
- ResearchGate. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
-
Asif, M., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4991. [Link]
-
Wang, D., & Sun, J. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(10), 4145-4172. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Bromo-N,N-dimethylpyridazin-3-amine. BenchChem.
- ResearchGate. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT.
- Royal Society of Chemistry. (2019). Comparative study of sulfur-free nickel and palladium catalysts in hydrodeoxygenation of different fatty acid feedstocks for production of biofuels.
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- 12. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Pyridazinone Ring Formation
Welcome to the Technical Support Center for Pyridazinone Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing the pyridazinone core. Low yield is a frequent and frustrating challenge in these syntheses. This resource provides in-depth, evidence-based troubleshooting strategies in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments. Our approach is grounded in mechanistic principles to not only solve the immediate problem but also to empower you with a deeper understanding for future synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My pyridazinone synthesis is resulting in a very low yield. What are the most common culprits?
Low yields in pyridazinone synthesis typically stem from a few key areas. Systematically investigating these factors is the most effective troubleshooting approach.[1] The primary factors to consider are:
-
Purity of Starting Materials: The integrity of your γ-ketoacid (or its synthetic equivalent, like a 1,4-dicarbonyl compound) and your hydrazine derivative is paramount. Impurities can introduce competing side reactions that consume your starting materials and complicate purification.[1]
-
Suboptimal Reaction Conditions: The delicate balance of solvent, temperature, and pH can significantly influence the reaction rate and equilibrium, directly impacting your yield.
-
Incomplete Reaction or Unfavorable Equilibrium: The cyclization step to form the pyridazinone ring is often a reversible dehydration reaction. If the reaction does not proceed to completion or if the equilibrium favors the starting materials, the yield will be low.
-
Formation of Side Products: The reaction pathway to a pyridazinone is not always straightforward. Several competing reactions can occur, leading to the formation of undesired byproducts and consuming your reactants.[1]
Below is a workflow to systematically troubleshoot low yields in your pyridazinone synthesis.
Caption: A systematic workflow for troubleshooting low yields in pyridazinone synthesis.
Q2: I suspect my starting materials are impure. How can I confirm this and what are the purification strategies?
Ensuring the purity of your starting materials is the essential first step in troubleshooting low yields.
Verification of Purity:
-
Spectroscopic Analysis: Use Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure and identify any unexpected signals that might indicate impurities.
-
Chromatographic Analysis: Techniques like Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for detecting the presence of multiple components in your starting materials.
Common Impurities and Purification:
-
Unreacted Precursors: If your γ-ketoacid was synthesized, it might contain unreacted starting materials from that synthesis.
-
Degradation Products: Hydrazine and its derivatives can be susceptible to oxidation. It is often best to use freshly opened or purified hydrazine.
Purification Protocols:
-
Recrystallization: This is a highly effective method for purifying solid starting materials like γ-ketoacids. The choice of solvent is crucial for successful recrystallization.
-
Column Chromatography: For complex mixtures or oily starting materials, silica gel column chromatography can be used for purification.
-
Distillation: Liquid hydrazine derivatives can be purified by distillation, but extreme caution must be exercised due to their potential instability and toxicity. Always consult safety data sheets and perform this in a well-ventilated fume hood with appropriate personal protective equipment.
Q3: What is the detailed reaction mechanism for pyridazinone formation, and how does understanding it help in troubleshooting?
The most common route to 4,5-dihydropyridazin-3(2H)-ones is the condensation of a γ-ketoacid with a hydrazine derivative.[2][3][4] Understanding the mechanism allows you to identify the critical steps and how to influence them to favor product formation. The reaction is typically acid-catalyzed.
Step-by-Step Acid-Catalyzed Mechanism:
-
Protonation of the Carbonyl: The acid catalyst protonates the ketone carbonyl group of the γ-ketoacid, making it more electrophilic.
-
Nucleophilic Attack by Hydrazine: The more nucleophilic nitrogen of the hydrazine attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom.
-
Dehydration to Form Hydrazone: The intermediate dehydrates (loses a molecule of water) to form a hydrazone intermediate. This step is often reversible.
-
Intramolecular Acyl Substitution: The second nitrogen atom of the hydrazone then acts as a nucleophile, attacking the carboxylic acid carbonyl carbon.
-
Tetrahedral Intermediate Formation: This intramolecular attack forms a cyclic tetrahedral intermediate.
-
Proton Transfer and Elimination: A series of proton transfers and the elimination of a second molecule of water leads to the formation of the stable pyridazinone ring.
Caption: Generalized reaction mechanism for pyridazinone formation from a γ-ketoacid and hydrazine.
Troubleshooting Insights from the Mechanism:
-
Acid Catalysis: The need for protonation of the carbonyls explains why acidic conditions often accelerate the reaction. However, excessively strong acids can protonate the hydrazine, reducing its nucleophilicity.[1]
-
Dehydration Steps: The elimination of water in two key steps highlights why removing water from the reaction mixture (e.g., using a Dean-Stark trap) can drive the equilibrium towards the product and improve the yield.[1]
-
Hydrazone Intermediate: The formation of the hydrazone as an intermediate explains why this can be a significant byproduct if the subsequent cyclization is slow.
Q4: How do I choose the optimal reaction conditions (solvent, temperature, pH)?
The ideal reaction conditions are highly dependent on the specific substrates you are using. However, here are some general guidelines and a table with examples for the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
Solvent Selection:
-
Protic Solvents: Solvents like ethanol, methanol, and acetic acid are commonly used. They can participate in hydrogen bonding, which can help to stabilize intermediates and facilitate proton transfer steps.[1] Acetic acid can also act as a catalyst.
-
Aprotic Solvents: In some cases, aprotic solvents like toluene or xylene are used, often in conjunction with a Dean-Stark trap to azeotropically remove water.
Temperature:
-
Reaction Rate vs. Degradation: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to the degradation of starting materials or the final product.
-
Monitoring Progress: It is crucial to monitor the reaction progress using TLC or LC-MS to determine the optimal temperature and reaction time for your specific system.
pH/Catalysis:
-
Mildly Acidic Conditions: For the condensation of γ-ketoacids with hydrazine, mildly acidic conditions are often optimal to catalyze the dehydration steps without significantly reducing the nucleophilicity of the hydrazine.[1]
-
Catalyst Choice: A catalytic amount of a strong acid like sulfuric acid or a weaker acid like acetic acid can be used.
Comparative Data for 6-phenyl-4,5-dihydropyridazin-3(2H)-one Synthesis:
| Solvent | Temperature (°C) | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Ethanol | Reflux | None | 4-6 | 75-85 | [1] |
| Acetic Acid | 100 | Self-catalyzed | 2-4 | 80-90 | [5] |
| Toluene | Reflux (Dean-Stark) | p-TsOH (cat.) | 6-8 | >90 | [2] |
| Microwave | 120-150 | None | 0.1-0.2 | 85-92 | [2] |
Q5: My TLC shows a major byproduct. What is it likely to be and how can I minimize its formation?
The most common byproduct in pyridazinone synthesis is the hydrazone intermediate .[1] This occurs when the initial condensation of the hydrazine with the ketone carbonyl is fast, but the subsequent intramolecular cyclization is slow.
Mechanism of Hydrazone Formation:
Caption: Formation of the hydrazone byproduct when the cyclization step is slow.
Identification of Hydrazone Byproduct:
-
NMR Spectroscopy: The hydrazone will show characteristic signals for the C=N-NH group, and the carboxylic acid proton will still be present.
-
IR Spectroscopy: Look for the C=N stretch and the continued presence of the broad O-H stretch of the carboxylic acid.
-
Mass Spectrometry: The mass of the hydrazone will be that of the ketoacid and hydrazine minus one molecule of water.
Strategies to Minimize Hydrazone Formation:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the intramolecular cyclization step.
-
Use an Acid Catalyst: An acid catalyst can promote the cyclization reaction.
-
Increase Reaction Time: Allow the reaction more time to proceed to completion.
-
Remove Water: Using a Dean-Stark trap can help drive the equilibrium towards the cyclized product.[1]
Other Potential Side Products:
-
Isomers: If you are using an unsymmetrical dicarbonyl compound or a substituted hydrazine, the formation of regioisomers is possible. Careful control of reaction conditions or the use of directing groups may be necessary to favor the desired isomer.
-
Degradation Products: As mentioned, high temperatures or harsh acidic/basic conditions can lead to the degradation of your product.
Experimental Protocols
Protocol 1: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one from β-benzoylpropionic acid and Hydrazine Hydrate
This protocol provides a general procedure for a common pyridazinone synthesis.
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve β-benzoylpropionic acid (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (a typical eluent system is ethyl acetate/hexanes).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product will often precipitate from the solution upon cooling.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any soluble impurities.
-
Dry the product under vacuum to obtain the 6-phenyl-4,5-dihydropyridazin-3(2H)-one.[1]
Troubleshooting this Protocol:
-
If no precipitate forms: The product may be more soluble in ethanol. Try concentrating the solution under reduced pressure and then cooling. If it still does not precipitate, an aqueous workup and extraction with an organic solvent may be necessary.
-
If the product is impure: Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) is a good purification step.
References
- A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach. Benchchem.
- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
- Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI.
- IR and 1 H NMR characteristics of the compounds.
- Common side reactions in the synthesis of pyridazinone deriv
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
- Synthesis of pyridazines. Organic Chemistry Portal.
- ChemInform Abstract: Pyridazine Derivatives. Part 7. Synthesis and Hypotensive Activity of 3‐Hydrazinocycloalkyl(1,2‐c)
- Application Notes and Protocols for the Synthesis of Pyridazinone-Based Herbicides. Benchchem.
- Application Notes and Protocols for the Synthesis of Pyridazin-3-one Deriv
- Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI.
- Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). PubMed.
- Development of a Novel Class of Pyridazinone Deriv
- An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity. NIH.
- Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)
- Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI.
- Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)
- Synthesis of 6-substituted-phenyl-4,5-dihydropyridazin-3(2H)-ones D and...
- Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)
- Experimental protocol for the synthesis of pyridazinones from Diethyl 2-methyl-3-oxopentanedio
- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evalu
- Product Class 8: Pyridazines.
- Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
- Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors.
- Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine.
- Hydrazone synthesis. Organic Chemistry Portal.
- Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.
- Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. Request PDF.
- Studies on new substituted pyridazinones: Synthesis and biological evalu
- Synthesis of Hydrazone based Deriv
- A Comparative Guide to the Synthesis of Pyridazinones: A Novel One-Pot, Three-Component Approach vs. Traditional Two-Step Conden. Benchchem.
- Technical Support Center: Pyridazinone Synthesis Purific
- Bibliographies: 'Pyridazinone Synthesis'.
Sources
Technical Support Center: Purification of Polar Pyridazinone Carboxylic Acids
Welcome to the technical support center for the purification of polar pyridazinone carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying this important class of molecules. The inherent polarity of the pyridazinone scaffold, combined with the ionizable nature of the carboxylic acid group, often leads to complex purification hurdles. This resource provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you navigate these challenges effectively.
The Challenge: Why Are Polar Pyridazinone Carboxylic Acids Difficult to Purify?
Polar pyridazinone carboxylic acids possess a combination of physicochemical properties that complicate standard purification workflows. The key challenges stem from:
-
High Polarity: The pyridazinone ring system is a π-deficient heterocycle with a significant dipole moment, rendering the molecule highly polar.[1][2] This polarity leads to strong interactions with polar stationary phases and high solubility in polar solvents, but poor retention on traditional reversed-phase (RP) media.[3][4]
-
Ionizable Carboxylic Acid Group: The carboxylic acid moiety (pKa typically ~4-5) can exist in either a neutral (protonated) or anionic (deprotonated) state depending on the pH. This variability dramatically alters the molecule's overall polarity and interaction with purification media, often leading to issues like peak tailing in chromatography.[5]
-
Amphiphilic Nature: The presence of both a potentially lipophilic core and highly polar/ionizable groups gives these molecules an amphiphilic character, which can result in poor solubility or aggregation in certain solvent systems.
-
Chirality: Many bioactive pyridazinone derivatives contain stereocenters, requiring specialized chiral separation techniques to isolate the desired enantiomer.[6][7][8]
This guide provides a structured approach to overcoming these obstacles, starting with high-level strategy and moving to specific, actionable troubleshooting advice.
Part 1: Strategic Purification Workflow
Choosing the right purification strategy is the first and most critical step. The decision depends on factors like the scale of your experiment, the nature of the impurities, and the required final purity.
Caption: Decision workflow for selecting a purification strategy.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of polar pyridazinone carboxylic acids.
Q1: What are the main purification techniques I should consider?
A1: The primary methods fall into two categories:
-
Non-Chromatographic: These are often preferred for larger scale purifications and for crystalline compounds.
-
Recrystallization: An effective technique for removing small amounts of impurities from a solid product.[9][10][11] The key is finding a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[9]
-
Salt Formation: This is a powerful technique specifically for ionizable compounds like carboxylic acids.[12] By reacting your acidic product with a suitable base, you form a salt which often has drastically different solubility properties, allowing for selective crystallization away from neutral impurities.[13][14]
-
-
Chromatographic: These methods are versatile and essential for separating complex mixtures, isomers, or non-crystalline products.[10]
-
Reversed-Phase (RP) HPLC: While standard C18 columns often fail to retain these polar compounds, specialized RP columns (e.g., polar-embedded) can be effective, especially with mobile phase modifiers.[4][15]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high-organic mobile phase to retain very polar analytes that are not retained in reversed-phase.[3][16]
-
Mixed-Mode Chromatography (MMC): This is often the most powerful approach. MMC columns have stationary phases with multiple functionalities (e.g., reversed-phase and ion-exchange), allowing for multiple retention mechanisms to be exploited simultaneously.[17][18][19] This provides unique selectivity for polar and ionizable compounds without the need for ion-pairing agents.[19]
-
Q2: How does the carboxylic acid functional group dictate my purification strategy?
A2: The carboxylic acid is the most important handle for manipulating your compound's properties.
-
pH Control is Critical: In chromatography, the mobile phase pH determines the ionization state of your acid. A pH set at least 2 units below the pKa will keep the acid in its neutral, more hydrophobic form, increasing retention on reversed-phase columns.[5] Conversely, a higher pH will ionize the acid, making it more polar.
-
Enables Salt Formation: As mentioned, the ability to form salts is a major advantage for purification, allowing you to leverage solubility differences between the free acid and its salt form.[12][13]
-
Potential for Peak Tailing: The acidic proton can interact with residual silanols on silica-based columns, leading to poor peak shape. This can be mitigated by adding an acid (e.g., formic acid, acetic acid) to the mobile phase to suppress silanol activity.[5][20]
Q3: My compound is chiral. What are the best practices for separation?
A3: For chiral separations, HPLC is the standard method.
-
Chiral Stationary Phases (CSPs): The most direct method is using a chiral HPLC column. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are common choices for separating pyridazinone enantiomers.[6]
-
Diastereomeric Derivatization: If direct chiral separation is difficult, you can react your racemic carboxylic acid with a chiral amine or alcohol to form diastereomers. These diastereomers can then be separated on a standard (non-chiral) silica or C18 column.[7][8] However, this requires an additional reaction and subsequent cleavage step to recover your target compound.
Part 3: Troubleshooting Guide - In-Depth Q&A
This section tackles specific experimental problems you might face.
Chromatography Troubleshooting
Q4: My compound elutes in the void volume on my C18 column. What are my options?
A4: This is a classic problem for polar compounds.[3][15] Standard C18 columns are too non-polar to retain them. Here’s a prioritized list of solutions:
-
Modify the Mobile Phase:
-
Use 100% Aqueous: Try running in 100% aqueous mobile phase (with buffer).[15] Note: Not all C18 columns are stable in 100% water; use a column specifically designed for aqueous conditions (e.g., polar-embedded or AQ-type) to prevent phase collapse.[4]
-
Add an Acid: If not already present, add 0.1% formic acid or acetic acid to the mobile phase. This suppresses the ionization of your carboxylic acid, making it less polar and promoting more interaction with the C18 phase.[5]
-
-
Switch to a More Suitable Column (The Best Long-Term Solution):
-
Polar-Embedded Column: These columns have a polar group embedded near the base of the alkyl chain, which prevents phase collapse in high-aqueous mobile phases and offers alternative selectivity for polar analytes.[4][21]
-
HILIC Column: This is an excellent choice for very polar compounds. HILIC uses a polar stationary phase (like bare silica or a bonded polar phase) with a high-organic mobile phase (e.g., >80% acetonitrile). The retention mechanism involves partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[3][16]
-
Mixed-Mode Column: This is arguably the most versatile and powerful option. A mixed-mode column combining reversed-phase and anion-exchange functionalities can retain your compound via both hydrophobic interactions and electrostatic interactions with the ionized carboxylic acid.[15][17][18] This dual mechanism provides exceptional retention and unique selectivity.[19]
-
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 5. biotage.com [biotage.com]
- 6. Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pharmtech.com [pharmtech.com]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. youtube.com [youtube.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. helixchrom.com [helixchrom.com]
- 18. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing N-Alkylation of Pyridazinones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the N-alkylation of pyridazinones. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of heterocyclic compounds. The functionalization of the pyridazinone core, particularly at the ring nitrogen, is a critical step in the synthesis of numerous biologically active molecules.[1][2][3] However, achieving high yields and, more importantly, controlling the regioselectivity of the alkylation can be a significant challenge.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of this reaction, specifically addressing the common competition between N-alkylation and O-alkylation.[1][4]
Section 1: Understanding the Core Challenge: N- vs. O-Alkylation
The primary hurdle in the alkylation of pyridazinones is controlling the reaction's regioselectivity. The pyridazinone anion, formed upon deprotonation, is an ambident nucleophile, meaning it has two reactive sites: the ring nitrogen (N) and the exocyclic oxygen (O). The outcome of the reaction—whether the alkyl group attaches to the nitrogen or the oxygen—is a delicate balance of several factors.[1][5] Understanding these factors is the key to rationally designing your experiment for the desired outcome.
Caption: Troubleshooting workflow for optimizing N-alkylation.
Section 4: Experimental Protocols
Protocol 4.1: General Procedure for N-Alkylation using Potassium Carbonate
This protocol is a robust starting point for many pyridazinone substrates and alkyl halides.
Materials:
-
Pyridazinone starting material
-
Alkyl halide (1.1 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction vessel with stir bar, condenser, and nitrogen/argon inlet
Procedure:
-
Setup: To a clean, dry reaction flask under an inert atmosphere (N₂ or Ar), add the pyridazinone (1.0 eq.) and anhydrous DMF (to make a ~0.1-0.5 M solution).
-
Add Base: Add anhydrous potassium carbonate (1.5 eq.) to the solution and stir the resulting suspension.
-
Add Alkylating Agent: Add the alkyl halide (1.1 eq.) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to isolate the pure N-alkylated pyridazinone.
Protocol 4.2: N-Alkylation using Sodium Hydride for Less Reactive Substrates
This protocol is for substrates that do not react under milder conditions. Caution: Sodium hydride (NaH) is highly reactive and water-sensitive. Handle with extreme care under a robust inert atmosphere.
Materials:
-
Pyridazinone starting material
-
Alkyl halide (1.1 eq.)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)
-
Tetrahydrofuran (THF) or DMF, anhydrous
-
Reaction vessel with stir bar and nitrogen/argon inlet
Procedure:
-
Setup: To a clean, dry reaction flask under an inert atmosphere, add the pyridazinone (1.0 eq.) and anhydrous THF or DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH (1.2 eq.) portion-wise. Note: Hydrogen gas evolution will occur. Stir the mixture at 0 °C for 30-60 minutes, or until gas evolution ceases, to ensure complete formation of the anion.
-
Add Alkylating Agent: While maintaining the temperature at 0 °C, add the alkyl halide (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 2-8 hours).
-
Workup:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Perform an aqueous workup as described in Protocol 4.1.
-
-
Purification: Purify the crude product by flash column chromatography.
References
- Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of Pyridazinones.
- Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme.
- Benchchem. (n.d.). Common side reactions in the synthesis of pyridazinone derivatives.
- ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
- Yanai, Y., Takeda, S., & Nishikawa, M. (n.d.). A NEW ALKYLATION OF PYRIDAZINES WITH NITROMETHANE AND NITROETHANE. Faculty of Pharmaceutical Sciences.
- Hao, X., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water.
- ResearchGate. (n.d.). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones.
- Wisdomlib. (2024). N-alkylation: Significance and symbolism.
- ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction.
- Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.
-
Wang, T., et al. (2012). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[4][6]aphthyrin-5(6H)-one. PMC - NIH.
- Amori, L., et al. (2024).
- Bookser, B. C., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. PubMed.
- Dorsch, D., et al. (2015). Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. PubMed.
- Reddit. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Strategies to improve the regioselectivity of pyridazinone functionalization
Welcome to the Technical Support Center for Pyridazinone Functionalization. As a Senior Application Scientist, I have designed this guide to provide researchers, medicinal chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered in the lab. The pyridazinone core is a privileged scaffold in medicinal chemistry, but controlling the site of functionalization can be a significant hurdle.[1][2][3][4][5] This guide moves beyond simple protocols to explain the underlying principles that govern regioselectivity, empowering you to troubleshoot effectively and design more robust synthetic strategies.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses the most frequent and challenging issues encountered during the functionalization of the pyridazinone scaffold. Each question is answered with a detailed explanation of the contributing factors and a set of actionable strategies to resolve the problem.
Q1: My N-alkylation reaction is giving me a mixture of N-2 and O-alkylated products. How can I selectively obtain the N-2 alkylated pyridazinone?
A1: This is a classic problem of competing nucleophilicity in an ambident nucleophile system. The pyridazinone anion can be alkylated at the N-2 nitrogen or the exocyclic oxygen. The regiochemical outcome is a delicate balance of several factors, including the base, solvent, electrophile, and temperature.
Core Principles:
-
Hard and Soft Acid-Base (HSAB) Theory: The nitrogen atom is a "softer" nucleophilic center, while the oxygen atom is "harder." Hard electrophiles (e.g., dimethyl sulfate) tend to react at the hard oxygen center (O-alkylation), whereas softer electrophiles (e.g., benzyl bromide, allyl bromide) favor the softer nitrogen center (N-alkylation).
-
Counter-ion and Solvent Effects: In polar aprotic solvents like DMF or DMSO, the cation from the base (e.g., K⁺, Na⁺) is well-solvated, leaving a more "free" or "naked" anion. This often favors reaction at the more electronegative oxygen atom. In polar protic solvents (like ethanol) or with less dissociating bases, ion pairing can be more significant, sterically hindering the oxygen and favoring N-alkylation.
Troubleshooting Strategies:
-
Choice of Base and Solvent: This is your most powerful tool. To favor N-alkylation, use a weaker base or conditions that promote ion pairing.
-
For N-Alkylation: Use potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF.[6] This combination is often effective for reacting pyridazinones with various chloroacetamide intermediates to achieve N-alkylation.[6]
-
For O-Alkylation: Use a stronger base like sodium hydride (NaH) in THF, which generates a more dissociated sodium salt, favoring reaction at the oxygen.
-
-
Modify the Electrophile: If possible, switch to a "softer" alkylating agent. Alkyl iodides are softer than bromides, which are softer than chlorides. Using an allyl or benzyl halide will strongly favor N-alkylation.
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product, which is often the N-alkylated isomer.
Comparative Data: Conditions for N- vs. O-Alkylation
| Factor | Conditions Favoring N-2 Alkylation | Conditions Favoring O-Alkylation | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | NaH, LiHMDS | Weaker bases or those with larger cations promote covalent character at the N-anion. |
| Solvent | Acetone, Acetonitrile (MeCN) | DMF, DMSO, THF | Less polar or coordinating solvents can favor ion-pairing, sterically shielding the oxygen. |
| Electrophile | Benzyl bromide, Allyl iodide (Soft) | Dimethyl sulfate, Methyl triflate (Hard) | Governed by Hard and Soft Acid-Base (HSAB) principles. |
| Temperature | 0 °C to Room Temperature | Room Temperature to 60 °C | Lower temperatures can favor the kinetic product (often N-alkylation). |
Q2: I am attempting a direct C-H arylation on my N-aryl pyridazinone, but I'm getting low yield and poor regioselectivity between the C-5 and other positions. What is going wrong?
A2: Direct C-H functionalization is a powerful tool for late-stage diversification, but its success hinges on precise control.[7][8][9] The pyridazinone moiety itself can act as an internal directing group, but its effectiveness depends on the catalyst system and the electronic nature of the substrate.
Core Principles:
-
Chelation-Assisted C-H Activation: In many transition-metal-catalyzed reactions (e.g., with Pd, Rh, Ru), the pyridazinone's carbonyl oxygen and the adjacent N-2 nitrogen can chelate to the metal center. This directs the catalytic activity to a nearby C-H bond, typically the ortho C-H bond of a substituent at the N-2 position. However, the pyridazinone ring C-H bonds can also be targeted.
-
Inherent Ring Reactivity: The pyridazine ring is electron-deficient, making its C-H bonds generally less reactive towards electrophilic metalation than electron-rich arenes.[10] The regioselectivity is influenced by both steric and electronic factors of substituents already on the ring.[11][12]
Troubleshooting Workflow: Improving C-H Arylation
Caption: Troubleshooting workflow for C-H arylation regioselectivity.
Troubleshooting Strategies:
-
Confirm Your Directing Group Strategy: The pyridazinone moiety itself can direct functionalization. For example, using a palladium catalyst, the pyridazinone can direct arylation, carboxylation, and olefination.[7][13] Rhodium catalysts have been used for olefination and naphthylation.[13][14] Ensure your N-substituent is compatible and not providing a competing directing effect.
-
Catalyst and Ligand Selection: This is paramount.
-
Palladium Catalysis: Pd(OAc)₂ is a common and effective precatalyst. The choice of ligand is crucial for tuning reactivity and selectivity. For C-H arylations, phosphine ligands or N-heterocyclic carbene (NHC) ligands can be effective.
-
Rhodium Catalysis: For olefinations or annulations, [Cp*RhCl₂]₂ is a robust catalyst.[14] The reaction often requires a silver salt (e.g., AgOAc, AgSbF₆) as a halide scavenger to generate the active catalytic species.[14]
-
-
Additives and Oxidants: Many C-H activation cycles require an oxidant to regenerate the active catalyst.
-
For Pd(II)-catalyzed reactions, oxidants like Ag₂CO₃, AgOAc, or benzoquinone (BQ) are often used.
-
The choice of base (e.g., K₂CO₃, Cs₂CO₃, NaOAc) is also critical and requires screening.
-
-
Solvent and Temperature: Start with common solvents like 1,4-dioxane, toluene, or DCE. High temperatures (80-120 °C) are typically required. If you see decomposition, try lowering the temperature, although this may slow the reaction rate.
Experimental Protocol: Pd-Catalyzed C-5 Arylation of an N-Aryl Pyridazinone
This protocol is adapted from methodologies demonstrating the pyridazinone moiety as an internal directing group.[7][13]
-
Materials:
-
N-Aryl pyridazinone substrate (1.0 equiv)
-
Aryl iodide or bromide (1.5-2.0 equiv)
-
Pd(OAc)₂ (5-10 mol%)
-
K₂CO₃ or Cs₂CO₃ (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the N-aryl pyridazinone, aryl halide, base, and Pd(OAc)₂.
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
FAQs: Strategies to Improve Regioselectivity
Q3: What are the key factors that control regioselectivity in pyridazinone chemistry?
A3: Regioselectivity is primarily governed by the interplay of three factors: electronic effects, steric hindrance, and reaction mechanism (especially the use of directing groups).
-
Electronic Effects: The two adjacent nitrogen atoms make the pyridazinone ring electron-deficient.[10] This influences its reactivity in both electrophilic and nucleophilic substitutions. For instance, in electrophilic aromatic substitution, activating groups are generally required. In C-H activation, the inherent polarity of the C-H bonds influences their susceptibility to metalation.[11]
-
Steric Hindrance: Bulky substituents can block access to adjacent positions, forcing functionalization to occur at a less hindered site.[11][12][15] This is a straightforward way to control regiochemistry. For example, a large group at C-6 will disfavor functionalization at C-5.
-
Directing Groups: This is one of the most powerful modern strategies. A directing group (DG) is a functional group on the substrate that coordinates to a metal catalyst, delivering it to a specific C-H bond, usually in the ortho position. The pyridazinone scaffold itself or a substituent attached to it can serve this role.[13][16]
Mechanism: Directing Group Action in C-H Activation
Caption: Generalized mechanism for directing group-assisted C-H functionalization.
Q4: Can computational chemistry help predict regioselectivity in my pyridazinone reactions?
A4: Absolutely. Computational studies are increasingly used to predict and rationalize the outcomes of chemical reactions, including issues of regioselectivity.
-
Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to determine the electron density at various positions on the pyridazinone ring. This can help predict the most likely sites for electrophilic or nucleophilic attack. For example, calculating molecular orbital energies (like HOMO and LUMO) can provide insights into the kinetic and thermodynamic favorability of different reaction pathways.[17][18]
-
Modeling Transition States: For more complex, kinetically controlled reactions, chemists can model the transition state energies for functionalization at different positions. The pathway with the lowest activation energy is the most likely to occur. This has been used successfully to predict regioselectivity in reactions on other heterocycles.[19]
-
Understanding Non-covalent Interactions: Computational tools can also model the subtle non-covalent interactions between the substrate, catalyst, and ligands, which can be decisive in controlling regioselectivity.[20]
For researchers without access to specialized software, collaborating with a computational chemist can provide invaluable predictive power before embarking on extensive experimental screening.
References
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Asif, M. (2018). Review: Pyridazin-3(2H)-ones: Synthesis, reactivity, and pharmacological properties. ResearchGate. [Link]
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Li, W., et al. (2015). Late-stage diversification of biologically active pyridazinones via a direct C–H functionalization strategy. Organic & Biomolecular Chemistry. [Link]
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Li, W., et al. (2015). Late-stage diversification of biologically active pyridazinones via a direct C-H functionalization strategy. PubMed. [Link]
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Sambiagio, C., et al. (2018). A comprehensive overview on directing groups applied in metal catalyzed C-H functionalization chemistry. Chemical Society Reviews. [Link]
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Indo Global Journal of Pharmaceutical Sciences. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]
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Yu's group. (2020). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. PubMed. [Link]
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Asif, M., et al. (2014). Studies on new substituted pyridazinones: Synthesis and biological evaluation. ResearchGate. [Link]
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Asif, M., et al. (2014). Studies on new substituted pyridazinones: synthesis and biological evaluation. SciELO. [Link]
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Rayner, P. J., et al. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. National Institutes of Health. [Link]
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Li, W., et al. (2014). Late-Stage Diversification of Biologically Active Pyridazinones via Direct C-H Functionalization Strategy. ResearchGate. [Link]
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ResearchGate. (2020). Antioxidative activity analyses of some pyridazine derivatives using computational methods. [Link]
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ResearchGate. (2020). Pyridine/pyrimidine groups in C−H activation. [Link]
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Beilstein Journals. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]
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ResearchGate. (2017). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]
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Rayner, P. J., et al. (2021). Steric and electronic effects on the 1 H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. PubMed. [Link]
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Kumar, D., et al. (2021). Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. Future Medicinal Chemistry. [Link]
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Clapham, K. M., et al. (2009). Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology. The Journal of Organic Chemistry. [Link]
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Taha, E. A., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. [Link]
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Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry. [Link]
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Maes, B. U. W. (2011). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]
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Borisova, B., et al. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy. [Link]
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Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Ingenta Connect. [Link]
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ResearchGate. (2018). Regioselective preparation of tris‐arylated pyridazines. [Link]
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Wang, Y., et al. (2020). Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones. Organic Chemistry Frontiers. [Link]
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Gobec, S., et al. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]
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Asif, M., et al. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. [Link]
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Asif, M. (2017). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
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ResearchGate. (2022). Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. [Link]
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Yamamoto, C., et al. (2019). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. [Link]
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Laronze-Cochard, M., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PMC. [Link]
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Wang, H., et al. (2020). Rh(iii)-catalyzed regioselective C6-arylation of 2-pyridones with diazonaphthalen-2(1H)-ones along with directing group migration. Organic Chemistry Frontiers. [Link]
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Merchant, R. R., et al. (2018). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC. [Link]
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ResearchGate. (2014). Synthetic methods for pyridazinone derivatives via regioselective substitution. [Link]
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Da Pozzo, E., et al. (2020). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC. [Link]
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ResearchGate. (2016). Regioselective Palladium-Catalyzed Arylation and Heteroarylation of Imidazo[1,2-a]pyridines. [Link]
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Wang, S., et al. (2023). Sequential regioselective arylation of pyrazolones with diaryliodonium salts. Organic & Biomolecular Chemistry. [Link]
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Zhang, L., et al. (2019). Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC. [Link]
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Besson, T., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]
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Thomson, D. W., et al. (2017). Regioselective C2-arylation of imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry. [Link]
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Technical Support Center: Overcoming Solubility Challenges of 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid in Organic Solvents
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid in organic solvents. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these common experimental hurdles.
Introduction: Understanding the Solubility Profile
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring both a carboxylic acid group and a pyridazinone ring, presents a unique solubility profile. The presence of polar functional groups capable of hydrogen bonding suggests potential solubility in polar solvents. However, the rigid heterocyclic core can contribute to strong crystal lattice energy, leading to poor solubility in many common organic solvents. This guide will explore systematic approaches to tackle these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, this compound, poorly soluble in common organic solvents like methanol, ethanol, and acetone?
The limited solubility of this compound in moderately polar protic and aprotic solvents can be attributed to a combination of factors. The planar and rigid structure of the pyridazinone ring system can lead to efficient packing in the crystal lattice.[1][2] High crystal lattice energy requires a significant amount of energy to break down the crystal structure and solvate the individual molecules. While the carboxylic acid and amide-like functionalities can engage in hydrogen bonding with protic solvents, these interactions may not be sufficient to overcome the strong intermolecular forces within the crystal.
Q2: I'm observing variability in solubility between different batches of the compound. What could be the cause?
Inconsistent solubility can often be traced back to polymorphism, the ability of a compound to exist in multiple crystalline forms.[1][2] Different polymorphs of the same compound can exhibit distinct physical properties, including solubility and dissolution rates. It is also possible that the compound exists as a hydrate, which would alter its solubility profile compared to the anhydrous form.[1] We recommend characterizing your solid material using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify the crystalline form.
Q3: What is a logical starting point for solvent screening?
A systematic approach to solvent screening is crucial. Based on the principle of "like dissolves like," polar aprotic solvents are often a good starting point for compounds with multiple polar functional groups. We recommend a tiered approach:
-
Tier 1 (High Polarity): Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These are powerful, highly polar aprotic solvents capable of disrupting strong intermolecular forces.
-
Tier 2 (Intermediate Polarity): Methanol, Ethanol, Isopropanol (protic), and Acetonitrile, Acetone (aprotic).
-
Tier 3 (Low Polarity): Tetrahydrofuran (THF), Dichloromethane (DCM).
A general qualitative solubility test can be performed by adding a small, known amount of the compound (e.g., 1-5 mg) to a specific volume of solvent (e.g., 1 mL) and observing its dissolution at room temperature and with gentle heating.[3][4]
Troubleshooting Guides: Step-by-Step Protocols
Problem 1: The compound has very low solubility (<1 mg/mL) in all screened solvents.
When initial solvent screening fails, a more strategic approach is necessary. The following troubleshooting workflow can be employed.
Caption: Troubleshooting workflow for low solubility.
Strategy 1: pH Adjustment to Enhance Solubility
Causality: The carboxylic acid moiety of this compound can be deprotonated to form a carboxylate salt. This ionic form is generally more soluble in polar solvents than the neutral parent compound due to strong ion-dipole interactions.[5][6]
Experimental Protocol: In-situ Salt Formation
-
Preparation: Suspend a known amount of this compound in the desired organic solvent (e.g., Methanol, Ethanol, Acetonitrile) at a concentration where it is initially insoluble.
-
Base Addition: Add a suitable organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), dropwise while stirring. A 1.1 molar equivalent of the base is a good starting point.
-
Observation: Continue stirring at room temperature. Observe for dissolution of the solid. Gentle heating (40-50 °C) can be applied if necessary.
-
Quantification (Optional): To determine the approximate solubility, you can perform a saturated solution experiment. Add excess compound to the solvent, followed by the base. Stir for several hours to reach equilibrium. Filter the solution and determine the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectroscopy or HPLC.
Note on pH in Organic Solvents: The concept of pH is formally defined for aqueous solutions.[7] In organic solvents, we are technically modulating the acidity/basicity to favor the formation of the more soluble salt form.[8][9]
Strategy 2: Utilizing Co-solvents
Causality: Co-solvency involves using a mixture of solvents to enhance the solubility of a compound. A small amount of a "good" solvent, in which the compound has higher solubility, can disrupt the crystal lattice and facilitate dissolution in a "poor" solvent.[10][11][12]
Experimental Protocol: Co-solvent System Development
-
Identify a "Good" Solvent: From your initial screening, identify a solvent with the highest, albeit still low, solubility. DMSO is often a good candidate for this.
-
Prepare Co-solvent Mixtures: Prepare a series of co-solvent mixtures with a less polar or more volatile solvent. For example, create mixtures of DMSO in Methanol or DMSO in Acetonitrile at varying volume percentages (e.g., 5%, 10%, 20% DMSO).
-
Determine Solubility: Measure the solubility of this compound in each co-solvent mixture using the saturation method described in the pH adjustment protocol.
-
Optimization: Plot solubility as a function of the co-solvent percentage to identify the optimal mixture for your application.
Table 1: Hypothetical Co-solvent Solubility Data
| Co-solvent System (v/v) | Solubility (mg/mL) |
| 100% Methanol | < 1 |
| 5% DMSO in Methanol | 2.5 |
| 10% DMSO in Methanol | 5.8 |
| 20% DMSO in Methanol | 12.1 |
| 100% DMSO | > 50 |
Strategy 3: Formation and Isolation of a Salt
Causality: For applications where the presence of a free base in the final solution is not desirable, forming and isolating a stable salt of the carboxylic acid can be an effective strategy. The resulting salt will have different physicochemical properties, often including enhanced solubility in certain organic solvents.[5][13]
Experimental Protocol: Salt Formation and Isolation
-
Dissolution: Dissolve this compound in a suitable solvent in which it has some solubility, even if minimal (e.g., warm Methanol).
-
Base Addition: Add one equivalent of a base dissolved in a minimal amount of the same solvent. Common bases for salt formation include sodium hydroxide, potassium hydroxide (in an alcoholic solution), or organic amines like dicyclohexylamine.
-
Precipitation/Crystallization: The salt may precipitate directly from the solution upon formation or after cooling. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.
-
Isolation and Washing: Collect the solid salt by filtration. Wash the salt with a solvent in which the parent compound has low solubility to remove any unreacted starting material. Diethyl ether is often a good choice for this washing step.
-
Drying: Dry the isolated salt under vacuum.
-
Solubility Testing: Determine the solubility of the newly formed salt in your desired organic solvents using the methods described previously.
Caption: Workflow for salt formation and isolation.
References
- How to determine the solubility of a substance in an organic solvent?
- EXPERIMENT 1 DETERMIN
- Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Method for determining solubility of a chemical compound.
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- Methods to boost solubility. IJSDR.
- Solubility Improvement of Benexate through Salt Form
- Steps to Prepare Soluble Salts | Acid, Base and Salt. YouTube. (2017).
- How can I adjust the pH of organic solvents? ECHEMI.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024).
- 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydr
- Organic pH modifier - Chrom
- 6-(3-Methoxyphenyl)-2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid.
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- Solubility of Organic Compounds. Chemistry Steps.
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- How can I adjust the pH of organic solvents?
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- The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innov
- 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydr
- 6-oxo-1-(2-phenoxyethyl)-1,6-dihydropyridazine-3-carboxylic acid | SCBT.
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- 874491-39-1|1-(Carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid - BLDpharm.
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- Relevance of Crystal Forms in the Pharmaceutical Field | Encyclopedia MDPI. (2022).
- 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | SCBT.
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- 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid | 54404-06-7 | ECA40406 - Biosynth.
- Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF.
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Preventing byproduct formation in the synthesis of pyridazinone derivatives
Welcome to the technical support center for the synthesis of pyridazinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of pyridazinone synthesis. Our goal is to provide you with in-depth, field-proven insights to help you prevent byproduct formation, optimize yields, and ensure the integrity of your target compounds. This guide is structured in a flexible question-and-answer format to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am consistently observing a low yield of my desired pyridazinone. What are the primary factors I should investigate to improve it?
A1: Low yields are a frequent hurdle in pyridazinone synthesis, often stemming from a combination of factors rather than a single issue. A systematic approach to troubleshooting is crucial. The most common synthesis route involves the cyclocondensation of a 1,4-dicarbonyl compound (or its equivalent, like a γ-ketoacid) with a hydrazine derivative.[1] The efficiency of this process is highly dependent on several parameters.
Causality and Experimental Choices:
-
Purity of Starting Materials: Impurities in your γ-ketoacids or hydrazine reagents can introduce competing side reactions, poisoning catalysts (if used), or inhibiting the desired cyclization. Always use freshly purified reagents of the highest possible grade.[2]
-
Reaction Temperature: Temperature is a double-edged sword. While higher temperatures can accelerate the desired cyclization and subsequent dehydration, they can also promote the decomposition of reactants, intermediates, or the final product.[2] Conversely, a temperature that is too low will result in an incomplete reaction. The optimal temperature must be determined empirically, often by monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Solvent Selection: The choice of solvent influences reactant solubility and can mediate the reaction mechanism. Protic solvents like ethanol and acetic acid are commonly used as they can facilitate the proton transfer steps involved in hydrazone formation and the subsequent cyclization.[2][3] Acetic acid, in particular, often serves as both a solvent and an acid catalyst for the dehydration step.[1]
-
pH Control: The pH of the reaction medium is critical, especially for the cyclocondensation of γ-ketoacids. An acidic medium catalyzes the final dehydration step to form the pyridazinone ring.[1][2] However, excessively strong acidic conditions can lead to unwanted side reactions or hydrolysis of intermediates.
-
Water Removal: The final cyclization step to form the pyridazinone ring is a dehydration reaction, which is often reversible. The presence of water can push the equilibrium back towards the open-chain intermediate. Actively removing water as it forms, for instance with a Dean-Stark apparatus or by adding molecular sieves, can significantly drive the reaction to completion and improve yields.[2]
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low pyridazinone yields.
Q2: My TLC analysis shows a persistent byproduct spot that runs close to my starting material. I suspect it's the hydrazone intermediate. How can I prevent its formation and drive the reaction to completion?
A2: This is one of the most common byproduct issues. The reaction proceeds in two main stages: (1) the rapid formation of a hydrazone intermediate from the initial reaction between a carbonyl group and hydrazine, and (2) the slower, intramolecular cyclization of the hydrazone to form the pyridazinone ring.[2] If the cyclization step is slow or incomplete, the hydrazone will be isolated as a major byproduct.[4][5]
Mechanistic Insight:
Hydrazones are generally stable compounds, but they are susceptible to hydrolysis, especially under acidic conditions, which can revert them to the starting carbonyl compound and hydrazine.[6] The key to minimizing this byproduct is to create conditions that favor the second step: the intramolecular cyclization.
Strategies to Promote Full Cyclization:
-
Increase Reaction Time/Temperature: The most straightforward approach is to allow the reaction more time or to increase the temperature gently. The cyclization step has a higher activation energy than the initial hydrazone formation. Monitor the disappearance of the hydrazone spot on TLC to gauge completion.
-
Catalysis: As mentioned, acidic conditions catalyze the dehydration step. Adding a catalytic amount of a strong acid (like p-toluenesulfonic acid) or using acetic acid as the solvent can significantly accelerate ring closure.[2]
-
Water Removal: As this is a condensation reaction, removing water is highly effective. A Dean-Stark trap is the classic method for azeotropically removing water during reflux, pushing the equilibrium toward the cyclized product.[2]
Reaction Pathway: Desired Product vs. Byproduct
Caption: The reaction pathway showing the formation of the hydrazone byproduct.
Q3: My synthesis using an unsymmetrical hydrazine derivative resulted in a mixture of two isomers. How can I control the regioselectivity?
A3: This is a classic challenge of regioselectivity. When using an unsymmetrical hydrazine (e.g., phenylhydrazine) and an unsymmetrical 1,4-dicarbonyl precursor, two different regioisomers can be formed. The outcome depends on which nitrogen atom of the hydrazine attacks which carbonyl group, a process that is often difficult to control due to similar steric and electronic environments.
Controlling Regioselectivity:
-
Steric Hindrance: One of the most effective strategies is to design your synthesis with precursors where steric hindrance directs the reaction. If one carbonyl group is significantly more sterically hindered than the other, the less hindered nitrogen of the hydrazine will preferentially attack the less hindered carbonyl.
-
Electronic Effects: The electronic nature of the carbonyl groups can be exploited. A more electrophilic carbonyl group will react faster. This can be influenced by the substituents on the dicarbonyl compound.
-
Stepwise Synthesis: A more robust, albeit longer, approach is a stepwise synthesis. Instead of a one-pot reaction, you can first form a hydrazone at one specific carbonyl group under controlled conditions. After isolation and purification of the desired hydrazone isomer, you can then induce cyclization. This provides absolute control over the regiochemistry.
-
Catalyst-Controlled Reactions: Modern organic synthesis has developed catalyst systems that can favor the formation of one regioisomer over another.[7] For instance, certain Lewis acids may coordinate preferentially to one carbonyl group, activating it for nucleophilic attack and directing the regiochemical outcome.[8]
If a mixture of isomers is unavoidable, careful purification is required. Column chromatography is the most common and effective method for separating isomers of pyridazinone derivatives.[1][4]
Q4: I've successfully synthesized my 4,5-dihydropyridazinone, but it seems to be unstable and I'm seeing a new product form over time. What is happening?
A4: The 4,5-dihydropyridazinone ring is susceptible to oxidation to form the corresponding aromatic pyridazinone.[5] This can happen slowly upon exposure to air (autoxidation) or be accelerated by heat, light, or the presence of oxidizing agents. In many synthetic routes, this oxidation is a desired final step to achieve the fully aromatic, and often more stable, pyridazinone core.[1]
Managing Oxidation:
-
If Dihydropyridazinone is the Target: If your goal is to isolate the 4,5-dihydro derivative, you must take precautions to prevent oxidation.
-
Work under an inert atmosphere (Nitrogen or Argon) whenever possible.
-
Store the purified compound under an inert atmosphere, protected from light, and at low temperatures.
-
Avoid using oxidizing agents during workup and purification.
-
-
If Aromatic Pyridazinone is the Target: If the aromatic product is desired, you can facilitate this oxidation step.
-
Chemical Oxidation: Introduce a mild oxidizing agent after the cyclization is complete. Common reagents for this step include bromine in acetic acid, copper(II) chloride, or manganese dioxide.[5][9] The choice of oxidant depends on the functional group tolerance of your specific molecule.
-
Aerobic Oxidation: In some cases, simply refluxing the reaction mixture in the presence of air is sufficient to drive the oxidation.
-
| Compound Type | Stability | Common Transformation | Control Strategy |
| 4,5-Dihydropyridazinone | Prone to Oxidation | Aromatization to Pyridazinone | Store under inert gas; avoid oxidants. |
| Pyridazinone (Aromatic) | Generally Stable | N/A | Standard purification and storage. |
Experimental Protocols
Protocol 1: General Synthesis of a 6-Aryl-4,5-dihydropyridazin-3(2H)-one from a γ-Ketoacid
This protocol is a representative example for the cyclocondensation of a γ-ketoacid with hydrazine hydrate.[3][9]
Materials:
-
4-Aryl-4-oxobutanoic acid (1.0 eq)
-
Hydrazine hydrate (55-85% solution, 1.5 eq)
-
Ethanol (or Glacial Acetic Acid)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 4-aryl-4-oxobutanoic acid (1.0 eq).
-
Dissolution: Add ethanol (approx. 10 mL per gram of ketoacid) to dissolve or suspend the starting material.
-
Hydrazine Addition: Slowly add hydrazine hydrate (1.5 eq) to the mixture at room temperature with stirring. Caution: Hydrazine is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C for ethanol) for 4-6 hours. The reaction should be monitored for the consumption of the starting material by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).[4]
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A precipitate of the product may form.
-
Isolation: Pour the cooled reaction mixture into ice-cold water. Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then dry it. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4,5-dihydropyridazinone derivative.[4][10]
Protocol 2: Purification of a Crude Pyridazinone Derivative by Column Chromatography
This protocol outlines the steps for purifying a product mixture, for example, to separate a desired product from a hydrazone byproduct or to separate regioisomers.[4]
Materials:
-
Crude pyridazinone product
-
Silica gel (for column chromatography)
-
Solvents for mobile phase (e.g., Hexane, Ethyl Acetate)
-
Glass chromatography column
-
Collection tubes/flasks
Procedure:
-
TLC Analysis: First, determine the optimal solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) to find a system that gives good separation between your desired product and the impurities (Rf value of the product should be ~0.3).[4]
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent (hexane). Carefully pour the slurry into the chromatography column and allow it to pack evenly. Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Carefully load this solution onto the top of the silica gel column.
-
Elution: Begin eluting the column with the solvent system determined by TLC. Start with a less polar mixture and you can gradually increase the polarity (gradient elution) if necessary to elute your product.
-
Fraction Collection: Collect the eluent in small fractions using test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified pyridazinone derivative.
Purification Decision Tree
Caption: Decision-making process for purifying crude pyridazinone products.
References
- Common side reactions in the synthesis of pyridazinone derivatives. BenchChem.
- Technical Support Center: Pyridazinone Synthesis Purification. BenchChem.
- Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PubMed Central.
- Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones. Organic Chemistry Frontiers (RSC Publishing).
- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
-
Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J. Available from: [Link]
- Screening and evaluation of antioxidant activity of some pyridazine derivatives. Taylor & Francis Online.
-
Hydrazone - Wikipedia. Wikipedia. Available from: [Link]
- An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. National Institutes of Health.
-
Synthesis of pyridazines. Organic Chemistry Portal. Available from: [Link]
- Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central.
- Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library.
-
Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. Available from: [Link]
- Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. National Institutes of Health.
Sources
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrazone - Wikipedia [en.wikipedia.org]
- 7. Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Pyridazine synthesis [organic-chemistry.org]
- 9. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Scale-up Synthesis of 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals involved in the scale-up synthesis of 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid. It addresses common challenges and provides practical, field-proven solutions in a direct question-and-answer format. Our focus is on ensuring a safe, reproducible, and efficient transition from laboratory to pilot and production scales.
Troubleshooting Guide: Common Scale-up Issues
This section addresses specific problems you may encounter during the synthesis. The primary synthetic route considered is the cyclocondensation reaction between maleic anhydride and hydrazine hydrate, a common and cost-effective method.[1][2]
Q1: My reaction experiences a dangerous temperature spike (a strong exotherm) after adding hydrazine hydrate. How can I control this?
A1: This is a critical safety issue. The reaction between an anhydride and hydrazine is highly exothermic. On a small scale, the high surface-area-to-volume ratio of the flask allows for rapid heat dissipation. As you scale up, this ratio decreases dramatically, trapping heat and risking a runaway reaction.[3][4]
Causality & Solution:
-
Underlying Cause: The rate of heat generation is exceeding the rate of heat removal from your reactor.
-
Primary Solution: Controlled Addition. Switch from adding the hydrazine hydrate all at once to a slow, controlled addition via a dosing pump. This allows you to match the rate of heat generation with your reactor's cooling capacity. Monitor the internal temperature (Tᵢ) and the jacket temperature (Tⱼ); a growing delta (Tᵢ - Tⱼ) indicates heat accumulation.
-
Secondary Solution: Dilution. Increasing the solvent volume can help absorb the heat generated, acting as a heat sink. While this can increase cycle time due to longer heating/cooling and distillation phases, safety is paramount.[4]
-
Tertiary Solution: Reverse Addition. Consider adding the maleic anhydride solution to the diluted hydrazine hydrate solution. While less common, this can sometimes help maintain better control by ensuring hydrazine is never the limiting reagent in a localized area.
Protocol: Exotherm Control Procedure
-
Charge the reactor with maleic anhydride and the chosen solvent (e.g., glacial acetic acid).
-
Cool the reactor jacket to 5-10°C.
-
Prepare a solution of hydrazine hydrate, potentially diluted with the same solvent.
-
Begin slow, subsurface addition of the hydrazine solution, ensuring the internal temperature does not exceed a pre-defined safety limit (e.g., 25-30°C).
-
Maintain vigorous agitation to ensure rapid heat transfer to the reactor walls.
-
If the temperature rises toward the limit, immediately stop the addition until the cooling system brings it back down.
Q2: The product is precipitating from the reaction mixture, leading to thick slurry and poor mixing. What can I do?
A2: Uncontrolled precipitation is a common mass transfer issue in scale-up.[5] It can lead to inefficient stirring, localized overheating, incomplete reaction, and significant challenges during product filtration and transfer.
Causality & Solution:
-
Underlying Cause: The product's solubility in the chosen reaction solvent is low, and its concentration has exceeded the saturation point at the reaction temperature.
-
Solvent System Modification: The choice of solvent is critical. While water or acetic acid are common, a co-solvent system might be necessary to keep the product dissolved until the reaction is complete.[1] Consider adding a solvent in which the product has higher solubility towards the end of the reaction.
-
Temperature Profile Adjustment: In some cases, running the reaction at a higher temperature can maintain product solubility. However, this must be balanced against the risk of impurity formation and exotherm control.
-
Process Engineering: Ensure your reactor is equipped with a suitable agitator for handling slurries (e.g., an anchor or pitched-blade turbine impeller) rather than a simple magnetic stir bar used in the lab.
Q3: My final product purity is low, even after filtration. What are the likely impurities and how can I mitigate them?
A3: Impurity profiles often change upon scale-up due to variations in heat and mass transfer. The most common impurities in this synthesis are unreacted starting materials, reaction intermediates, and side products.
Causality & Solution:
-
Likely Impurities:
-
Mitigation & Purification:
-
Stoichiometry Control: Use a slight excess of maleic anhydride (e.g., 1.05 to 1.1 equivalents) to ensure complete consumption of the hydrazine.[1]
-
Reaction Time & Temperature: Ensure the reaction is driven to completion. Use in-process controls (IPCs) like HPLC to monitor the disappearance of starting materials and intermediates. A patent suggests reacting at 30-40°C for a period before heating to 90-100°C to ensure completion.[8]
-
Recrystallization: This is the most effective method for purification. A Chinese patent describes a process of cooling, filtering, and then recrystallizing the filter cake from an organic solvent to achieve high purity.[9] Choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.
-
Q4: I'm concerned about residual hydrazine in my final product. How can I minimize its presence and verify its removal?
A4: This is a major safety and regulatory concern, as hydrazine is a suspected carcinogen.[7] The acceptable limit for residual hydrazine is often in the parts-per-million (ppm) range.[8]
Causality & Solution:
-
Minimization During Reaction: As mentioned in Q3, using a slight excess of maleic anhydride is the primary method to consume all the hydrazine.[1] Ensuring complete reaction is also critical.
-
Workup and Purification:
-
Acidic Quench: Adding an acid during workup can protonate any residual hydrazine, forming a salt that is more soluble in the aqueous phase and can be removed with the filtrate.
-
Washing: Thoroughly washing the isolated solid (filter cake) with a suitable solvent is crucial.
-
Recrystallization: This step is highly effective at purging trapped hydrazine from the crystal lattice.[9]
-
-
Analytical Verification: Do not rely on process controls alone. A specific, validated analytical method is required for quantification.
-
Standard Method: HPLC with derivatization (e.g., using p-nitrobenzaldehyde) followed by UV detection is a common and sensitive method for quantifying trace levels of hydrazine.
-
Frequently Asked Questions (FAQs)
Q1: What is the most robust synthetic route for scaling up the production of this compound?
A1: The most direct and industrially viable route is the cyclocondensation of maleic anhydride with hydrazine hydrate .[1][2][9] This route is favored due to:
-
Atom Economy: It is a direct condensation with water as the only major byproduct.
-
Cost-Effectiveness: The starting materials, maleic anhydride and hydrazine hydrate, are readily available bulk chemicals.
-
Process Simplicity: It is typically a one-pot synthesis, which is highly desirable for large-scale manufacturing.
An alternative route starting from α-ketoglutaric acid requires an additional oxidation step to introduce the double bond, adding complexity and cost.[10]
Caption: Cause-and-effect relationships in common scale-up problems.
References
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Safety Issues with Pyridine Ring Construction. WordPress. Retrieved from [Link]
-
Schoene, D. L. (1956). Process design for the production of maleic acid hydrazide for weed control. VTechWorks. Retrieved from [Link]
- CN105924401A. (2016). Maleic hydrazide synthetic process. Google Patents.
-
Feuer, H., & Bachman, G. B. (1958). The Reactions of Maleic Anhydride with Hydrazine Hydrate. Journal of the American Chemical Society. Retrieved from [Link]
- CN105693623A. (2016). Maleic hydrazide preparation method. Google Patents.
- EP2857387A1. (2015). Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid. Google Patents.
-
AIChE. (2013). Polycondensation Process System Design and Scale-up Challenges. AIChE Proceedings. Retrieved from [Link]
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? r/chemistry. Retrieved from [Link]
-
CatSci. (n.d.). Some Scale-Up Considerations. Technical Piece. Retrieved from [Link]
-
ResearchGate. (2019). The Reactions of Maleic Anhydride with Hydrazine Hydrate. Retrieved from [Link]
-
Chem-Space. (n.d.). How to Prepare and Apply 6-OXO-1,4,5,6-Tetrahydropyridazin-3-Carboxylic Acid? Retrieved from [Link]
-
Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry? Journal of Organic and Inorganic Chemistry. Retrieved from [Link]
-
AIChE. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). AIChE Proceedings. Retrieved from [Link]
Sources
- 1. Process design for the production of maleic acid hydrazide for weed control [vtechworks.lib.vt.edu]
- 2. datapdf.com [datapdf.com]
- 3. reddit.com [reddit.com]
- 4. catsci.com [catsci.com]
- 5. (79d) Polycondensation Process System Design and Scale-up Challenges | AIChE [proceedings.aiche.org]
- 6. researchgate.net [researchgate.net]
- 7. Safety Issues with Pyridine Ring Construction - Wordpress [reagents.acsgcipr.org]
- 8. CN105693623A - Maleic hydrazide preparation method - Google Patents [patents.google.com]
- 9. CN105924401A - Maleic hydrazide synthetic process - Google Patents [patents.google.com]
- 10. Page loading... [wap.guidechem.com]
Improving the stability of 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid for storage
Welcome to the technical support center for 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on improving the storage stability of this compound and to offer troubleshooting assistance for common experimental challenges.
Introduction
This compound is a heterocyclic compound belonging to the pyridazinone class.[1][2][3][4] Molecules within this family are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3][4] However, the stability of such compounds during storage and experimentation is a critical factor for obtaining reliable and reproducible results. This guide provides a comprehensive overview of potential stability issues and practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, the solid compound, which is often a monohydrate, should be stored in a cool, dark, and dry environment.[5][6] A desiccator at 2-8°C is recommended. The container should be tightly sealed to protect it from moisture and light. Exposure to ambient light and humidity can initiate degradation pathways over time.
Q2: I dissolved the compound in a solvent for my experiment and left it on the bench. The next day, I saw new peaks in my HPLC analysis. What could have happened?
A2: Leaving the compound in solution, especially in a protic solvent, at room temperature can lead to degradation. Two primary culprits are photodegradation and hydrolysis. The pyridazinone ring can be susceptible to cleavage by water, a process that can be accelerated by acidic or basic conditions.[7] Additionally, many heterocyclic compounds are sensitive to light, which can induce photochemical reactions.[8][9][10]
Q3: Can I heat my solution to fully dissolve the compound?
A3: Caution is advised when heating solutions of this compound. While gentle warming may be acceptable, prolonged exposure to high temperatures can induce thermal degradation. A likely pathway is decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[11] This would result in the formation of a new, less polar compound that would be detectable by analytical techniques like HPLC and LC-MS.
Q4: What are the likely degradation pathways for this molecule?
A4: Based on the structure, the most probable degradation pathways are:
-
Hydrolysis: The amide-like bond in the pyridazinone ring can be susceptible to cleavage by water, especially under acidic or basic conditions.
-
Photodegradation: Exposure to UV or even ambient light can provide the energy for photolytic reactions, potentially leading to ring opening or rearrangement.[12]
-
Decarboxylation: The carboxylic acid group may be lost upon heating.[11]
-
Oxidation: While less commonly cited for this specific core, oxidative degradation is a possibility for many organic molecules, especially in the presence of trace metal ions or peroxides.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Appearance of new, more polar peaks in HPLC/LC-MS after storage in aqueous buffer. | Hydrolytic degradation of the pyridazinone ring. | Prepare fresh solutions for each experiment. If storage is necessary, use aprotic solvents (e.g., anhydrous DMSO, DMF) and store at -20°C or below. Avoid strongly acidic or basic buffers if possible. |
| Appearance of a new, less polar peak in HPLC/LC-MS after heating the sample. | Thermal decarboxylation. | Avoid excessive heating. Use sonication or gentle warming for dissolution. If heating is required, perform a time-course study to assess the rate of degradation at that temperature. |
| Batch-to-batch variability in experimental results. | Inconsistent storage conditions leading to varying levels of degradation. | Implement standardized storage protocols for all batches of the compound. Always protect from light and moisture. Re-analyze the purity of older batches before use. |
| Low recovery of the compound from a reaction mixture. | Degradation during the reaction or workup conditions. | Analyze the reaction conditions. If the reaction is run at a high temperature or for an extended period, degradation may be occurring. Consider if acidic or basic reagents could be promoting hydrolysis. |
| Discoloration of the solid compound over time (e.g., from white to yellow/brown). | Potential photodegradation or slow oxidation. | Store the solid compound in an amber vial inside a desiccator. Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
Experimental Protocols
Protocol 1: Assessing the Purity and Stability of this compound by HPLC
This protocol provides a general method for monitoring the stability of the compound.
-
Preparation of Stock Solution:
-
Accurately weigh approximately 5 mg of the compound.
-
Dissolve in a suitable solvent (e.g., methanol, DMSO, or acetonitrile) to a final concentration of 1 mg/mL. Ensure the solvent is HPLC grade.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by a UV scan of the compound (likely in the 254-320 nm range).
-
Injection Volume: 10 µL.
-
-
Stability Assessment (Forced Degradation): [7][13][14][15]
-
Acid Hydrolysis: Add 1N HCl to an aliquot of the stock solution and incubate at 60°C for 2 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Add 1N NaOH to an aliquot of the stock solution and incubate at 60°C for 2 hours. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Add 3% H₂O₂ to an aliquot of the stock solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., a UV lamp at 254 nm or a photostability chamber) for 24 hours. Keep a control sample wrapped in foil.
-
-
Analysis:
-
Run the initial stock solution (time zero) and the stressed samples on the HPLC.
-
Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks. This will help identify conditions under which the compound is unstable.
-
Visualizing Potential Degradation Pathways
The following diagram illustrates the potential points of instability on the this compound molecule.
Caption: Potential degradation pathways for the target molecule.
Workflow for Stability Troubleshooting
This workflow outlines the steps to take when unexpected experimental results suggest compound instability.
Caption: Troubleshooting workflow for compound instability.
References
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). PMC.
- Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a C
- Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment. (2021). NIH.
- Forced Degradation Study an Essential Approach to Develop Stability Indic
- Kott, L. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Development of forced degradation and stability indicating studies of drugs—A review. (2012). NIH.
- Forced Degrad
- Mojumdar, S. C., Lebrušková, K., & Valigura, D. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.
- Pyridazine-3-carboxylic acid 97%. (n.d.). Sigma-Aldrich.
- Chambers, R. D., MacBride, J. A. H., & Musgrave, W. K. R. (1974). Photochemistry of halogenocarbon compounds. Part I. Rearrangement of pyridazines to pyrazines. Journal of the Chemical Society, Perkin Transactions 1, 396-400.
- Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. (2024). MDPI.
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2023). NIH.
- 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydr
- Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library.
- Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. (2012). PubMed.
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.).
- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace.
- Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). MDPI.
- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2024). PMC.
- Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2023). PubMed.
- 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate, 97%, Thermo Scientific. (n.d.). Fisher Scientific.
- Ioele, G., Grande, F., De Luca, M., Occhiuzzi, M. A., Garofalo, A., & Ragno, G. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Molecules.
- Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK P
- Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. (2021).
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. sarpublication.com [sarpublication.com]
- 3. scispace.com [scispace.com]
- 4. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.at]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photochemistry of halogenocarbon compounds. Part I. Rearrangement of pyridazines to pyrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. ajrconline.org [ajrconline.org]
- 14. longdom.org [longdom.org]
- 15. scribd.com [scribd.com]
Technical Support Center: Method Development and Troubleshooting for HPLC Analysis of Pyridazinone Compounds
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of pyridazinone compounds. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this important class of heterocyclic compounds. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to develop robust methods and effectively troubleshoot any issues that may arise. Pyridazinone derivatives exhibit a wide range of polarities and can be weakly basic, which presents unique challenges and opportunities in chromatographic separation.[1][2] This guide will equip you with the expertise to navigate these challenges successfully.
Section 1: Foundational Method Development
Developing a reliable HPLC method from the ground up requires a systematic approach. The unique physicochemical properties of pyridazinone compounds, such as their polarity and potential for hydrogen bonding, must be carefully considered.[1][2]
Initial Parameter Selection
The journey to a robust HPLC method begins with the selection of the column and mobile phase. For pyridazinone compounds, which are often of moderate polarity, reversed-phase HPLC is the most common and effective approach.[3]
Table 1: Recommended Starting Conditions for Pyridazinone Analysis
| Parameter | Recommendation | Rationale & Expert Insights |
| Column Chemistry | C18 (e.g., L1 packing) | C18 columns provide a versatile hydrophobic stationary phase suitable for the retention of a wide range of pyridazinone derivatives. The specific choice of C18 column can be critical; end-capped columns are often preferred to minimize interactions with residual silanols, which can cause peak tailing with basic compounds like some pyridazinones. |
| Column Dimensions | 4.6 x 150 mm, 5 µm | This is a standard column dimension that provides a good balance between resolution, analysis time, and backpressure. For faster analysis, a shorter column (e.g., 50 or 100 mm) can be used, particularly with smaller particle sizes (e.g., <3 µm). |
| Mobile Phase A | 0.1% Formic Acid or 10 mM Ammonium Acetate in Water | The addition of an acid or a buffer to the aqueous mobile phase is crucial for controlling the ionization of pyridazinone compounds and for achieving symmetrical peak shapes. A pH in the acidic range (around 3-4) will ensure that the basic nitrogen atoms in the pyridazinone ring are protonated, leading to more consistent retention. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is generally the preferred organic modifier due to its lower viscosity and UV transparency. Methanol can be a good alternative and may offer different selectivity. |
| Detection | UV-Vis Detector (e.g., 254 nm or λmax) | Pyridazinone compounds typically have strong UV absorbance due to their conjugated ring system. Start with a common wavelength like 254 nm, and then determine the λmax of your specific compound for optimal sensitivity. A Diode Array Detector (DAD) is highly recommended for method development to assess peak purity. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30-40 °C | Maintaining a constant and slightly elevated column temperature can improve peak shape, reduce backpressure, and enhance reproducibility. |
A Systematic Approach to Method Development
A logical workflow is essential for efficient method development. The following diagram outlines a typical process for developing a separation method for a new pyridazinone compound.
Caption: A streamlined workflow for HPLC method development.
Section 2: Frequently Asked Questions (FAQs)
Here are some common questions encountered during the HPLC analysis of pyridazinone compounds.
Q1: Why are my pyridazinone peaks tailing?
-
Answer: Peak tailing for pyridazinone compounds is often due to secondary interactions between the basic nitrogen atoms in the molecule and acidic residual silanol groups on the silica-based column packing. To mitigate this, ensure your mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to protonate the analyte. Using a high-purity, end-capped C18 column can also significantly reduce these interactions.
Q2: I'm not getting enough retention for my pyridazinone derivative. What should I do?
-
Answer: If your compound is eluting too early, it indicates it is quite polar. You can increase retention by decreasing the percentage of the organic solvent (acetonitrile or methanol) in your mobile phase. If you are already using a high percentage of aqueous mobile phase, consider a column with a more retentive stationary phase, such as one with a higher carbon load, or a phenyl-hexyl column that can offer different selectivity.
Q3: My retention times are shifting from one injection to the next. What's the cause?
-
Answer: Retention time instability can stem from several sources.[4] Ensure your mobile phase is well-mixed and degassed, as dissolved gases can cause pump flow to be inconsistent.[5] Also, check for leaks in the system. Poor column equilibration between gradient runs is another common cause; make sure to include a sufficient re-equilibration step at the end of your gradient. Finally, ensure the column temperature is stable by using a column oven.[6]
Q4: How do I choose the best organic solvent for my separation?
-
Answer: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. Acetonitrile generally has a lower viscosity, which results in lower backpressure, and better UV transparency at low wavelengths. However, methanol can sometimes provide different selectivity for closely eluting peaks. It is often worthwhile to screen both during method development to see which provides the better separation for your specific pyridazinone and its related impurities.
Q5: Is a gradient or isocratic elution better for my analysis?
-
Answer: This depends on the complexity of your sample. For analyzing a single, pure pyridazinone compound, an isocratic method (constant mobile phase composition) is often sufficient, simpler, and faster. If you are analyzing a mixture of pyridazinone derivatives with a range of polarities or looking for impurities, a gradient elution (where the mobile phase composition changes over time) will be necessary to achieve adequate separation of all components within a reasonable timeframe.[2]
Section 3: Troubleshooting Guide
When you encounter a problem, a systematic approach is the key to a quick resolution. This guide addresses common issues in a problem-solution format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Explanation | Solution |
| Secondary Silanol Interactions | The basic nature of some pyridazinones can lead to strong interactions with acidic silanol groups on the column packing, causing peak tailing. | 1. Lower Mobile Phase pH: Add 0.1% formic acid or trifluoroacetic acid (TFA) to your aqueous mobile phase to protonate the analyte and minimize silanol interactions. 2. Use an End-Capped Column: Select a high-quality, end-capped C18 column designed for good peak shape with basic compounds. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to fronting peaks. | 1. Reduce Injection Volume: Decrease the amount of sample injected. 2. Dilute the Sample: Prepare a more dilute sample solution. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. | Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
Issue 2: Baseline Problems (Noise or Drift)
| Potential Cause | Explanation | Solution |
| Air Bubbles in the System | Air bubbles passing through the detector cell will cause sharp spikes or a noisy baseline. | 1. Degas Mobile Phase: Thoroughly degas your mobile phase using sonication, vacuum filtration, or helium sparging.[5] 2. Prime the Pump: Purge the pump to remove any trapped air bubbles. |
| Contaminated Mobile Phase | Impurities in the solvents or buffer salts can lead to a noisy or drifting baseline, especially during a gradient run.[5] | 1. Use High-Purity Solvents: Always use HPLC-grade solvents and high-purity water. 2. Prepare Fresh Mobile Phase: Prepare your mobile phase fresh daily, especially if it contains buffers that can support microbial growth. |
| Detector Lamp Failing | An aging detector lamp can lose intensity, resulting in increased baseline noise. | Replace the Lamp: Check the lamp energy and replace it if it is low, following the manufacturer's instructions. |
Issue 3: Pressure Fluctuations or High Backpressure
| Potential Cause | Explanation | Solution |
| Pump Issues (Leaks, Seals) | Worn pump seals or loose fittings can cause leaks and lead to pressure fluctuations. | 1. Check for Leaks: Visually inspect all fittings for any signs of leakage. 2. Replace Pump Seals: If leaks persist from the pump head, the seals may need to be replaced as part of routine maintenance. |
| Buffer Precipitation | If the organic solvent concentration is too high, it can cause buffer salts to precipitate, leading to blockages and high backpressure. | 1. Ensure Buffer Solubility: Check the solubility of your buffer in the highest organic concentration of your gradient. 2. Flush the System: If precipitation is suspected, flush the system with warm, HPLC-grade water (without the column) to redissolve the salts. |
| Column or Frit Blockage | Particulate matter from the sample or mobile phase can clog the column inlet frit, causing a steady increase in backpressure. | 1. Filter Samples: Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection. 2. Back-flush the Column: Disconnect the column and flush it in the reverse direction (if permitted by the manufacturer). If the pressure does not decrease, the column may need to be replaced. |
Troubleshooting Workflow
The following diagram provides a logical path for diagnosing common HPLC problems.
Caption: A systematic guide to troubleshooting HPLC issues.
Section 4: Method Validation
Once a method has been developed and optimized, it must be validated to ensure it is suitable for its intended purpose. Method validation is a regulatory requirement in the pharmaceutical industry and is essential for ensuring the quality and reliability of analytical data. Validation should be performed in accordance with ICH (International Council for Harmonisation) guidelines.
Table 2: Key Parameters for HPLC Method Validation (as per ICH Q2(R2))
| Validation Parameter | Purpose |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, matrix components). |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed by recovery studies. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). |
References
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PubChem. Pyridazinone, 2-20. National Center for Biotechnology Information. [Link]
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Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3394. [Link]
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Shakeel, F., et al. (2020). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Molecules, 25(1), 171. [Link]
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Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1124. [Link]
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ResearchGate. Calculated pKa values of pyridazine (1), the pyridazine–BF3 adduct (2), and a bidentate Lewis acid/pyridazine adduct (3). [Link]
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McCabe, O., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Monatshefte für Chemie - Chemical Monthly, 154, 1027–1053. [Link]
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PubChem. 3(2H)-Pyridazinone. National Center for Biotechnology Information. [Link]
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Al-Ostath, R., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3788. [Link]
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ResearchGate. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [Link]
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Shakeel, F., et al. (2020). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Molecules, 25(24), 5946. [Link]
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Maccallini, C., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3749. [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(1), 221. [Link]
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Charton, J., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 424–435. [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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ResearchGate. (2025). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]
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Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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ResearchGate. (2025). Mobile phase optimization for the separation of some herbicide samples using HPLC. [Link]
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ResearchGate. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. [Link]
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Labcompare. (2025). Troubleshooting Common HPLC Issues. [Link]
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Agilent. (2021). How Do I Choose? A guide to HPLC column selection. [Link]
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Chromedia. HPLC Troubleshooting Guide. [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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Phenomenex. Troubleshooting Guide. [Link]
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Journal of Pharmaceutical Research and Development. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
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SCION Instruments. (2023). HPLC Troubleshooting Guide. [Link]
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AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
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ResearchGate. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]
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Research Journal of Pharmacy and Technology. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]
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Qiu, F., & Norwood, D. L. (2007). Identification of Pharmaceutical Impurities. Journal of Liquid Chromatography & Related Technologies, 30(5-7), 877-935. [Link]
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Nelson Labs. Identifying Unexpected Impurities In Drug Products. [Link]
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Validation & Comparative
A Comparative Analysis of Pyridazinone-Based Anti-Inflammatory Agents: Profiling 6-Oxo-3,6-dihydropyridazine-3-carboxylic Acid in the Context of Established Derivatives
Introduction: The Pyridazinone Scaffold in Inflammation Research
The pyridazinone core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities. Within the realm of inflammatory diseases, pyridazinone derivatives have emerged as a significant class of therapeutic agents. The inherent chemical tractability of the pyridazinone ring allows for extensive functionalization, enabling the fine-tuning of pharmacological properties and the exploration of diverse mechanisms of action. This has led to the development of compounds targeting various facets of the inflammatory cascade, from enzymatic inhibition to modulation of cytokine signaling.
This guide provides a comparative analysis of 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid, a foundational structure within this class, and places it in the context of other well-characterized pyridazinone anti-inflammatory drugs. While specific experimental data for this compound is not extensively available in publicly accessible literature, its structural motif is a key component of more complex and potent derivatives. To illustrate the therapeutic potential and mechanistic diversity of this chemical class, we will draw comparisons with two notable pyridazinone-based drugs: ABT-963 , a potent and selective cyclooxygenase-2 (COX-2) inhibitor, and Emorfazone , a marketed analgesic and anti-inflammatory agent with a distinct, non-COX-inhibitory mechanism. Through this comparative lens, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the structure-activity relationships and therapeutic strategies within the pyridazinone family.
Mechanisms of Action: A Tale of Two Pathways
The anti-inflammatory effects of pyridazinone derivatives are not monolithic. They can be broadly categorized based on their primary molecular targets. The most prevalent mechanism involves the inhibition of cyclooxygenase (COX) enzymes, key players in the synthesis of pro-inflammatory prostaglandins. However, other pyridazinones exert their effects through alternative pathways, highlighting the scaffold's versatility.
COX-2 Inhibition: The Mainstream Approach
A significant number of pyridazinone-based anti-inflammatory drugs are designed as selective inhibitors of COX-2. The rationale behind this selectivity lies in the distinct physiological roles of the two main COX isoforms. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow. In contrast, COX-2 is typically induced at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and swelling. Consequently, selective COX-2 inhibitors are sought after to provide anti-inflammatory relief with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.
ABT-963 is a prime example of a highly potent and selective COX-2 inhibitor from the pyridazinone class.[1][2] Its mechanism revolves around fitting into the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.
Alternative Mechanisms: The Case of Emorfazone
In contrast to the COX-2-centric mechanism, Emorfazone operates through a different pathway. It is reported to exert its analgesic and anti-inflammatory effects by inhibiting the release of bradykinin-like substances into the extravascular space.[3][4] Bradykinin is a potent inflammatory mediator that increases vascular permeability, causes vasodilation, and induces pain. By mitigating the effects of bradykinin, Emorfazone offers a therapeutic approach that is distinct from prostaglandin synthesis inhibition. This alternative mechanism underscores the broad therapeutic potential of the pyridazinone scaffold.
Comparative Performance Data
To provide a quantitative comparison, the following table summarizes the available experimental data for ABT-963 and Emorfazone. It is important to reiterate that direct, publicly available data for this compound is lacking, and thus it is not included in this direct comparison. The data presented here is derived from preclinical studies and serves to highlight the different efficacy profiles resulting from their distinct mechanisms of action.
| Compound | Primary Mechanism | In Vitro Activity (COX Inhibition) | In Vivo Activity (Carrageenan-Induced Paw Edema) | Reference(s) |
| ABT-963 | Selective COX-2 Inhibitor | COX-1 IC50: 4.7 µM COX-2 IC50: 17 nM Selectivity Index (COX-1/COX-2): 276 | ED30: 1.9 mg/kg (rat) | [1][2] |
| Emorfazone | Bradykinin Release Inhibitor | Not a primary COX inhibitor. | Significant inhibition of edema at 100 and 200 mg/kg (rat). | [3][4][5] |
| Celecoxib (Reference) | Selective COX-2 Inhibitor | COX-1 IC50: ~15 µM COX-2 IC50: ~0.04 µM (values can vary by assay) | ED50 typically in the 1-10 mg/kg range (rat). | [1] |
| Indomethacin (Reference) | Non-selective COX Inhibitor | COX-1 IC50: ~0.01 µM COX-2 IC50: ~0.1 µM (values can vary by assay) | ED50 typically in the 1-5 mg/kg range (rat). | [6] |
IC50: Half-maximal inhibitory concentration. ED30/ED50: Dose required to produce 30% or 50% of the maximal effect.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-inflammatory properties of pyridazinone derivatives.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the potency and selectivity of a compound for the two COX isoforms.
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Procedure:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Add the reaction buffer, heme, and either purified COX-1 or COX-2 enzyme to a 96-well plate.
-
Add the test compound (e.g., ABT-963 dissolved in DMSO) at various concentrations to the wells. Include a vehicle control (DMSO) and a known inhibitor (e.g., celecoxib) as a positive control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Immediately read the absorbance at 590 nm kinetically for a set period (e.g., 5 minutes).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the acute anti-inflammatory activity of a compound.
Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rat, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.
Procedure:
-
Acclimate male Wistar rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Administer the test compound (e.g., ABT-963 or Emorfazone) orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
After a set time (e.g., 1 hour) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔVtreated / ΔVcontrol)] x 100 where ΔV is the change in paw volume.
-
Plot the dose-response curve to determine the ED50 value.
Conclusion and Future Directions
The pyridazinone scaffold represents a highly fruitful area for the discovery of novel anti-inflammatory agents. The comparative analysis of ABT-963 and Emorfazone demonstrates the remarkable versatility of this chemical class, capable of producing both highly selective COX-2 inhibitors and compounds with alternative mechanisms of action, such as the inhibition of bradykinin release.
While direct experimental data for the parent molecule, this compound, remains to be fully elucidated in the public domain, its structural significance is evident in the development of more complex derivatives. Recent studies on diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues, which show potent inhibition of TNF-α and IL-6 release, further underscore the potential of this core structure.[4]
For researchers in drug development, this compound serves as a valuable starting point for the synthesis of new chemical entities. Future investigations should focus on the systematic exploration of substitutions at various positions of the pyridazinone ring to optimize potency, selectivity, and pharmacokinetic properties. The diverse mechanisms of action observed within the pyridazinone class suggest that screening new derivatives against a broad panel of inflammatory targets, beyond COX enzymes, may unveil novel therapeutic opportunities. The continued exploration of this chemical space holds significant promise for the development of the next generation of safe and effective anti-inflammatory drugs.
References
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- Penning, T. D., et al. (2004). ABT-963 [2-(3,4-difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one], a highly potent and selective disubstituted pyridazinone cyclooxgenase-2 inhibitor. Journal of Pharmacology and Experimental Therapeutics, 311(3), 904-912.
- Asif, M. (2015). Overview on emorfazone and other related 3(2H) pyridazinone analogues displaying analgesic and anti-Inflammatory activity. J Sci Med Central, 1(1), 1004.
- European Patent Office. (1982). EP0059031A1 - Analgesic and anti-inflammatory composition.
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ResearchGate. (n.d.). IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). Retrieved from [Link]
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A Comparative Guide to the In Vitro Anticancer Activity of 6-Oxo-3,6-dihydropyridazine-3-carboxylic Acid Derivatives
This guide provides a comparative overview of the anticancer activity of various substituted pyridazine derivatives, drawing upon recent preclinical research.[1][2] The data presented herein is intended to inform researchers and professionals in drug development about the potential of this heterocyclic scaffold in oncology. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the implicated biological pathways and workflows.
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[2][3] Pyridazinone derivatives, in particular, have garnered significant attention for their potential as anticancer agents.[4][5][6] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4][7][8]
Comparative Analysis of Lead Compounds
The initial phase of evaluating any new chemical entity involves screening for cytotoxicity against a panel of human cancer cell lines. This allows for a broad assessment of potency and selectivity. Below is a comparative summary of the cytotoxic activity of three representative 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid derivatives (designated CPD-1, CPD-2, and CPD-3) against common cancer cell lines, with Doxorubicin, a standard chemotherapeutic agent, as a positive control.
Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) of Pyridazine Derivatives
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HL-60 (Leukemia) |
| CPD-1 | 7.8 | 5.2 | 10.5 | 2.1 |
| CPD-2 | 15.2 | 11.8 | 21.0 | 8.5 |
| CPD-3 | 4.5 | 3.1 | 6.8 | 1.9 |
| Doxorubicin | 0.9 | 1.2 | 1.5 | 0.5 |
Note: The IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability. Lower values indicate higher potency. The data presented is hypothetical and for illustrative purposes.
From this initial screening, CPD-3 emerges as the most potent derivative across all tested cell lines, warranting further investigation into its mechanism of action.
Mechanistic Insights: Apoptosis and Cell Cycle Arrest
To understand how these compounds exert their cytotoxic effects, further assays are necessary. Two of the most common mechanisms for anticancer drugs are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.
Induction of Apoptosis
Apoptosis is a crucial pathway for eliminating cancerous cells. The externalization of phosphatidylserine on the cell surface is an early marker of apoptosis and can be quantified using Annexin V staining followed by flow cytometry.
Table 2: Apoptosis Induction in HL-60 Cells after 24h Treatment
| Compound (at 2x IC50) | % Apoptotic Cells (Annexin V+/PI-) |
| Untreated Control | 4.5% |
| CPD-1 | 35.8% |
| CPD-2 | 22.1% |
| CPD-3 | 68.3% |
| Doxorubicin | 75.2% |
Note: Data is hypothetical. A higher percentage of apoptotic cells indicates a stronger pro-apoptotic effect.
The data suggests that CPD-3 is a potent inducer of apoptosis, comparable to Doxorubicin. This effect is often mediated through the intrinsic mitochondrial pathway, which involves the release of cytochrome c and the activation of caspase cascades.[4]
Diagram 1: Simplified Intrinsic Apoptosis Pathway
This diagram illustrates a simplified cascade of events initiated by a pyridazinone derivative leading to apoptosis.
Caption: A potential mechanism of action for pyridazinone derivatives.
Cell Cycle Analysis
Many anticancer agents function by halting the cell cycle, preventing cancer cells from proliferating. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) can be analyzed by staining cellular DNA with propidium iodide (PI) and performing flow cytometry.[9]
Table 3: Cell Cycle Distribution in A549 Cells after 24h Treatment
| Compound (at IC50) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | 55% | 30% | 15% |
| CPD-3 | 25% | 15% | 60% |
| Doxorubicin | 30% | 10% | 60% |
Note: Data is hypothetical. An accumulation of cells in the G2/M phase suggests cell cycle arrest at this checkpoint.
The results indicate that CPD-3 causes a significant arrest of A549 cells in the G2/M phase of the cell cycle, which is a common mechanism for DNA-damaging agents and microtubule inhibitors.[7]
Detailed Experimental Protocols
To ensure the reproducibility and validity of these findings, standardized protocols must be followed. Below are detailed methodologies for the key assays discussed.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay used to determine cell number by staining total cellular protein.[10] It is a reliable and sensitive method for in vitro anticancer drug screening.[11]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for 48-72 hours.
-
Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
Diagram 2: Experimental Workflow for In Vitro Validation
This diagram outlines the sequential process for evaluating a novel anticancer compound.
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"6-Oxo-3,6-dihydropyridazine-3-carboxylic acid" mechanism of action versus other COX inhibitors.
This guide provides an in-depth technical comparison of a promising class of anti-inflammatory compounds, pyridazinone derivatives, against established cyclooxygenase (COX) inhibitors, including non-selective Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and selective COX-2 inhibitors (coxibs). We will delve into their mechanisms of action, comparative efficacy, and safety profiles, supported by experimental data and detailed protocols for researchers in drug discovery and development.
The Central Role of Cyclooxygenase in Inflammation
Inflammation is a complex biological response to harmful stimuli, and a key player in this process is the enzyme cyclooxygenase (COX).[1] COX exists in two primary isoforms, COX-1 and COX-2.[2][3]
-
COX-1 is constitutively expressed in most tissues and plays a vital "housekeeping" role, such as protecting the gastrointestinal mucosa and maintaining renal blood flow.[2][4]
-
COX-2 , on the other hand, is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, leading to the production of prostaglandins that mediate pain, fever, and inflammation.[2][5]
Traditional NSAIDs, like ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2.[1] This dual inhibition, while effective at reducing inflammation, can lead to undesirable side effects such as gastric ulcers due to the inhibition of the protective functions of COX-1.[1][4] This led to the development of selective COX-2 inhibitors, or "coxibs" (e.g., celecoxib), which were designed to reduce inflammation with a lower risk of gastrointestinal issues.[6][7] However, some coxibs have been associated with an increased risk of cardiovascular events.[3][8]
This has spurred the search for new generations of COX inhibitors with improved efficacy and safety profiles. One such promising class of compounds is based on the pyridazinone scaffold.[9][10][11]
Pyridazinone Derivatives: A New Frontier in COX-2 Inhibition
While "6-Oxo-3,6-dihydropyridazine-3-carboxylic acid" itself is a basic chemical building block, its core pyridazinone structure is a privileged scaffold in the design of potent and selective COX-2 inhibitors.[12] Numerous studies have demonstrated that modifications to the pyridazinone ring system can yield compounds with significant anti-inflammatory activity and a favorable selectivity profile for COX-2 over COX-1.[9][11][13]
Mechanism of Action: Targeting the COX-2 Active Site
The selectivity of pyridazinone derivatives for COX-2 is attributed to their ability to fit into a side pocket present in the COX-2 active site, which is absent in the COX-1 isoform.[14] Molecular docking studies have shown that these compounds can form key interactions with amino acid residues within this side pocket, leading to potent and selective inhibition.[11][14]
Below is a diagram illustrating the general mechanism of COX inhibition.
Caption: General mechanism of COX inhibition by NSAIDs.
Comparative Performance: Pyridazinone Derivatives vs. Other COX Inhibitors
The performance of a COX inhibitor is typically evaluated based on its inhibitory potency (IC50) against COX-1 and COX-2, its selectivity index (SI), and its in vivo anti-inflammatory activity.
In Vitro COX Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher SI value indicates greater selectivity for COX-2.
| Compound/Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Indomethacin | ~0.42 | ~0.84 | ~0.50 | [12] |
| Celecoxib | ~4.12 | ~0.35 | ~11.78 | [11][12] |
| Pyridazinone Derivative (Compound 3g) | 0.504 | 0.0438 | 11.51 | [11] |
| Pyridazinone Derivative (Compound 6b) | >100 | 0.18 | >555 | [14] |
| Pyrazole-Pyridazine Hybrid (Compound 6f) | 6.81 | 1.15 | 5.92 | [10][15] |
Note: IC50 values can vary depending on the specific assay conditions.
As the data indicates, certain pyridazinone derivatives exhibit potent COX-2 inhibition, with some demonstrating selectivity comparable to or even exceeding that of celecoxib.[11][14]
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the acute anti-inflammatory activity of new compounds.[16][17]
| Treatment | Dose | Paw Edema Inhibition (%) | Reference(s) |
| Indomethacin | 10 mg/kg | ~40-60% | [16][18] |
| Celecoxib | 10 mg/kg | ~50-70% | [11] |
| Pyridazinone Derivative (Compound 3g) | 10 mg/kg | ~65% | [11] |
Studies have shown that pyridazinone derivatives can produce significant inhibition of paw edema, with efficacy comparable to that of standard drugs like indomethacin and celecoxib.[11]
Experimental Protocols
For researchers looking to evaluate novel COX inhibitors, the following are representative protocols for key in vitro and in vivo assays.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is based on commercially available colorimetric COX inhibitor screening kits.[5][19]
Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[19]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay Buffer
-
Heme
-
Arachidonic Acid (substrate)
-
TMPD (colorimetric substrate)
-
Test compounds and reference inhibitors (e.g., Indomethacin, Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare test compounds and reference inhibitors at various concentrations in a suitable solvent (e.g., DMSO).
-
To each well of a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme.
-
Add 10 µL of the test compound or reference inhibitor to the appropriate wells. For the 100% initial activity wells, add 10 µL of the solvent.
-
Incubate the plate for 5 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of Arachidonic Acid solution to all wells.
-
Quickly follow with the addition of 20 µL of TMPD solution.
-
Shake the plate for a few seconds and immediately begin reading the absorbance at 590 nm every minute for 5 minutes.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration.
-
Calculate the IC50 value by plotting the percent inhibition versus the log of the compound concentration.
Caption: Workflow for the in vitro COX inhibition assay.
Protocol 2: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for assessing acute anti-inflammatory activity.[16][20]
Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[17]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Pletysmometer or digital calipers
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (n=6 per group): Vehicle control, reference drug, and test compound groups (at least 3 doses).
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vo)control - (Vt - Vo)treated] / (Vc - Vo)control x 100
-
Where Vo is the initial paw volume, Vc is the paw volume of the control group at a specific time, and Vt is the paw volume of the treated group at the same time.
-
Gastrointestinal Safety Profile
A key advantage of selective COX-2 inhibitors is their improved gastrointestinal safety profile compared to non-selective NSAIDs. Studies on pyridazinone derivatives have shown a significantly lower incidence of gastric ulceration compared to indomethacin, and in some cases, even a better profile than celecoxib.[11]
Conclusion and Future Directions
Pyridazinone derivatives represent a highly promising class of selective COX-2 inhibitors with potent anti-inflammatory activity and an encouraging safety profile. Their mechanism of action, centered on selective binding to the COX-2 active site, provides a strong rationale for their reduced gastrointestinal side effects. Further research and clinical development of these compounds could lead to new and safer therapeutic options for the management of inflammatory conditions.
References
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Wikipedia. Nonsteroidal anti-inflammatory drug. [Link]
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MedicineNet. What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage. [Link]
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Wikipedia. Cyclooxygenase-2 inhibitor. [Link]
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- Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry.
- Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing.
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- National Center for Biotechnology Information. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs).
- El-Sayed, M. A. A., et al. (2019). Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. European Journal of Medicinal Chemistry.
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- MDPI. (2022). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors.
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PubMed. (2015). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][2][6]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia.
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The Pivotal Role of the C3-Carboxylic Acid Moiety: A Comparative Guide to Structure-Activity Relationships in 6-Oxo-3,6-dihydropyridazine Analogs
The 6-oxo-3,6-dihydropyridazine scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anti-inflammatory, anticancer, antibacterial, and cardiovascular effects.[1] This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of 6-oxo-3,6-dihydropyridazine-3-carboxylic acid analogs, with a particular focus on recent advancements in the development of potent anti-inflammatory agents. We will dissect the intricate interplay between structural modifications and biological activity, offering field-proven insights for researchers and professionals engaged in drug discovery and development.
The this compound Core: A Foundation for Diverse Bioactivity
The inherent structural features of the 6-oxo-3,6-dihydropyridazine ring, combined with the acidic proton of the C3-carboxylic acid, provide a versatile platform for molecular interactions with various biological targets. The planarity of the pyridazinone ring allows for significant π-π stacking interactions, while the lactam moiety offers hydrogen bonding capabilities. The carboxylic acid group at the C3-position is a key determinant of the physicochemical properties and biological activity of these analogs, often serving as a critical anchoring point within target proteins.
A notable recent development in this area is the discovery of a series of diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogs as potent inhibitors of pro-inflammatory cytokines.[2][3] These compounds have demonstrated remarkable efficacy in preclinical models of acute lung injury and sepsis by targeting c-Jun N-terminal kinase 2 (JNK2).[2][3]
Comparative Analysis of Anti-Inflammatory Activity: A Focus on JNK2 Inhibition
A significant breakthrough in the exploration of this compound analogs has been the identification of their potent anti-inflammatory properties. A study by Tang et al. (2023) provides a comprehensive SAR analysis of a series of diphenyl carboxylate and carboxamide analogs, highlighting the critical role of substituents on the phenyl rings and the nature of the C3-moiety.[2][3]
Influence of Substituents on the Phenyl Rings
The anti-inflammatory activity of these analogs was evaluated by measuring the inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) production in murine macrophage J774A.1 cells. The following table summarizes the SAR of key analogs from this study.
| Compound | R¹ | R² | R³ | TNF-α IC₅₀ (μM) | IL-6 IC₅₀ (μM) |
| J2 | H | H | OEt | 1.83 | 1.54 |
| J5 | 4-F | H | OEt | 0.98 | 0.87 |
| J9 | 4-F | 4-F | OEt | 0.54 | 0.41 |
| J15 | 4-F | 4-F | NH₂ | 0.31 | 0.28 |
| J27 | 4-F | 4-F | NH-c-Pr | 0.25 | 0.22 |
Data sourced from Tang et al. (2023).[2][3]
Key SAR Insights:
-
Halogen Substitution: The introduction of fluorine atoms at the 4-position of both phenyl rings (J9) significantly enhanced the inhibitory activity compared to the unsubstituted analog (J2) and the mono-substituted analog (J5). This suggests that electron-withdrawing groups on the phenyl rings are favorable for activity.
-
Carboxylate vs. Carboxamide: Conversion of the C3-ethyl ester (J9) to a primary amide (J15) resulted in a notable increase in potency. This indicates that the amide functionality may form more favorable hydrogen bonding interactions with the target protein.
-
N-Substituted Amides: Further substitution on the amide nitrogen with a cyclopropyl group (J27) led to the most potent compound in the series. This highlights the importance of exploring the steric and electronic effects of N-substituents on the carboxamide moiety.
The optimal compound, J27, demonstrated remarkable protection against acute lung injury and sepsis in in vivo models and exhibited good bioavailability.[2][3]
Mechanism of Action: Targeting the JNK2-NF-κB/MAPK Pathway
Further investigation revealed that these diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogs exert their anti-inflammatory effects by targeting JNK2.[2][3] This represents a novel molecular skeleton for JNK2 inhibitors. The inhibition of JNK2 subsequently suppresses the downstream NF-κB and MAPK signaling pathways, which are critical for the production of pro-inflammatory cytokines like TNF-α and IL-6.
Caption: Inhibition of the JNK2 signaling pathway by J27.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for the key experiments are provided below.
General Synthesis of Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogs
The synthesis of these analogs typically involves a multi-step process, as outlined in the workflow below.
Caption: General synthetic workflow for the target compounds.
Step-by-Step Protocol:
-
Knoevenagel Condensation: A substituted benzaldehyde is reacted with diethyl malonate in the presence of a base (e.g., piperidine) in a suitable solvent (e.g., ethanol) under reflux to yield the corresponding benzylidenemalonate (Intermediate A).
-
Michael Addition: The benzylidenemalonate is then reacted with a substituted phenylhydrazine via a Michael addition reaction to form the hydrazine adduct (Intermediate B).
-
Cyclization: Intramolecular cyclization of Intermediate B is achieved by heating in a high-boiling solvent (e.g., diphenyl ether) to afford the 6-oxo-1,6-dihydropyridazine-3-carboxylate analog.
-
Amidation: The carboxylate can be converted to the corresponding carboxamide by hydrolysis to the carboxylic acid followed by coupling with the desired amine using standard peptide coupling reagents (e.g., HATU, DIPEA) or by direct aminolysis of the ester.
In Vitro Anti-Inflammatory Assay (LPS-induced Cytokine Production)
-
Cell Culture: Murine macrophage J774A.1 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Cytokine Measurement: The supernatants are collected, and the concentrations of TNF-α and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of cytokine inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The recent identification of diphenyl analogs as potent JNK2 inhibitors with significant anti-inflammatory activity underscores the potential of this chemical class.[2][3] Future research should focus on:
-
Further SAR exploration: Investigating a wider range of substituents on the phenyl rings and the C3-carboxamide moiety to optimize potency and selectivity.
-
Pharmacokinetic profiling: Conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) studies to identify candidates with favorable drug-like properties.
-
Target deconvolution: Exploring other potential molecular targets for this class of compounds to elucidate their full therapeutic potential.
By leveraging the insights from detailed SAR studies and employing robust experimental protocols, the scientific community can continue to unlock the therapeutic promise of this compound analogs.
References
- Bentham Science Publishers. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
- MDPI. (2022).
-
PubMed. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. [Link]
-
PubMed Central. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. [Link]
-
ResearchGate. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. [Link]
-
Taylor & Francis Online. (Date not available). Synthesis and biological evaluation of some new pyridazinone derivatives. [Link]
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- 3. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of Pyridazinone Derivatives
This guide provides a comprehensive overview and practical workflow for conducting comparative molecular docking studies of pyridazinone derivatives against various protein targets. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the discovery of novel therapeutics.
Introduction: The Therapeutic Potential of Pyridazinones
The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] Derivatives of this core structure have been investigated as potent inhibitors of various enzymes and receptors, showing promise as anticancer, antimicrobial, antihypertensive, and anti-inflammatory agents.[2][3][4][5] The versatility of the pyridazinone ring allows for diverse substitutions, enabling the fine-tuning of steric and electronic properties to achieve desired target affinity and selectivity.
Molecular docking has emerged as an indispensable tool in modern drug discovery, offering a computational approach to predict the binding mode and affinity of a small molecule within the active site of a target protein.[5] This in-silico technique allows for the rapid screening of virtual compound libraries, prioritization of candidates for synthesis and biological evaluation, and elucidation of structure-activity relationships (SAR). This guide will walk you through the principles and practical application of comparative docking studies, using pyridazinone derivatives as a case study.
The "Why": Causality Behind Experimental Choices in Molecular Docking
A successful docking study is not merely about generating numbers; it's about making informed decisions at each step of the process. The choice of software, protein preparation protocol, and ligand setup directly influences the reliability of the results.
-
Software Selection: Different docking programs (e.g., AutoDock Vina, Schrödinger's Glide) employ distinct algorithms and scoring functions.[6][7] The choice often depends on a balance between computational cost and accuracy. For large-scale virtual screening, faster methods may be employed initially, followed by more rigorous calculations for promising hits.
-
Protein Preparation is Paramount: The quality of the protein structure is a critical determinant of docking accuracy. It is essential to start with a high-resolution crystal structure from the Protein Data Bank (PDB). The preparation process involves removing water molecules (unless they are known to be structurally important), adding hydrogen atoms, assigning correct protonation states, and repairing any missing residues or side chains.[3][8][9] This ensures that the electrostatic and steric environment of the binding site is accurately represented.
-
Ligand Preparation and Conformational Sampling: Ligands must be prepared by assigning correct atom and bond types, adding hydrogens, and generating a low-energy 3D conformation. Most docking programs explore the conformational flexibility of the ligand within the binding site, which is crucial for identifying the most favorable binding pose.
Experimental Protocols: A Self-Validating System
This section provides detailed, step-by-step methodologies for performing a comparative docking study. We will use two popular software packages, AutoDock Vina (an open-source tool) and Schrödinger's Glide (a commercial suite), to illustrate the process.
General Workflow
The overall workflow for a comparative docking study can be visualized as follows:
Caption: General workflow for a comparative molecular docking study.
Protocol 1: Using AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking.[6][10][11]
Step 1: Protein Preparation
-
Obtain Protein Structure: Download the PDB file of your target protein (e.g., from the RCSB PDB database). For this example, let's consider Cyclooxygenase-2 (COX-2), a target for anti-inflammatory drugs. A relevant PDB ID is 6COX .[12][13][14][15][16]
-
Clean the PDB File: Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.[8] Remove any heteroatoms, including water molecules, co-factors, and existing ligands that are not part of your study.
-
Prepare the Receptor in AutoDock Tools (ADT):
-
Open the cleaned PDB file in ADT.
-
Add polar hydrogens: Edit > Hydrogens > Add > Polar Only.
-
Assign Kollman charges: Edit > Charges > Add Kollman Charges.
-
Save the prepared protein in PDBQT format: File > Save > Write PDBQT. This format includes atomic charges and atom types required by AutoDock Vina.
-
Step 2: Ligand Preparation
-
Obtain Ligand Structures: Draw your pyridazinone derivatives in a chemical drawing software like ChemDraw or Marvin Sketch and save them in a 3D format (e.g., SDF or MOL2).
-
Prepare Ligands in ADT:
-
Open the ligand file in ADT.
-
Detect the root and define rotatable bonds: Ligand > Torsion Tree > Detect Root.
-
Save the prepared ligand in PDBQT format: Ligand > Output > Save as PDBQT.
-
Step 3: Grid Generation
-
Define the Binding Site: In ADT, with the prepared protein loaded, go to Grid > Grid Box.
-
Adjust the Grid Box: A box will appear around the protein. Adjust its size and position to encompass the entire binding site of interest. The coordinates and dimensions of this box will be saved in a configuration file.
Step 4: Running AutoDock Vina
-
Create a Configuration File: Create a text file (e.g., conf.txt) and specify the paths to your prepared protein and ligand PDBQT files, as well as the grid box parameters.
-
Run Vina from the Command Line:
Step 5: Analysis of Results
-
Visualize Poses: The output file (results.pdbqt) contains the predicted binding poses of the ligand. You can visualize these in PyMOL or UCSF Chimera along with the protein to analyze the interactions.
-
Examine Binding Affinity: The log file (results.log) contains the predicted binding affinity in kcal/mol for each pose. The more negative the value, the stronger the predicted binding.
Protocol 2: Using Schrödinger's Glide
Schrödinger's Maestro interface provides a user-friendly workflow for molecular docking with Glide.[5][7][17][18]
Step 1: Protein Preparation
-
Import and Preprocess: Import the PDB structure into Maestro. Use the "Protein Preparation Wizard" to:
-
Assign bond orders, add hydrogens, and create zero-order bonds to metals.
-
Create disulfide bonds.
-
Fill in missing side chains and loops using Prime.
-
Generate protonation states at a specified pH.
-
Optimize the hydrogen-bond network.
-
Perform a restrained minimization of the protein.[3]
-
Step 2: Ligand Preparation
-
Import Ligands: Import your 2D or 3D ligand structures into Maestro.
-
Prepare Ligands with LigPrep: Use LigPrep to:
-
Generate various ionization states at a specified pH range.
-
Generate tautomers and stereoisomers.
-
Generate low-energy 3D conformations.
-
Step 3: Receptor Grid Generation
-
Define the Binding Site: With the prepared protein in the workspace, open the "Receptor Grid Generation" panel.
-
Specify the Grid Box: Define the center of the grid box by selecting the co-crystallized ligand (if present) or by specifying a residue in the active site. Adjust the size of the inner and outer boxes.
Step 4: Ligand Docking
-
Open the Ligand Docking Panel: Go to Applications > Glide > Ligand Docking.
-
Set up the Docking Job:
-
Select the generated grid file.
-
Choose the prepared ligands.
-
Select the docking precision (e.g., SP for Standard Precision or XP for Extra Precision).[17]
-
Specify any constraints or torsions to be biased.
-
-
Run the Job: Click "Run" to start the docking calculation.
Step 5: Analysis of Results
-
View Poses and Scores: The results will be incorporated into the Project Table. You can visualize the docked poses in the workspace and view the GlideScore (docking score) and other parameters in the table.
-
Analyze Interactions: Use the "Ligand Interaction Diagram" tool to generate 2D representations of the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.
Data Presentation and Interpretation
A key aspect of a comparative study is the clear and concise presentation of data.
Comparative Docking Scores
Summarize the docking scores for your series of pyridazinone derivatives against the target proteins in a table. This allows for a direct comparison of their predicted binding affinities.
Table 1: Comparative Docking Scores (kcal/mol) of Pyridazinone Derivatives against Various Targets
| Derivative | Target 1 (e.g., COX-2) | Target 2 (e.g., VEGFR-2) | Target 3 (e.g., PIM-1 Kinase) |
| Pyridazinone-A | -9.5 | -8.2 | -7.8 |
| Pyridazinone-B | -10.2 | -8.9 | -8.5 |
| Pyridazinone-C | -8.7 | -7.5 | -7.1 |
| Reference Inhibitor | -11.0 (Celecoxib) | -9.8 (Sorafenib) | -9.2 (SGI-1776) |
Note: The values in this table are illustrative. Actual values should be obtained from your docking calculations.
Analysis of Binding Interactions
Beyond the docking score, a detailed analysis of the binding interactions is crucial for understanding the SAR.
Table 2: Key Binding Interactions of Pyridazinone-B with Target Proteins
| Target Protein | Key Interacting Residues | Type of Interaction |
| COX-2 | Arg513, His90, Val523 | Hydrogen Bond, Pi-Alkyl, Pi-Alkyl |
| VEGFR-2 | Cys919, Asp1046, Glu885 | Hydrogen Bond, Hydrogen Bond, Salt Bridge |
| PIM-1 Kinase | Lys67, Glu121, Leu120 | Hydrogen Bond, Hydrogen Bond, Hydrophobic |
Note: This table should be populated with the specific interactions observed in your docking poses.
The analysis of these interactions can reveal which functional groups on the pyridazinone scaffold are contributing most to the binding affinity and selectivity. For instance, the presence of a hydrogen bond donor/acceptor at a specific position might be crucial for activity against one target but not another.
Caption: Visualization of key interactions between a pyridazinone derivative and target protein residues.
Conclusion and Future Directions
This guide has provided a framework for conducting and analyzing comparative molecular docking studies of pyridazinone derivatives. By systematically evaluating a series of compounds against multiple targets, researchers can gain valuable insights into their potential therapeutic applications and guide the design of more potent and selective inhibitors.
The results from these in-silico studies should be viewed as predictive models that require experimental validation. Promising candidates identified through docking should be synthesized and evaluated in relevant biochemical and cellular assays to confirm their activity. The integration of computational and experimental approaches is key to an efficient and successful drug discovery pipeline.
References
-
Taylor & Francis. (n.d.). Molecular Docking Studies of Synthesized Pyridazinone Scaffolds as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Retrieved from [Link]
-
PubMed Central. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular Docking Studies of Synthesized Pyridazinone Scaffolds as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Molecular Docking and Potential Antioxidant Activity of Di/Trisubstituted Pyridazinone Derivatives. Retrieved from [Link]
-
Journal of Pharmaceutical Chemistry. (2022). #101 Computational investigation of inhibitors of PIM-1 kinase triazolo-pyridazines as anticancer agents: A molecular modelling approach. Retrieved from [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). molecular docking studies of some pyridazinone derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Molecular docking studies of dihydropyridazin-3(2H)-one derivatives as Antifungal, antibacterial and anti-helmintic agents. Retrieved from [Link]
-
RSC Publishing. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Retrieved from [Link]
-
ResearchGate. (2022). STRUCTURE BASED DESIGNING OF PYRIDAZINONE DERIVATIVES AS POTENTIAL INHIBITORS AGAINST COX-2RECEPTOR. Retrieved from [Link]
-
Wiley Online Library. (2022). Pyridazinones: A versatile scaffold in the development of potential target-based novel anticancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). The docking result of pyridazinone derivatives. Retrieved from [Link]
-
MDPI. (2024). Computational Methods in the Design of Anticancer Drugs. Retrieved from [Link]
-
RCSB PDB. (1997). 6COX: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 IN I222 SPACE GROUP. Retrieved from [Link]
Sources
- 1. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 2. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 3. learn.schrodinger.com [learn.schrodinger.com]
- 4. sites.ualberta.ca [sites.ualberta.ca]
- 5. schrodinger.com [schrodinger.com]
- 6. youtube.com [youtube.com]
- 7. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 8. youtube.com [youtube.com]
- 9. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 10. youtube.com [youtube.com]
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- 12. rcsb.org [rcsb.org]
- 13. 6COX: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 IN I222 SPACE GROUP [ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
- 16. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 17. schrodinger.com [schrodinger.com]
- 18. Schrödinger NotesâMolecular Docking | J's Blog [blog.jiangshen.org]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Quantifying 6-Oxo-3,6-dihydropyridazine-3-carboxylic Acid
This guide provides an in-depth comparison and cross-validation of analytical methodologies for the accurate quantification of 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid. As a key heterocyclic structure, this molecule and its derivatives are of significant interest in medicinal chemistry and drug metabolism studies.[1][2] The selection of an appropriate analytical method is paramount for generating reliable and reproducible data in research, development, and quality control settings.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for method selection, validation, and cross-validation, grounded in established regulatory principles. We will explore three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry—and provide the technical rationale behind their application and validation. The principles discussed adhere to the validation standards outlined in the ICH Q2(R1) and FDA guidelines on bioanalytical method validation.[3][4][5][6]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of compounds that possess a UV chromophore. Given the conjugated ring system of this compound, it is an ideal candidate for this method, particularly for applications in quality control and formulation analysis.
Principle of the Method
This technique separates components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 silica column) and a liquid mobile phase. The analyte is identified and quantified by its retention time and its ability to absorb light at a specific UV wavelength, respectively. The amount of light absorbed is directly proportional to the concentration of the analyte in the sample, as described by the Beer-Lambert law.[7]
Experimental Protocol: HPLC-UV
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound reference standard in a 50:50 mixture of methanol and water.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Prepare unknown samples by dissolving them in the mobile phase to an expected concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size. Causality: A C18 column is selected for its versatility in retaining polar to moderately nonpolar compounds. The carboxylic acid and pyridazine ring provide sufficient polarity for good interaction and retention.
-
Mobile Phase: Isocratic elution with 95% 20 mM potassium phosphate buffer (pH 3.0) and 5% acetonitrile. Causality: The acidic pH suppresses the ionization of the carboxylic acid group, leading to better retention and sharper, more symmetrical peak shapes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C. Causality: Maintaining a constant column temperature ensures reproducible retention times.
-
UV Detection: 245 nm. Causality: This wavelength is chosen based on the UV absorbance maximum of the pyridazine ring structure, providing maximal sensitivity.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard injections against their known concentrations.
-
Perform a linear regression analysis on the calibration curve.
-
Quantify the analyte in unknown samples by interpolating their peak areas from the calibration curve.
-
Workflow Visualization: HPLC-UV Method
Caption: Workflow for quantification via HPLC-UV.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical applications, offering unparalleled sensitivity and specificity. It is the method of choice for quantifying low concentrations of analytes in complex biological matrices like plasma, urine, or tissue homogenates.
Principle of the Method
LC-MS/MS couples the separation power of HPLC with the detection sensitivity and specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., via electrospray ionization - ESI). The mass spectrometer then isolates the parent ion (precursor ion) of the analyte, fragments it, and detects a specific fragment ion (product ion). This specific precursor-to-product ion transition is monitored (Multiple Reaction Monitoring - MRM), providing extremely high selectivity and minimizing matrix interference.[8]
Experimental Protocol: LC-MS/MS
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution as described for HPLC-UV.
-
Create calibration standards and quality control (QC) samples by spiking the stock solution into the relevant biological matrix (e.g., human plasma). Typical concentration ranges for bioanalysis are 0.5, 1, 5, 20, 100, and 500 ng/mL.
-
Prepare an internal standard (IS) stock solution (e.g., a stable isotope-labeled version of the analyte).
-
Perform sample extraction. For plasma, a protein precipitation is effective: Add 3 parts of cold acetonitrile (containing the IS) to 1 part plasma, vortex, centrifuge, and inject the supernatant. Causality: Protein precipitation removes large macromolecules that interfere with the analysis and can damage the LC-MS system.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/UHPLC system for fast analysis.
-
Column: C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase: Gradient elution. A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile. Causality: Formic acid is a volatile modifier that aids in the ESI process, promoting protonation of the analyte for positive ion mode detection.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple Quadrupole (QqQ).
-
Ionization Mode: Electrospray Ionization (ESI), Positive. Causality: The pyridazine ring contains basic nitrogen atoms that are readily protonated in the ESI source.
-
MRM Transitions (Hypothetical):
-
Analyte: Precursor ion (M+H)⁺ m/z 159.0 -> Product ion m/z 113.0 (corresponding to loss of H₂O and CO).
-
Internal Standard: To be determined based on the specific IS used.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against concentration.
-
Use a weighted (1/x²) linear regression for bioanalytical data.
-
Quantify the analyte in samples using the area ratio and the regression equation.
-
Workflow Visualization: LC-MS/MS Method
Caption: Workflow for bioanalysis via LC-MS/MS.
UV-Vis Spectrophotometry
This is a simpler, lower-cost technique that can be used for quantifying pure substances or in simple mixtures where interfering substances do not absorb at the same wavelength. It is often used for in-process controls or preliminary assessments.
Principle of the Method
UV-Vis spectrophotometry measures the absorbance of light by a sample at a specific wavelength. The instrument passes a beam of light through the sample, and a detector measures the intensity of light that passes through it. The absorbance is calculated and, according to the Beer-Lambert law, is directly proportional to the concentration of the analyte.[7][9] For compounds with low intrinsic absorbance or in complex mixtures, a derivatization reaction can be used to produce a colored chromogen.[10]
Experimental Protocol: UV-Vis Spectrophotometry
-
Wavelength Selection:
-
Scan a known concentration of the analyte in a suitable solvent (e.g., 0.1 M HCl) across the UV spectrum (200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
-
Standard and Sample Preparation:
-
Prepare a 100 µg/mL stock solution in the chosen solvent.
-
Create a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution.
-
Prepare unknown samples by dissolving them in the same solvent to an expected concentration within the calibration range.
-
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard and the unknown samples.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standards.
-
Use the linear regression equation to calculate the concentration of the unknown samples based on their measured absorbance.
-
Workflow Visualization: UV-Vis Method
Caption: Workflow for quantification via UV-Vis Spectrophotometry.
Cross-Validation of Analytical Methods
Cross-validation is a critical process used to compare and ensure the integrity of data when two or more distinct analytical methods are used within the same study or across different laboratories.[6] The objective is to demonstrate that the methods provide equivalent and reliable quantitative results, ensuring data consistency regardless of the technique employed. This is particularly important when a study transitions from a high-throughput but less specific method to a more definitive one, or when comparing data from an HPLC-UV method with a more sensitive LC-MS/MS bioanalytical method.
Cross-Validation Protocol: HPLC-UV vs. LC-MS/MS
-
Sample Selection: Prepare a minimum of three batches of quality control (QC) samples at low, medium, and high concentrations in a relevant matrix (e.g., drug product matrix or plasma).
-
Analysis: Analyze the QC samples using both the fully validated HPLC-UV method and the fully validated LC-MS/MS method. A minimum of six replicates per concentration level should be analyzed by each method.
-
Data Evaluation:
-
Calculate the mean concentration and standard deviation for each QC level as determined by each method.
-
Calculate the percentage difference between the mean values obtained from the two methods using the primary method (e.g., LC-MS/MS) as the reference.
-
Formula: % Difference = [(Mean_Method_A - Mean_Method_B) / Mean_Method_B] * 100
-
-
Acceptance Criteria: The percentage difference between the mean values from the two methods should not exceed ±20.0% for at least two-thirds of the samples at each concentration level.
Logical Framework for Cross-Validation
Caption: Logical diagram for cross-validating two analytical methods.
Comparative Summary of Methods
The choice of analytical method depends critically on the intended application, required sensitivity, sample matrix complexity, and available resources. The table below summarizes the performance characteristics of the discussed methods.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Specificity | Good; based on retention time and UV spectrum. Susceptible to co-eluting impurities with similar chromophores. | Excellent; based on retention time and specific mass-to-charge (m/z) transitions. Considered definitive. | Low; based only on UV absorbance. Highly susceptible to interference from any compound absorbing at λmax. |
| Linearity (R²) | Typically > 0.995 | Typically > 0.998 | Typically > 0.990 |
| Limit of Quantification (LOQ) | ~10 - 50 ng/mL | < 0.5 ng/mL | ~1 - 5 µg/mL |
| Precision (%CV) | < 5% | < 15% (for bioanalysis) | < 5% |
| Accuracy (%Bias) | ± 5% | ± 15% (for bioanalysis) | ± 10% |
| Matrix Effect | Moderate | High (must be controlled with an internal standard) | Low (in simple matrices) |
| Throughput | Moderate (5-10 min/sample) | High (2-5 min/sample) | Very High (<1 min/sample) |
| Cost (Instrument & Operation) | Moderate | High | Low |
| Best Application | Routine QC, purity analysis, formulation assays. | Bioanalysis (PK/TK studies), trace impurity quantification, metabolite identification. | In-process controls, high-concentration assays in pure solutions. |
Conclusion and Recommendations
The quantification of this compound can be reliably achieved using several analytical techniques, each with distinct advantages.
-
UV-Vis Spectrophotometry is a cost-effective choice for rapid, high-concentration measurements in non-complex matrices where specificity is not a primary concern.
-
HPLC-UV represents the workhorse method for most quality control laboratories. It offers a good balance of specificity, precision, and cost, making it ideal for release testing of drug substances and products.
-
LC-MS/MS is the definitive method for any application requiring high sensitivity and specificity, especially for the analysis of samples in complex biological matrices. It is the required standard for pharmacokinetic, toxicokinetic, and other bioanalytical studies submitted for regulatory review.[11][12]
When multiple methods are employed during a drug development lifecycle, a rigorous cross-validation is not merely recommended; it is essential for ensuring data integrity and comparability. By demonstrating a strong correlation between a routine QC method (e.g., HPLC-UV) and a bioanalytical method (e.g., LC-MS/MS), an organization can build a cohesive and scientifically sound data package to support its research and regulatory filings.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Quality Guidelines.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Bioanalytical Method Validation Guidance for Industry. U.S.
- M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S.
- Essential FDA Guidelines for Bioanalytical Method Validation.
- New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Ovid.
- ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material.
- 6-Hydroxypyridazine-3-Carboxylic Acid Monohydr
- Spectrophotometric Determination of Hydrazine, Hydrazides, and Their Mixtures With Trinitrobenzenesulfonic Acid. PubMed.
- Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research.
- Spectroscopic Methods. Saylor.org.
- The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
- Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research.
- 10: Spectroscopic Methods. Chemistry LibreTexts.
- Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Deriv
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid
This document provides a detailed protocol for the safe handling and disposal of 6-oxo-3,6-dihydropyridazine-3-carboxylic acid and its structural analogs, such as 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with practical laboratory applications to ensure personal safety and environmental compliance. The causality behind each procedural step is explained to build a framework of self-validating safety practices.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for this compound is limited, safety data sheets (SDS) for the closely related compound 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (CAS No. 27372-38-9) provide a strong basis for a conservative risk assessment.[1] The compound should be treated as a hazardous substance at all times.[2][3]
Key hazards include:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][4][5]
-
Serious Eye Irritation (Category 2): Poses a significant risk of serious eye irritation.[1][4][5][6]
-
Respiratory Irritation (Category 3): May cause respiratory irritation if inhaled as dust or aerosol.[1][4][5][6][7]
The incomplete toxicological profile necessitates a cautious approach, assuming the compound may have other undocumented hazards.[1]
| Hazard Classification | GHS Category | Description | Primary Exposure Routes |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][4] | Dermal Contact |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][4] | Eye Contact |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][4] | Inhalation |
Regulatory Framework: Adherence to National Standards
The disposal of laboratory chemical waste is strictly regulated. In the United States, two primary federal agencies set the standards:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA governs the identification, handling, and disposal of hazardous waste.[3] Chemical waste from laboratories must be classified to determine if it meets the definition of hazardous waste, which this compound does.[1][3]
-
Occupational Safety and Health Administration (OSHA): OSHA's standards, including the Hazard Communication Standard (29 CFR 1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER) (29 CFR 1910.120), are designed to protect workers who handle hazardous substances.[8][9][10] These regulations mandate proper labeling, training, and the availability of safety information like SDSs.[8]
Compliance with these federal regulations, in addition to state and local rules, is mandatory.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling this compound. The selection of PPE is directly dictated by the hazard assessment.
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[1][2][4] If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[2] Gloves must be inspected for tears or holes before each use.[1] Contaminated gloves should be disposed of as hazardous waste.[4]
-
Body Protection: A standard, fully-buttoned laboratory coat must be worn to protect against skin contact.[2]
-
Respiratory Protection: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust.[2][3][7] If a fume hood is not available and there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.[2]
Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle of disposal is containment and segregation. This compound and all materials contaminated with it must be treated as hazardous chemical waste.[2][3] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain. [1]
Caption: Disposal workflow for this compound.
Step 1: Waste Segregation and Collection
-
Designate a specific, compatible, and sealable waste container for this chemical.[2][11] The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2]
-
Carefully transfer all waste containing the compound into this container. This includes:
-
Excess or expired solid chemical.
-
Contaminated consumables such as weighing paper, pipette tips, and gloves.[2]
-
Solutions containing the compound.
-
-
Avoid mixing this waste with incompatible materials.[2] A dedicated container prevents accidental reactions.
Step 2: Decontamination
-
Thoroughly decontaminate any non-disposable equipment (e.g., glassware, spatulas) that has come into contact with the chemical.[2]
-
A common procedure is to rinse with an appropriate solvent (like ethanol or isopropanol), followed by washing with soap and water.
-
All contaminated cleaning materials, including wipes and solvent rinses, must also be disposed of in the designated hazardous waste container.[2]
Step 3: Storage
-
Keep the hazardous waste container tightly sealed when not in use.[1][7]
-
Store the container in a cool, dry, and well-ventilated location, away from heat or ignition sources.[1]
-
The storage location should be a designated Satellite Accumulation Area (SAA) that is clearly marked and within the control of laboratory personnel.[3]
Spill Management and Emergency Procedures
Accidents require a swift and correct response to mitigate harm.
In Case of a Small Spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Ensure Ventilation: If not already in a fume hood, ensure the area is well-ventilated.[2]
-
Don PPE: Wear the full PPE as described in Section 3.
-
Containment: Prevent the spill from spreading or entering drains.[3]
-
Absorption: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[2][7]
-
Collection: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[1][7] Avoid actions that could generate dust.[3]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then soap and water. Dispose of all cleaning materials as hazardous waste.[2]
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with plenty of soap and water for at least 15 minutes.[1][5] If skin irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[1][5][7]
-
Ingestion: Clean the mouth with water and drink plenty of water afterwards.[1][5] Seek immediate medical attention.
Final Disposal Logistics
The final step is the transfer of the accumulated hazardous waste to a licensed disposal facility.
-
Once the waste container is full or no longer needed, securely seal it.
-
Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup.
-
The most common and recommended final disposal method for this type of organic chemical waste is incineration in an approved and permitted hazardous waste incinerator.[1][5][7] This process ensures the complete destruction of the compound.
By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
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- OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
- SAFETY DATA SHEET - 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid. Fisher Scientific.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Creative Safety Supply.
- Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. Occupational Safety and Health Administration (OSHA).
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- 4,6-Dihydroxypyridazine-3-carboxylic acid Safety Data Sheet. AK Scientific, Inc.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
- 1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid. PubChem, National Center for Biotechnology Information.
- Pyridazine Safety Data Sheet. ChemicalBook.
- Waste Disposal Procedures for Pyridine. Washington State University.
- Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).
- SAFETY DATA SHEET - 1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid. Sigma-Aldrich.
- SAFETY DATA SHEET - 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid. Thermo Fisher Scientific.
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- Hazardous Waste Listings. US Environmental Protection Agency (EPA).
- EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
